molecular formula C18H18N5O7P B12412509 Remdesivir de(ethylbutyl 2-aminopropanoate)

Remdesivir de(ethylbutyl 2-aminopropanoate)

Cat. No.: B12412509
M. Wt: 447.3 g/mol
InChI Key: MRXDDYZPVOXRJV-IIVZCXTMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Remdesivir de(ethylbutyl 2-aminopropanoate) is a useful research compound. Its molecular formula is C18H18N5O7P and its molecular weight is 447.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Remdesivir de(ethylbutyl 2-aminopropanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Remdesivir de(ethylbutyl 2-aminopropanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18N5O7P

Molecular Weight

447.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl phenyl hydrogen phosphate

InChI

InChI=1S/C18H18N5O7P/c19-9-18(14-7-6-12-17(20)21-10-22-23(12)14)16(25)15(24)13(29-18)8-28-31(26,27)30-11-4-2-1-3-5-11/h1-7,10,13,15-16,24-25H,8H2,(H,26,27)(H2,20,21,22)/t13-,15-,16-,18+/m1/s1

InChI Key

MRXDDYZPVOXRJV-IIVZCXTMSA-N

Isomeric SMILES

C1=CC=C(C=C1)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of the Remdesivir Core Nucleoside (GS-441524)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the synthesis and characterization of the core nucleoside of Remdesivir, GS-441524. The nomenclature "Remdesivir de(ethylbutyl 2-aminopropanoate)" refers to the removal of the phosphoramidate promoiety, yielding the active nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Remdesivir Core

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses, including the coronaviruses responsible for SARS-CoV, MERS-CoV, and COVID-19.[1] It functions as a prodrug, meaning it is administered in an inactive form and is metabolized within the body to its active therapeutic agent.[2][3] The active form of Remdesivir is a nucleoside triphosphate analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[4][5]

The structure of Remdesivir consists of the core nucleoside, GS-441524, linked to a phosphoramidate group. This phosphoramidate moiety, which includes a 2-ethylbutyl ester of L-alanine, is designed to enhance cell permeability and facilitate the delivery of the active nucleoside into the host cell.[6] Once inside the cell, this promoiety is cleaved, releasing GS-441524, which is then phosphorylated to its active triphosphate form.[2]

Understanding the synthesis and characterization of the core nucleoside, GS-441524, is crucial for several reasons. It is the foundational component responsible for the antiviral activity of Remdesivir. Research into its synthesis allows for the development of more efficient and scalable production methods. Furthermore, detailed characterization is essential for quality control, ensuring the purity and identity of this critical antiviral building block. This guide will detail a representative synthetic pathway to GS-441524 and the analytical techniques required for its comprehensive characterization.

Synthetic Pathway to GS-441524

The synthesis of GS-441524 is a multi-step process that involves the preparation of a modified ribose sugar and a pyrrolotriazine nucleobase, followed by their coupling and subsequent chemical transformations. The following is a representative synthetic route based on published methodologies.[6][7]

Experimental Protocol: Synthesis of GS-441524

Step 1: Synthesis of the Pyrrolo[2,1-f][4][5][8]triazin-4-amine Core

The synthesis of the nucleobase can be achieved through various routes. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with tert-butyl carbazate, followed by cyclization and subsequent chemical modifications to yield the desired pyrrolotriazine core.[7]

Step 2: Preparation of the Protected Ribose Moiety

A protected ribose derivative, such as 2,3,5-tri-O-benzyl-D-ribonolactone, is a key starting material. This can be prepared from D-ribose through a series of protection and oxidation steps.

Step 3: C-Glycosylation

The protected ribose lactone is coupled with the pyrrolotriazine nucleobase. This C-glycosylation step is critical and can be challenging, often requiring specific catalysts and conditions to achieve good yield and stereoselectivity.[9]

Step 4: Cyanation at the 1'-Position

Following glycosylation, a cyano group is introduced at the 1'-position of the ribose sugar. This is a key structural feature of Remdesivir and its active metabolite.[6][10]

Step 5: Deprotection

The protecting groups on the ribose moiety (e.g., benzyl groups) are removed to yield the final GS-441524 nucleoside. This step often involves harsh conditions, such as the use of boron trichloride (BCl₃), and requires careful optimization to avoid degradation of the product.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of GS-441524 start Starting Materials (D-Ribose, Pyrrolotriazine Precursors) prep_ribose Preparation of Protected Ribose start->prep_ribose prep_base Synthesis of Pyrrolotriazine Base start->prep_base coupling C-Glycosylation prep_ribose->coupling prep_base->coupling cyanation 1'-Cyanation coupling->cyanation deprotection Deprotection cyanation->deprotection purification Purification (Chromatography) deprotection->purification final_product GS-441524 purification->final_product

Caption: A generalized workflow for the synthesis of GS-441524.

Characterization of GS-441524

Once synthesized, a rigorous characterization of GS-441524 is imperative to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of GS-441524.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to identify include those from the aromatic protons of the nucleobase, the anomeric proton of the ribose, and the other ribose protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the nucleobase, the ribose ring, and the cyano group are characteristic.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass, which can be used to determine the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized GS-441524. A validated HPLC method can separate the desired product from any unreacted starting materials, byproducts, or degradation products.[11][12]

  • Method: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Detection: UV detection is typically employed, with the detection wavelength set at the absorbance maximum of GS-441524 (around 247 nm).[11]

  • Purity Assessment: The purity is determined by calculating the percentage of the peak area of the main product relative to the total peak area of all components in the chromatogram.

Quantitative Data Summary
ParameterExpected Value/RangeAnalytical Technique
Molecular Formula C₁₂H₁₃N₅O₄HRMS
Molecular Weight 291.26 g/mol MS
¹H NMR Characteristic shifts for nucleobase and ribose protonsNMR
¹³C NMR Characteristic shifts for nucleobase, ribose, and cyano carbonsNMR
Purity >98%HPLC
UV λmax ~247 nmUV-Vis Spectroscopy

Diagram of the Analytical Workflow

Analytical_Workflow cluster_characterization Characterization of GS-441524 cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis synthesized_product Synthesized GS-441524 nmr NMR Spectroscopy (¹H, ¹³C) synthesized_product->nmr Structural Elucidation ms Mass Spectrometry (HRMS) synthesized_product->ms Molecular Weight Confirmation hplc HPLC for Purity synthesized_product->hplc Purity Determination final_confirmation Structural Confirmation & Purity Assessment nmr->final_confirmation ms->final_confirmation uv UV-Vis Spectroscopy hplc->uv Detection hplc->final_confirmation

Caption: A workflow for the analytical characterization of GS-441524.

Conclusion

The synthesis and characterization of GS-441524, the core nucleoside of Remdesivir, are fundamental aspects of the development and production of this important antiviral drug. A robust and well-characterized synthetic route is essential for ensuring a consistent supply of high-quality material. The analytical techniques outlined in this guide provide a comprehensive framework for the structural confirmation and purity assessment of GS-441524, which are critical for its use in further research and development, including the synthesis of Remdesivir and other novel nucleoside analogues. The continuous refinement of both synthetic and analytical methodologies will play a vital role in the ongoing efforts to combat viral diseases.

References

The Intracellular Journey and Molecular Gambit of Remdesivir: A Technical Guide to its Mechanism as a Nucleotide Analog Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Remdesivir (GS-5734) has emerged as a significant antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1][2][3] Its efficacy lies in its identity as a nucleotide analog prodrug, which, upon intracellular metabolism, targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[4][5][6][7][8] This in-depth technical guide elucidates the multi-step mechanism of action of Remdesivir, from its cellular uptake and intricate bioactivation cascade to the molecular intricacies of its interaction with the viral RdRp, ultimately leading to the cessation of viral RNA synthesis. We will explore the causality behind its design as a prodrug, the key enzymatic players in its activation, the structural basis for its inhibitory action, and the experimental methodologies employed to unravel these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Remdesivir's molecular gambit against viral replication.

The Prodrug Strategy: Bypassing the Cellular Gates

Nucleoside analogs are potent antiviral agents, but their therapeutic application is often hampered by poor cell permeability and inefficient intracellular phosphorylation. To overcome these hurdles, Remdesivir was ingeniously designed as a phosphoramidate prodrug.[5][9][10] This design facilitates its entry into host cells, where it undergoes a series of metabolic transformations to unveil its active form.[4][5]

The journey of Remdesivir begins with its diffusion across the cell membrane. Once inside the cytoplasm, it is subjected to a multi-step activation process orchestrated by host cell enzymes.[4][5][9]

The Intracellular Activation Cascade: A Multi-Enzyme Symphony

The conversion of the Remdesivir prodrug into its pharmacologically active triphosphate form, GS-443902, is a critical prerequisite for its antiviral activity.[4][5][6][7] This bioactivation pathway is a cascade of enzymatic reactions, each step essential for the subsequent one.

The key enzymes involved in this process are:

  • Carboxylesterase 1 (CES1) and Cathepsin A (CTSA): These esterases initiate the activation by hydrolyzing the ester bond of the prodrug moiety, yielding an intermediate alanine metabolite (GS-704277).[2][9][10][11]

  • Histidine Triad Nucleotide-Binding Protein 1 (HINT1): This phosphoramidase then cleaves the phosphoramidate bond of the alanine metabolite, releasing the monophosphate form of the parent nucleoside (GS-441524 monophosphate).[2][9][10][11]

  • Cellular Kinases: The resulting nucleoside monophosphate is then successively phosphorylated by host cell nucleoside-phosphate kinases to its diphosphate and, finally, to the active triphosphate form, GS-443902.[1][5][9]

This intricate activation pathway is a testament to the rational design of Remdesivir, leveraging the host's cellular machinery to generate the active antiviral agent at the site of infection.

Remdesivir_Activation_Pathway Remdesivir Remdesivir (Prodrug) GS-5734 Intermediate Alanine Metabolite (GS-704277) Remdesivir->Intermediate CES1 / CTSA Monophosphate GS-441524 Monophosphate Intermediate->Monophosphate HINT1 Diphosphate GS-441524 Diphosphate Monophosphate->Diphosphate Host Kinases Triphosphate Active Form GS-443902 (RTP) Diphosphate->Triphosphate Host Kinases Extracellular Extracellular Extracellular->Remdesivir Intracellular Intracellular

Caption: Intracellular activation pathway of Remdesivir.

The Core Mechanism: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active triphosphate metabolite of Remdesivir, GS-443902 (also referred to as Remdesivir triphosphate or RTP), is a structural analog of adenosine triphosphate (ATP).[4][9][12][13] This molecular mimicry is the cornerstone of its antiviral activity, allowing it to compete with endogenous ATP for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[4][14][15]

Competitive Inhibition and Incorporation

During viral replication, the RdRp enzyme reads the viral RNA template and synthesizes a complementary strand by incorporating the correct nucleotides. Due to its structural similarity to ATP, RTP can be recognized and utilized as a substrate by the viral RdRp.[4][15][16] The efficiency of incorporation of RTP by the SARS-CoV-2 RdRp is a key determinant of its antiviral potency.[16]

Delayed Chain Termination: A "Delayed-Action" Gambit

Unlike many other nucleotide analogs that cause immediate chain termination upon incorporation, Remdesivir employs a more subtle and insidious mechanism known as "delayed chain termination".[5][9] After the incorporation of Remdesivir monophosphate (RMP) into the growing RNA strand, the RdRp can still add a few more nucleotides before RNA synthesis is arrested.[17] For SARS-CoV-2, RNA synthesis is typically halted after the addition of three more nucleotides.[16][17]

This delayed termination is thought to be caused by a steric hindrance introduced by the 1'-cyano group on the ribose sugar of the incorporated Remdesivir.[14] This modification leads to a conformational change in the RNA-template duplex, which eventually prevents the translocation of the polymerase along the RNA template, thereby halting further elongation.[17]

RdRp_Inhibition_Mechanism cluster_0 Viral Replication RdRp Viral RNA-dependent RNA Polymerase (RdRp) Incorporation RTP Incorporation RNA_Template Viral RNA Template RNA_Template->RdRp Nascent_RNA Nascent RNA Strand Nascent_RNA->RdRp ATP ATP (Natural Substrate) ATP->RdRp Competition RTP Remdesivir Triphosphate (RTP) (Active Drug) RTP->RdRp Competition Elongation Limited Elongation (+3 nucleotides) Incorporation->Elongation Termination Delayed Chain Termination Elongation->Termination

Caption: Mechanism of RdRp inhibition by Remdesivir.

Evading the Proofreader: A Key to Efficacy

Coronaviruses possess a proofreading 3'-to-5' exoribonuclease (ExoN) activity, which can remove mismatched or modified nucleotides incorporated into the viral RNA, thereby conferring resistance to some nucleoside analogs.[9][14] However, Remdesivir appears to largely evade this proofreading mechanism.[9] The delayed chain termination mechanism may play a role in this evasion, as the incorporated Remdesivir is quickly translocated away from the active site, making it a poor substrate for the ExoN.

Recent studies suggest a dynamic interplay where the incorporation of Remdesivir destabilizes the RdRp-RNA complex, while enhancing the binding of the RNA to the ExoN, potentially facilitating its removal.[14] This highlights a potential mechanism of resistance that warrants further investigation.

Mechanisms of Resistance

While Remdesivir is a potent inhibitor, the emergence of viral resistance is a constant concern in antiviral therapy. In vitro studies have identified mutations in the SARS-CoV-2 RdRp (nsp12) that can confer partial resistance to Remdesivir.[18][19][20][21] These mutations can decrease the preference of the RdRp for Remdesivir triphosphate as a substrate or alter the enzyme's response to the incorporated drug.[18] Continuous surveillance for such resistance mutations in clinical isolates is crucial for the long-term effective use of Remdesivir.

Experimental Protocols for Elucidating the Mechanism of Action

The elucidation of Remdesivir's mechanism of action has been the result of a combination of biochemical, cellular, and structural biology studies. Below are representative protocols for key experiments.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of a drug required to inhibit viral replication in cell culture.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 cells) in 6-well plates and grow to confluency.[22][23]

  • Viral Infection: Infect the cell monolayers with a known titer of the virus (e.g., SARS-CoV-2) for 1 hour at 37°C.[22][23]

  • Drug Treatment: Remove the viral inoculum and add an overlay medium containing various concentrations of Remdesivir.[22][23]

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.[22][23]

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

RdRp Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of the active form of Remdesivir (RTP) to inhibit the activity of the purified viral RdRp enzyme.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant RdRp enzyme, a synthetic RNA template-primer, and a mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radioactively or fluorescently labeled.

  • Inhibitor Addition: Add varying concentrations of Remdesivir triphosphate (RTP) to the reaction mixtures.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at an optimal temperature for a defined period.

  • Reaction Termination and Product Analysis: Stop the reaction and separate the RNA products by gel electrophoresis.

  • Data Analysis: Quantify the amount of RNA synthesis at each RTP concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of RTP that reduces RdRp activity by 50%.

ParameterDescriptionTypical Value (SARS-CoV-2)
EC50 The concentration of a drug that gives a half-maximal response.Varies by cell line, typically in the nanomolar to low micromolar range.[24]
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.For RSV RdRp and HCV RdRp, IC50 values are 1.1 µM and 5 µM, respectively.[25]
CC50 The concentration of a drug that is cytotoxic to 50% of cells.Ranged from 1.7 to >20 μM in various human cell lines.[26]
Selectivity Index (SI) The ratio of CC50 to EC50, indicating the therapeutic window of a drug.>170 to 20,000 for Remdesivir against SARS-CoV-2.[26]

Conclusion

Remdesivir's mechanism of action as a nucleotide analog inhibitor is a sophisticated interplay of prodrug chemistry, host cell metabolism, and targeted disruption of a key viral enzyme. Its journey from an inert prodrug to a potent inhibitor of the viral RdRp through delayed chain termination highlights the power of rational drug design. A thorough understanding of this intricate mechanism is paramount for optimizing its clinical use, anticipating and overcoming potential resistance, and guiding the development of next-generation antiviral therapies. The ongoing research in this field will undoubtedly continue to refine our knowledge and enhance our preparedness against emerging viral threats.

References

An In-depth Technical Guide to the Preliminary Pharmacokinetic Profile of Remdesivir and its Primary Metabolite in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of Remdesivir, an antiviral prodrug, with a particular focus on its metabolic conversion to the active nucleoside analog, GS-441524. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Introduction: The Rationale for Preclinical Pharmacokinetic Profiling of Remdesivir

Remdesivir (RDV) is a nucleotide analog prodrug with broad-spectrum antiviral activity against a range of RNA viruses.[1][2] It was initially developed for the treatment of Ebola virus disease and has since been investigated for its efficacy against other viral infections, including those caused by coronaviruses.[1][3] Remdesivir itself is not the active antiviral agent; it is designed to deliver the active metabolite, GS-441524, intracellularly, where it is further phosphorylated to the active triphosphate form (GS-443902).[4][5][6] This active triphosphate mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[1][5][7]

The chemical structure of Remdesivir is (2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][8][9][10]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[11] The term "de(ethylbutyl 2-aminopropanoate)" in the context of Remdesivir metabolism effectively refers to the cleavage of the phosphoramidate prodrug moiety, a critical step in the formation of the parent nucleoside, GS-441524. Understanding the pharmacokinetic profile of both Remdesivir and GS-441524 in preclinical animal models is paramount for predicting its behavior in humans, establishing effective dosing regimens, and ensuring a sufficient concentration of the active metabolite reaches the target tissues.

This guide will delve into the experimental design, analytical methodologies, and key findings from preclinical pharmacokinetic studies of Remdesivir, providing a foundational understanding for further research and development.

Metabolic Activation Pathway of Remdesivir

The journey of Remdesivir from an administered prodrug to its active triphosphate form is a multi-step intracellular process. A clear understanding of this pathway is essential for interpreting pharmacokinetic data.

Remdesivir_Metabolism RDV Remdesivir (Prodrug) Administered GS704277 GS-704277 (Intermediate Metabolite) RDV->GS704277 Carboxylesterase 1 GS441524_MP GS-441524 Monophosphate (Intermediate) GS704277->GS441524_MP Phosphoramidase GS441524 GS-441524 (Nucleoside Analog) GS441524_MP->GS441524 Dephosphorylation GS443902 GS-443902 (Active Triphosphate) GS441524_MP->GS443902 Phosphorylation GS441524->GS441524_MP Phosphorylation (less efficient) Inhibition Inhibition of Viral RNA Polymerase GS443902->Inhibition

Caption: Metabolic activation of Remdesivir to its active triphosphate form, GS-443902.

Following intravenous administration, Remdesivir is rapidly metabolized by carboxylesterase 1 to an intermediate alanine metabolite, GS-704277.[12][13] This is followed by the cleavage of the phosphoramidate bond, leading to the formation of the nucleoside monophosphate.[14] This monophosphate is then further phosphorylated to the active triphosphate, GS-443902.[13][14] Dephosphorylation of the monophosphate results in the formation of the nucleoside analog, GS-441524, which is the predominant metabolite found in plasma.[10][14] While GS-441524 can be re-phosphorylated to the active form, this process is less efficient.[14]

Preclinical Animal Models in Remdesivir Pharmacokinetic Studies

The selection of an appropriate animal model is a critical first step in preclinical pharmacokinetic evaluation. Rodent models, such as mice and rats, are commonly used for initial PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[15][16][17][18] Non-human primates, like rhesus monkeys, are often used in later-stage preclinical studies as their physiology more closely resembles that of humans, providing more translatable data.[5]

Causality behind Experimental Choices:

  • Mice: Mouse models are valuable for initial assessments of drug metabolism, tissue distribution, and efficacy.[15][17][18] They allow for the investigation of the drug's behavior in various organs, which is crucial for a systemically acting antiviral.[19]

  • Rats: Rats are frequently used for pharmacokinetic and toxicology studies due to their larger size compared to mice, which facilitates serial blood sampling.[16] This allows for a more detailed characterization of the concentration-time profile of the drug and its metabolites.

  • Non-human Primates: These models are essential for confirming the pharmacokinetic profile observed in rodents and for providing a more accurate prediction of human pharmacokinetics.[5] Their closer phylogenetic relationship to humans means their metabolic pathways and drug transporter activities are more likely to be similar.

Analytical Methodologies for Quantifying Remdesivir and GS-441524

Accurate and sensitive analytical methods are the cornerstone of reliable pharmacokinetic studies. The quantification of Remdesivir and its metabolites in biological matrices such as plasma, serum, and tissue homogenates requires robust and validated techniques.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the bioanalysis of Remdesivir and its metabolites.[7][8][9][20][21] This technique offers high sensitivity and selectivity, allowing for the precise measurement of low concentrations of the analytes in complex biological samples.[7][8]

Key Features of Analytical Methods:

  • Chromatographic Separation: Reversed-phase HPLC with a C18 column is commonly employed to separate Remdesivir and its metabolites from endogenous matrix components.[8][20]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of the analytes.[8]

  • Method Validation: All analytical methods must be rigorously validated according to regulatory guidelines (e.g., FDA, ICH) to ensure accuracy, precision, linearity, and stability.[20][22]

Other analytical techniques, such as UV-Visible spectrophotometry, have also been reported for the analysis of Remdesivir, particularly in pharmaceutical dosage forms.[1][9][20][21]

Pharmacokinetic Profile of Remdesivir and GS-441524 in Animal Models

Preclinical studies have consistently demonstrated that Remdesivir is a prodrug with a short half-life in plasma, undergoing rapid conversion to its metabolites.

Absorption and Distribution

Following intravenous administration, Remdesivir is rapidly distributed.[19] In mice, Remdesivir has been shown to have extensive tissue distribution, with high concentrations of the parent drug and its metabolites observed in the lungs, liver, and kidneys.[19] This broad distribution is advantageous for treating systemic viral infections. The protein binding of Remdesivir in human plasma is moderate, while its metabolites GS-704277 and GS-441524 exhibit low protein binding.[6]

Metabolism and Elimination

As previously described, Remdesivir is extensively metabolized. The parent compound is barely detectable in the blood of mice shortly after administration.[19] The predominant circulating metabolite is GS-441524, which has a much longer half-life than Remdesivir.[10][23] In healthy human volunteers, the half-life of Remdesivir is approximately one hour, whereas the half-life of GS-441524 is around 24 hours.[10][23]

Remdesivir and its metabolites are primarily eliminated through renal excretion.[23] A significant portion of the administered dose is recovered in the urine as GS-441524.[3]

Key Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for Remdesivir and GS-441524 observed in preclinical and clinical studies.

ParameterRemdesivirGS-441524
Tmax (Time to Peak Concentration) Rapid (minutes to ~1 hour)Slower (~2-4 hours)
t½ (Half-life) Short (~1 hour)Long (~24 hours)
Metabolism Extensive, rapidSlower
Primary Route of Elimination MetabolismRenal excretion
Plasma Protein Binding ModerateLow

Note: The values presented are approximate and can vary depending on the animal species, dose, and analytical methodology.

Experimental Protocol: A Representative Preclinical Pharmacokinetic Study

This section outlines a generalized, step-by-step methodology for conducting a preliminary pharmacokinetic study of Remdesivir in a rodent model.

Animal Model and Dosing
  • Animal Selection: Male Sprague-Dawley rats (8-10 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Dosing Formulation: Remdesivir is formulated in a suitable vehicle for intravenous administration.

  • Administration: A single intravenous bolus dose of Remdesivir (e.g., 5 mg/kg) is administered via the tail vein.[16]

Sample Collection
  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until analysis.

Bioanalytical Method
  • Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile) to extract the analytes.

  • LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method for the simultaneous quantification of Remdesivir and GS-441524.

Pharmacokinetic Analysis
  • Data Analysis: The plasma concentration-time data for Remdesivir and GS-441524 are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

  • Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), CL (clearance), Vd (volume of distribution), and t½ (half-life) are calculated.

Caption: A generalized workflow for a preclinical pharmacokinetic study of Remdesivir.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of Remdesivir is characterized by its rapid conversion to the primary and more stable metabolite, GS-441524. Animal models have been instrumental in elucidating the absorption, distribution, metabolism, and excretion properties of Remdesivir, providing crucial data to support its clinical development. The extensive tissue distribution and the long half-life of the active metabolite contribute to its therapeutic potential.

Future research should continue to explore the pharmacokinetics of Remdesivir in different populations and disease states. Furthermore, the development of orally bioavailable prodrugs of GS-441524 is an active area of investigation, which could expand the therapeutic applications of this potent antiviral agent.[4][24][25]

References

An In-Depth Technical Guide to the Structural Analysis of Remdesivir's Key Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Bioactivation of a Potent Antiviral

Remdesivir (GS-5734) has emerged as a critical antiviral agent, notably for its activity against SARS-CoV-2.[1] As a prodrug, its therapeutic efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate analogue. This guide provides a detailed exploration of the structural analysis of the initial and major circulating metabolites of Remdesivir, formed following the cleavage of the de(ethylbutyl 2-aminopropanoate) moiety. Understanding the structure and biotransformation of these metabolites is paramount for optimizing drug delivery, comprehending pharmacokinetic and pharmacodynamic (PK/PD) profiles, and ensuring clinical efficacy.[2] This document will delve into the expert methodologies and field-proven insights essential for the robust structural characterization of these critical metabolic products.

The Metabolic Journey of Remdesivir: From Prodrug to Active Compound

The bioactivation of Remdesivir is a multi-step enzymatic process that begins with the hydrolysis of the 2-ethylbutyl ester of the L-alanine moiety. This initial step is a critical gateway to the formation of the pharmacologically active triphosphate. The term "de(ethylbutyl 2-aminopropanoate)" refers to the initial metabolic transformation where the ester and amino acid components are cleaved from the phosphoramidate core.

The Key Players in Remdesivir's Bioactivation

The metabolic cascade of Remdesivir is initiated by specific enzymes that cleave the prodrug's protective groups, allowing for its conversion into the active form. This process ensures that the drug is activated within the target cells, maximizing its therapeutic effect while minimizing systemic exposure to the active metabolite.

Remdesivir Remdesivir (Prodrug) GS704277 GS-704277 (Alanine Metabolite) Remdesivir->GS704277 Carboxylesterases (e.g., CES1) Cathepsin A GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP HINT1 GS441524 GS-441524 (Nucleoside Metabolite) GS441524_MP->GS441524 Phosphatases Active_TP GS-443902 (Active Triphosphate) GS441524_MP->Active_TP Kinases

Metabolic activation pathway of Remdesivir.

Structural Analysis of the Alanine Metabolite (GS-704277)

The first significant metabolite formed is GS-704277, the alanine metabolite. Its formation, through the hydrolysis of the 2-ethylbutyl ester, is a critical step that precedes the subsequent enzymatic cleavages. Structurally, GS-704277 retains the phosphoramidate linkage to the alanine but possesses a free carboxylic acid.

Mass Spectrometry Analysis of GS-704277

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of GS-704277 in biological matrices. The inherent polarity of this metabolite necessitates careful chromatographic optimization.

Expert Insight: The choice of a suitable stationary phase, such as a C18 or a more polar embedded phase, is critical for retaining and resolving GS-704277 from other metabolites and endogenous matrix components. The use of an acidic mobile phase modifier, like formic acid, not only aids in protonation for positive ion mode electrospray ionization (ESI) but also improves peak shape.

Table 1: Mass Spectrometric Parameters for GS-704277

ParameterValueReference
Ionization ModeESI Positive[3]
Precursor Ion (m/z)443.1[4]
Product Ions (m/z)Not explicitly detailed in the provided search results.
Collision EnergyAnalyte-dependent optimization required.

Note: Detailed fragmentation data for GS-704277 is not as widely published as for other Remdesivir metabolites. The precursor ion corresponds to [M+H]+.

NMR Spectroscopy of GS-704277

While LC-MS/MS provides crucial information on the presence and quantity of GS-704277, Nuclear Magnetic Resonance (NMR) spectroscopy would be the definitive technique for its complete structural elucidation. However, detailed, publicly available 1H and 13C NMR data for isolated GS-704277 is currently scarce in the scientific literature. For researchers aiming to perform de novo structural confirmation, isolation of the metabolite followed by 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be necessary.

In-Depth Structural Elucidation of the Major Circulating Metabolite: GS-441524

Following the formation of the alanine metabolite, further enzymatic action leads to the production of GS-441524, the parent nucleoside of Remdesivir. Due to its longer half-life, GS-441524 is the major circulating metabolite and a key analyte in pharmacokinetic studies.[5][6]

Mass Spectrometry of GS-441524

The structural confirmation of GS-441524 is readily achieved through high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

Expert Insight: The fragmentation pattern of GS-441524 is highly characteristic. The loss of the ribose sugar moiety is a dominant fragmentation pathway, providing a clear structural signature.

GS441524 GS-441524 [M+H]+ = m/z 292.1 Fragment1 Loss of Ribose [M+H - 132]+ = m/z 160.1 GS441524->Fragment1 Collision-Induced Dissociation Fragment2 Adenine-like moiety Fragment1->Fragment2 Further Fragmentation

Simplified fragmentation of GS-441524 in MS/MS.

Table 2: High-Resolution Mass Spectrometry and MS/MS Fragmentation of GS-441524

IonCalculated m/zObserved m/zFragmentation DetailsReference
[M+H]+292.1049292.2-[7]
[M+H - C5H8O4]+160.0623160.1Loss of the ribose sugar[7]
[M+H - H2O]+274.0943274.1Loss of water[7]
Definitive Structural Confirmation by NMR Spectroscopy

NMR spectroscopy provides unambiguous evidence for the structure of GS-441524. The following tables summarize the assigned 1H and 13C NMR chemical shifts.

Expert Insight: The chemical shifts and coupling constants of the ribose protons are particularly informative for confirming the stereochemistry of the sugar moiety. 2D NMR experiments such as COSY (to establish proton-proton correlations within the ribose ring) and HSQC (to correlate protons to their directly attached carbons) are indispensable for a complete and accurate assignment.

Table 3: 1H NMR Spectroscopic Data for GS-441524 (in DMSO-d6)

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
H-1'6.04d4.2
H-2'4.59t4.8
H-3'4.16t4.8
H-4'4.09q4.2
H-5'a3.69dd12.0, 3.0
H-5'b3.58dd12.0, 3.0
OH-2'5.43d6.0
OH-3'5.17d5.4
OH-5'5.01t5.4
NH27.82s-
H-28.16s-
H-66.87s-

Data adapted from reference[7].

Table 4: 13C NMR Spectroscopic Data for GS-441524 (in DMSO-d6)

CarbonChemical Shift (ppm)
C-1'87.8
C-2'74.2
C-3'70.4
C-4'82.1
C-5'61.5
C-4a117.2
C-5148.9
C-2151.8
C-698.1
C-7a155.4
C-8110.2

Data adapted from reference[7].

Experimental Protocol: LC-MS/MS Method for the Quantification of Remdesivir and its Metabolites

This section outlines a robust and validated LC-MS/MS protocol for the simultaneous quantification of Remdesivir, GS-704277, and GS-441524 in human plasma. This protocol is designed to be a self-validating system, incorporating internal standards to ensure accuracy and precision.

Sample Preparation

Rationale: A simple protein precipitation is effective for extracting the analytes from the plasma matrix while minimizing sample handling and potential for analyte degradation. The use of acidified solvent helps to stabilize Remdesivir and its metabolites.

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standards (e.g., ¹³C-labeled Remdesivir and GS-441524).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: The use of a high-performance liquid chromatography (UHPLC) system provides rapid and efficient separation. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity for quantification.

Table 5: Suggested LC-MS/MS Operating Parameters

ParameterCondition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM TransitionsAnalyte-specific (see Table 6)

Table 6: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Remdesivir603.2402.2
GS-704277443.1Requires optimization
GS-441524292.2160.1
Remdesivir-IS609.2408.2
GS-441524-IS297.2165.1

Note: The specific m/z values for product ions should be optimized for the instrument in use.

Method Validation

Rationale: A rigorous validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the analytical data.

The method should be validated for:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes.

  • Linearity and Range: Typically a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Within ±15% (±20% at the lower limit of quantification).

  • Matrix Effect: Assessment of ion suppression or enhancement.

  • Stability: Freeze-thaw, short-term, and long-term stability of analytes in the matrix.

Conclusion: A Framework for Confident Structural Analysis

The structural analysis of Remdesivir's metabolites, particularly the initial de(ethylbutyl 2-aminopropanoate) product (GS-704277) and the major circulating nucleoside (GS-441524), is fundamental to understanding its disposition and ensuring its therapeutic effectiveness. This guide has provided a comprehensive overview of the key analytical techniques, detailed experimental protocols, and the critical data required for their unambiguous identification. By integrating advanced analytical methodologies with a thorough understanding of the drug's metabolic pathway, researchers and drug development professionals can confidently characterize these crucial molecules, paving the way for more effective antiviral therapies.

References

A Technical Guide to the Discovery and Development of Remdesivir: A Prodrug-Driven Approach to Broad-Spectrum Antiviral Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of novel, highly pathogenic RNA viruses, such as Ebola virus and coronaviruses, represents a significant and ongoing threat to global health. The development of broad-spectrum antiviral agents that can be rapidly deployed against these threats is a critical priority in medicinal chemistry and drug development. This technical guide provides an in-depth examination of the discovery of Remdesivir (GS-5734), a nucleotide analog prodrug that has become a cornerstone case study in modern antiviral research. We will dissect the strategic medicinal chemistry decisions, from the identification of a potent parent nucleoside (GS-441524) to the rational design of a phosphoramidate "ProTide" moiety—specifically the de(ethylbutyl 2-aminopropanoate) group—that enabled efficient intracellular delivery and activation. This guide details the mechanism of action, key preclinical validation experiments, and the methodologies that underpinned its development, offering researchers and drug development professionals a comprehensive view of this landmark antiviral agent.

The Strategic Imperative for Broad-Spectrum Antivirals

The history of virology is marked by the sudden emergence of RNA viruses that cross species barriers to cause severe disease in humans, including Filoviridae (Ebola, Marburg), Coronaviridae (SARS-CoV, MERS-CoV, SARS-CoV-2), and Paramyxoviridae (Nipah, Hendra).[1][2] The traditional "one bug, one drug" approach is insufficient to counter these pandemic-potential threats. The scientific community has therefore pursued the development of broad-spectrum direct-acting antivirals, which target conserved viral machinery, such as the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of most RNA viruses.[3][4]

Nucleoside and nucleotide analogs are a clinically validated class of RdRp inhibitors. These molecules mimic natural substrates (like ATP, GTP, etc.) and, once incorporated into the growing viral RNA chain, disrupt the replication process.[5] However, the development of nucleotide analogs is frequently hampered by significant pharmacological challenges, primarily poor cell permeability and inefficient intracellular phosphorylation. Remdesivir's discovery journey provides an exemplary solution to these long-standing problems.

The Parent Nucleoside (GS-441524): A Potent but Pharmacologically Limited Scaffold

The story of Remdesivir begins with its parent nucleoside, GS-441524, a 1'-cyano-substituted adenine C-nucleoside analog.[4][6] This core structure was identified through screening programs at Gilead Sciences aimed at discovering inhibitors of RNA viruses like Hepatitis C and Respiratory Syncytial Virus (RSV).[7][8][9]

The key innovation in GS-441524 is the 1'-cyano group. This modification is critical for its mechanism of action but does not prevent its recognition by the viral RdRp.[10] The parent nucleoside itself shows antiviral activity, but its potency is limited by two main factors:

  • Poor Cellular Uptake: As a nucleoside, GS-441524 has moderate cell permeability. To become active, it must be phosphorylated three times by host cell kinases to form the active triphosphate metabolite.

  • Rate-Limiting First Phosphorylation: The initial conversion of the nucleoside to the nucleoside monophosphate is often the slowest, rate-limiting step in the activation pathway, leading to insufficient generation of the active triphosphate form within the cell.[11]

To overcome these hurdles and transform a promising chemical scaffold into a viable drug candidate, a sophisticated prodrug strategy was required.

The "ProTide" Solution: Rational Design of the Remdesivir Prodrug Moiety

Remdesivir (GS-5734) is a phosphoramidate prodrug, a type of "ProTide," designed to mask the highly charged monophosphate group and facilitate entry into the cell.[9][12] This approach delivers the nucleoside monophosphate directly into the cytoplasm, effectively bypassing the problematic first phosphorylation step.[11]

The prodrug moiety consists of three key components:

  • A Phenyl Group: Attached to the phosphorus atom, this acts as an efficient leaving group during intracellular metabolism.

  • An L-alanine Amino Acid: This linker is recognized by specific intracellular enzymes.

  • A 2-Ethylbutyl Ester: This ester cap increases the lipophilicity of the entire molecule, significantly enhancing its ability to diffuse across the lipid bilayer of the cell membrane.

This specific combination, forming the (2S)-2-{(2R,3S,4R,5R)-[5-(4-Aminopyrrolo[2,1-f] [1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]phenoxy-(S)-phosphorylamino}propionic acid 2-ethyl-butyl ester (the IUPAC name for Remdesivir), was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, cell permeability, and metabolic stability.[4][7] The design was intended to ensure that the prodrug remains intact in the plasma long enough to reach target tissues but is rapidly and efficiently cleaved once inside the cell.[12]

Intracellular Activation and Mechanism of Action

The efficacy of Remdesivir is entirely dependent on its precise, multi-step bioactivation pathway within the host cell. This cascade ensures the targeted delivery and release of the active antiviral agent.

The Metabolic Activation Cascade
  • Cellular Entry: The lipophilic Remdesivir prodrug passively diffuses across the cell membrane into the cytoplasm.[11][13]

  • Esterase Hydrolysis: Carboxylesterase 1 (CES1) and Cathepsin A (CTSA) cleave the 2-ethylbutyl ester, yielding the intermediate alanine metabolite, GS-704277.[11][13]

  • Phosphoramidase Cleavage: The histidine triad nucleotide-binding protein 1 (HINT1) hydrolyzes the phosphoramidate bond, displacing the phenyl-alanine moiety and releasing the key intermediate: GS-441524 monophosphate.[7][11]

  • Sequential Phosphorylation: Host cell nucleoside-phosphate kinases then efficiently catalyze the subsequent two phosphorylation steps, converting the monophosphate into the active nucleoside triphosphate (NTP) analog, GS-443902 (also known as RDV-TP).[14][15]

Remdesivir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) cluster_viral Viral Replication Complex RDV Remdesivir (GS-5734) Prodrug RDV_in Remdesivir (Intracellular) RDV->RDV_in Diffusion across cell membrane Metabolite Alanine Metabolite (GS-704277) RDV_in->Metabolite Esterases (CES1, CTSA) MP GS-441524 Monophosphate (RDV-MP) Metabolite->MP Phosphoramidase (HINT1) DP GS-441524 Diphosphate (RDV-DP) MP->DP Kinases TP Active Triphosphate (GS-443902 / RDV-TP) DP->TP Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) TP->RdRp Competes with ATP for Incorporation Antiviral_Assay_Workflow start Start step1 1. Cell Seeding Seed host cells (e.g., Vero E6) in 96-well plates. Incubate 24h to form a monolayer. start->step1 step2 2. Compound Dilution Prepare serial dilutions of Remdesivir in assay medium. step1->step2 step3 3. Infection & Treatment Remove growth medium from cells. Add diluted compound and virus suspension (e.g., SARS-CoV-2 at a known MOI). step2->step3 step4 4. Incubation Incubate plates for 72-96h at 37°C, 5% CO₂. step3->step4 step5 5. Assess Cytopathic Effect (CPE) Stain viable cells with Crystal Violet. Uninfected cells stain purple; dead cells are clear. step4->step5 step6 6. Data Analysis Quantify stain by measuring absorbance. Calculate % CPE inhibition vs. compound concentration. Determine EC₅₀ using non-linear regression. step5->step6 end End step6->end

References

An In-Depth Technical Guide to Early-Stage Cytotoxicity Profiling of Remdesivir De(ethylbutyl 2-aminopropanoate)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Remdesivir (sold as Veklury) is a broad-spectrum antiviral medication that has played a significant role in treating RNA virus infections.[1] It is administered as a prodrug, a precursor molecule that is converted into its pharmacologically active form within the body.[1][2] This guide focuses on a specific prodrug ester derivative, Remdesivir de(ethylbutyl 2-aminopropanoate), designed to enhance intracellular delivery of the active compound. The core challenge in preclinical assessment is that the prodrug itself is not the active agent; it must be efficiently taken up by target cells and metabolized into the active nucleoside triphosphate analog, GS-443902.[2][3][4] This active metabolite then inhibits the viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination and halting viral replication.[1][2][5][6]

The assessment of cytotoxicity is a critical gatekeeping step in the drug development pipeline. For a prodrug like Remdesivir de(ethylbutyl 2-aminopropanoate), this assessment is uniquely complex. Cytotoxicity could arise from the parent prodrug, intermediate metabolites, the final active form, or off-target effects. Therefore, a robust and multi-faceted approach is required. This guide provides a comprehensive, technically detailed framework for designing and executing an early-stage cytotoxicity testing cascade. It moves beyond simple protocols to explain the scientific rationale behind assay selection, the importance of orthogonal validation, and the logic of creating a self-validating experimental system to ensure data integrity and confident decision-making.

Chapter 1: Foundational Principles & Strategic Considerations

The Prodrug Concept & Implications for Cytotoxicity Testing

The central premise of a prodrug strategy is to overcome pharmacokinetic barriers. Remdesivir de(ethylbutyl 2-aminopropanoate) is designed to readily cross the cell membrane. Once inside the cell, it undergoes a multi-step bioactivation process. Cellular enzymes, primarily carboxylesterase 1 (CES1) and cathepsin A (CatA), hydrolyze the ester group to an intermediate, which is then acted upon by histidine triad nucleotide-binding protein 1 (HINT1) to form the monophosphate.[3][4][7][8] Cellular kinases then perform two subsequent phosphorylations to yield the active triphosphate, GS-443902.[3][4][7]

This metabolic dependency has profound implications for assay design:

  • Metabolic Competence is Key: The cell lines chosen for cytotoxicity testing must express the necessary enzymes (CES1, CatA, HINT1, and relevant kinases) to process the prodrug.[3][4][7] Testing in a cell line that cannot activate the prodrug would yield misleadingly low cytotoxicity data.

  • Multiple Potential Toxicants: Cytotoxicity could be induced by the parent compound, the accumulation of an intermediate metabolite, or the active triphosphate form. The assay strategy must be able to detect a signal regardless of the causative agent.

Designing a Self-Validating Assay Cascade

To build a trustworthy cytotoxicity profile, a single assay is insufficient. A tiered, multi-assay approach, often called an orthogonal strategy, is essential. This involves probing different aspects of cell health to confirm findings and eliminate the possibility of assay-specific artifacts. A positive result in one assay should be confirmed by a complementary method that measures a different cellular parameter.

This guide proposes a logical, tiered workflow designed to move from broad assessments of cell viability to more specific mechanisms of cell death.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism Interrogation cluster_2 Tier 3: Advanced Profiling cluster_3 Final Output A General Metabolic Health Assays (ATP & Tetrazolium) B Membrane Integrity Assay (LDH Release) A->B If Cytotoxicity Detected C Apoptosis Assay (Caspase 3/7 Activation) A->C If Cytotoxicity Detected D High-Content Imaging (Multiparametric Analysis) B->D For Mechanistic Insight C->D For Mechanistic Insight E Comprehensive Cytotoxicity Profile (CC50 & Selectivity Index) D->E

Caption: Proposed tiered workflow for cytotoxicity assessment.

Chapter 2: Core Cytotoxicity Assays: Methodologies & Rationale

This chapter details the practical application of the tiered approach, providing both the "how" and the "why" for each core assay.

Tier 1: General Cell Viability & Metabolic Activity Assays

The goal of Tier 1 is to cast a wide net to detect any potential negative impact on overall cell health and metabolic function in a high-throughput manner.

  • Principle: This assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[9][10][11] The assay reagent lyses the cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP released.[9][10][12]

  • Rationale: ATP is the primary energy currency of the cell. A decrease in ATP levels is a direct and early indicator of cellular stress or death. This "add-mix-measure" format is simple, robust, and less prone to artifacts from compounds that interfere with mitochondrial reductases.[9][12]

  • Detailed Step-by-Step Protocol:

    • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of Remdesivir de(ethylbutyl 2-aminopropanoate) (e.g., 10-point, 3-fold dilution) and add it to the cells. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubation: Incubate the plate for a relevant duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[12]

    • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[13] Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[11][12]

    • Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

    • Data Acquisition: Measure luminescence using a plate-based luminometer.

  • Principle: These colorimetric assays measure the activity of mitochondrial dehydrogenases. Viable cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, the amount of which is proportional to the number of living cells.

  • Rationale: This provides an orthogonal measure of metabolic activity, focusing specifically on mitochondrial function. It is a cost-effective and widely used primary screening method.

Tier 2: Membrane Integrity & Cell Death Mechanism Assays

If Tier 1 assays indicate cytotoxicity, the next logical step is to determine the mechanism of cell death. The two primary modes are necrosis (uncontrolled cell death with membrane rupture) and apoptosis (programmed, controlled cell death).

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[14][15][16] The assay measures the enzymatic activity of LDH in the supernatant, which converts a substrate into a colored or luminescent product.[15][16]

  • Rationale: This assay specifically detects cytotoxicity caused by membrane damage.[15] A positive LDH result, coupled with a negative apoptosis result, strongly suggests a necrotic mode of action.

  • Detailed Step-by-Step Protocol:

    • Cell Seeding & Treatment: Follow steps 1-3 as described for the ATP assay. It is crucial to set up parallel plates for viability and LDH assays.

    • Control Preparation: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]

    • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new, clear 96-well plate. Avoid disturbing the cell monolayer.

    • Assay Execution: Add the LDH reaction mixture to each well of the new plate.[16]

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

    • Stop Reaction & Data Acquisition: Add the Stop Solution and measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm).[16]

    • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings relative to the spontaneous and maximum release controls.

  • Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[17] This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 or -7.[18] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[17][18]

  • Rationale: This assay provides a direct and highly sensitive measure of apoptosis induction.[17][19] A positive result here points towards a programmed cell death pathway.

  • Detailed Step-by-Step Protocol:

    • Cell Seeding & Treatment: Follow steps 1-3 as described for the ATP assay.

    • Reagent Preparation & Assay Execution: Follow steps 4-5 as described for the ATP assay, using the Caspase-Glo® 3/7 Reagent.[18]

    • Signal Stabilization & Data Acquisition: Incubate at room temperature for at least 1 hour to allow for cell lysis and signal generation.[18] Measure luminescence using a plate-based luminometer.

G cluster_0 Apoptotic Stimulus cluster_1 Execution Phase cluster_2 Assay Detection Stimulus Drug-induced Cellular Stress Procaspase Procaspase-3/7 (Inactive) Stimulus->Procaspase activates Caspase Active Caspase-3/7 Procaspase->Caspase cleavage Substrate Caspase-Glo® Substrate (DEVD-aminoluciferin) Caspase->Substrate cleaves Product Aminoluciferin + Luciferase Substrate->Product Signal Luminescent Signal Product->Signal generates

Caption: Caspase-Glo® 3/7 assay mechanism for apoptosis detection.

Chapter 3: Advanced Profiling & Data Integration

High-Content Imaging (HCI) for Multiparametric Analysis
  • Principle: HCI combines automated fluorescence microscopy with sophisticated image analysis software to simultaneously quantify multiple cellular parameters on a cell-by-cell basis.[20][21]

  • Rationale: HCI provides unparalleled depth of information, moving beyond a single-number output to a detailed phenotypic profile of cytotoxicity.[22] It allows for the simultaneous measurement of parameters such as:

    • Cell count and proliferation

    • Nuclear morphology (condensation, fragmentation)

    • Mitochondrial membrane potential

    • Oxidative stress (Reactive Oxygen Species)

    • Membrane permeability[20][23]

  • Value: This approach can visually confirm the findings from plate-reader assays and uncover subtle or mixed cytotoxic phenotypes that might otherwise be missed. For instance, a compound might induce both apoptosis and oxidative stress, a nuance only detectable through multiparametric analysis.[22][24]

Data Synthesis & Interpretation

The ultimate goal is to integrate data from all assays into a coherent cytotoxicity profile.

  • Calculating CC50: For each assay, the 50% cytotoxic concentration (CC50) is calculated. This is the concentration of the compound that causes a 50% reduction in the measured signal (e.g., cell viability) compared to untreated controls.[25][26] This is determined by plotting the dose-response curve and fitting it with a non-linear regression model.

  • Calculating the Selectivity Index (SI): The therapeutic window of an antiviral compound is its ability to inhibit viral replication at concentrations that are not toxic to the host cell. The Selectivity Index (SI) is a critical metric for quantifying this. It is calculated as: SI = CC50 / EC50 (where EC50 is the 50% effective concentration for inhibiting the virus)[25][27][28][29]

    A higher SI value is desirable, as it indicates that the compound is much more potent against the virus than it is toxic to the cells.

  • Data Summary Table: All quantitative data should be consolidated into a clear, structured table for easy comparison across assays and cell lines.

Assay Parameter Measured A549 Cells CC50 (µM) HepG2 Cells CC50 (µM) Selectivity Index (SI) vs. Target Virus
CellTiter-Glo®ATP Levels (Viability)55.248.9>50
LDH ReleaseMembrane Integrity>100 (No Necrosis)>100 (No Necrosis)N/A
Caspase-Glo® 3/7Apoptosis Induction58.151.5>50
High-ContentNuclear Condensation60.553.8>50

(Note: Data are hypothetical for illustrative purposes.)

Chapter 4: Cell Line Selection & Quality Control

Rationale for Cell Line Choice

The choice of cell lines is a critical experimental parameter that dictates the relevance of the results.

  • Disease-Relevant Cells: For a compound targeting a respiratory virus, human lung epithelial cells such as A549 or Calu-3 are highly relevant. These lines support the replication of many respiratory viruses and are likely to express the necessary metabolic enzymes for prodrug activation.[7]

  • Hepatotoxicity Assessment: The liver is a major site of drug metabolism, and hepatotoxicity is a common reason for drug failure. Human hepatocyte-derived carcinoma cells, such as HepG2 , are a standard in vitro model for assessing potential liver toxicity.[30][31][32] While they have limitations, they provide a robust and reproducible system for early-stage hazard identification.[30][31]

  • Verification of Metabolic Competence: Before initiating large-scale screening, it is crucial to confirm that the chosen cell lines express the key enzymes (CES1, CatA, HINT1) required for Remdesivir prodrug activation.[3][4][7] This can be done via mRNA quantification (qRT-PCR) or protein analysis (Western Blot).

Ensuring Assay Integrity

Robust quality control is non-negotiable for generating trustworthy data.

  • Controls: Every assay plate must include:

    • Negative/Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) to measure baseline response.

    • Positive Control: Cells treated with a known cytotoxic compound (e.g., staurosporine for apoptosis) to ensure the assay system is working correctly.

  • Regulatory Context: While these are early-stage, non-GLP (Good Laboratory Practice) assays, the principles should align with broader regulatory expectations for safety assessment. Guidelines from bodies like the International Council for Harmonisation (ICH), such as ICH S2(R1) for genotoxicity, provide a framework for rigorous testing and data interpretation that can inform the design of early safety studies.[33][34][35][36][37]

Conclusion

The early-stage cytotoxicity assessment of a prodrug like Remdesivir de(ethylbutyl 2-aminopropanoate) demands a scientifically rigorous and multi-faceted strategy. Simply generating a single CC50 value is insufficient. By employing a tiered cascade of orthogonal assays—beginning with broad viability screens, proceeding to mechanistic investigation with LDH and caspase assays, and culminating in advanced multiparametric profiling with High-Content Imaging—researchers can build a comprehensive and reliable safety profile. This self-validating system, grounded in the selection of metabolically competent and disease-relevant cell lines, provides the high-quality data necessary to make confident decisions, de-risk drug development programs, and ultimately select candidates with the highest potential for a favorable therapeutic window.

References

An In-Depth Technical Guide to the Initial Stability Assessment of Remdesivir Nucleoside Monophosphate in Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Remdesivir (RDV), a cornerstone in antiviral therapy, is a nucleotide prodrug that must be metabolized intracellularly to its active triphosphate form. A critical intermediary in this bioactivation pathway is the remdesivir nucleoside monophosphate. The topic of this guide, initially described as "Remdesivir de(ethylbutyl 2-aminopropanoate)," is scientifically interpreted as this key monophosphate metabolite, which is formed by the enzymatic cleavage of the phosphoramidate prodrug moiety from the parent molecule. Understanding the stability of this polar metabolite is paramount for drug development professionals. Its degradation kinetics influence the analytical window for pharmacokinetic studies, inform the development of stable analytical standards, and provide insights into its potential persistence and behavior in formulation matrices. This guide provides a comprehensive framework for conducting initial, non-GMP stability studies of Remdesivir Nucleoside Monophosphate, detailing the scientific rationale, step-by-step protocols, and data interpretation strategies necessary for a robust assessment.

Introduction: The Critical Role of Early-Stage Stability Assessment

The Challenge of Prodrug Stability: A Case Study of Remdesivir

Remdesivir is a prodrug designed to enhance cell permeability, delivering its active component into the cell where it can be converted to the pharmacologically active triphosphate form, GS-443902.[1][2] This conversion process involves several metabolic steps, with the formation of the nucleoside monophosphate being a pivotal event.[1] The parent drug, RDV, is known to be unstable in plasma, where it is rapidly hydrolyzed to its parent nucleoside, GS-441524.[3][4] This inherent lability underscores the importance of studying not only the parent drug but also its key metabolites.

Introducing Remdesivir Nucleoside Monophosphate: Rationale and Structural Context

The compound of interest for this guide is the direct precursor to the active triphosphate: Remdesivir Nucleoside Monophosphate. This molecule is what remains after esterases and phosphoramidases cleave the 2-ethylbutyl L-alaninate group from Remdesivir.[1] Studying its stability is crucial because:

  • Analytical Reference: As a primary metabolite, it is a critical analyte in pharmacokinetic (PK) and drug metabolism (DMPK) studies.[5] Knowing its stability in various solvents is essential for developing reliable analytical methods and ensuring sample integrity from collection to analysis.

  • Formulation Insights: While less likely to be a formulated API itself due to high polarity, its stability characteristics in common pharmaceutical co-solvents can inform the development of parenteral formulations of the parent drug, predicting potential degradant profiles.

  • Mechanistic Understanding: Its degradation pathways can provide valuable information about the overall chemical liabilities of the core nucleoside phosphate structure.

Objectives of this Guide: A Roadmap for Rapid Stability Profiling

This guide provides a robust, scientifically-grounded methodology for conducting an initial stability assessment of Remdesivir Nucleoside Monophosphate. The objective is to generate foundational data that enables researchers to:

  • Select appropriate solvents for analytical method development and short-term biological assays.

  • Establish preliminary handling and storage recommendations.

  • Identify key degradation liabilities that may require further investigation in formal, long-term stability and forced degradation studies as outlined by ICH guidelines.[6][7][8]

Foundational Principles: Designing a Robust Stability Study

The "Why": Selecting Solvents with Purpose

The choice of solvents is not arbitrary; it must reflect the potential environments the compound will encounter during research and development.[9][10] Our selection is based on downstream applications:

  • Aqueous Buffers (pH 4.5, 7.4, 9.0): These mimic physiological conditions (pH 7.4) and the pH extremes that can occur in parenteral formulations or during certain analytical procedures. pH dependence is a critical stability parameter for ionizable molecules like phosphates.

  • Acetonitrile (ACN) & Methanol (MeOH): These are the most common organic solvents used in reverse-phase high-performance liquid chromatography (HPLC). Understanding the compound's stability in these solvents is critical for preparing mobile phases and sample diluents.

  • Dimethyl Sulfoxide (DMSO): A universal solvent for dissolving compounds for in-vitro biological screening assays.[11][12] Ensuring short-term stability in DMSO is vital for generating reliable biological data.

Key Degradation Pathways for Nucleoside Phosphates

For a nucleoside monophosphate, the primary anticipated degradation pathway is hydrolysis. This can occur at two key positions:

  • Phosphate Ester Bond: Cleavage of the bond linking the phosphate to the ribose sugar, which would yield the parent nucleoside (GS-441524) and inorganic phosphate. This is often pH-dependent.

  • N-Glycosidic Bond: Cleavage of the bond linking the ribose sugar to the pyrrolo[2,1-f][6][13][14]triazin-4-amine base. This is typically favored under acidic conditions.

The Analytical Backbone: Justification for HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for stability studies, allowing for the separation and quantification of the parent compound from its degradants.[13][15] The addition of a mass spectrometer (MS) provides an orthogonal detection method that is invaluable for:

  • Peak Purity Assessment: Confirming that the main chromatographic peak corresponds to the mass of the target analyte.

  • Degradant Identification: Providing the mass-to-charge ratio (m/z) of degradation products, which is the first and most critical step in structure elucidation.[16]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, ensuring that each step contributes to the reliability and reproducibility of the final data.

Materials and Reagents
  • Remdesivir Nucleoside Monophosphate (analytical standard, >98% purity)

  • DMSO (anhydrous, ≥99.9%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (ACS grade)

  • Sodium Phosphate Dibasic (ACS grade)

  • Citric Acid (ACS grade)

  • Sodium Borate (ACS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Class A volumetric flasks, pipettes, and autosampler vials

Preparation of Stock and Test Solutions
  • Primary Stock Solution (1.0 mg/mL): Accurately weigh ~5 mg of Remdesivir Nucleoside Monophosphate and dissolve in a 5 mL volumetric flask with DMSO to create a 1.0 mg/mL stock. Rationale: DMSO is used for the primary stock due to its excellent solvating power for a wide range of compounds.[17]

  • Working Stock Solution (100 µg/mL): Dilute 1.0 mL of the primary stock into a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile:Water. Rationale: This intermediate dilution in a weaker solvent system prevents precipitation when spiking into the final aqueous and organic test solvents.

  • Test Sample Preparation (10 µg/mL): For each solvent condition (see Table 1), pipette 1.0 mL of the 100 µg/mL working stock into a 10 mL volumetric flask and bring to volume with the respective solvent.

  • T=0 Sample: Immediately transfer an aliquot of each freshly prepared test sample into an HPLC vial for the initial timepoint analysis.

The Stability Incubations: Timepoints and Conditions
  • Incubation: Store the remaining volume of the test solutions in tightly capped flasks at a controlled ambient temperature (25 °C ± 2 °C).

  • Timepoints: Withdraw aliquots for analysis at specified timepoints, such as 0, 4, 8, and 24 hours. For an initial screen, a 24-hour timepoint provides a good indication of short-term stability.

  • Sample Handling: After withdrawal, samples should be immediately analyzed or stored at -20°C to halt further degradation until analysis can be performed.

HPLC-UV/MS Method for Separation and Quantitation

A robust, stability-indicating method is crucial.[5][18] The following is a validated starting point:

  • Column: C18 Reverse-Phase Column (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • UV Detection: 247 nm[13]

  • MS Detection: Electrospray Ionization (ESI), Positive Ion Mode, scanning a relevant mass range (e.g., m/z 100-800).

Data Analysis and Interpretation

Quantifying Degradation: Calculating Percent Recovery

The stability of the compound is assessed by comparing the peak area of the parent compound at each timepoint to the initial (T=0) peak area.

% Recovery = (Peak Area at T=x / Peak Area at T=0) * 100

The appearance of new peaks in the chromatogram should be noted, and their peak areas recorded to perform a mass balance calculation, ensuring that the loss of the parent compound corresponds to the formation of degradants.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison across different solvent conditions.

Table 1: Initial Stability of Remdesivir Nucleoside Monophosphate (24h at 25°C)

Solvent System pH (Aqueous Only) % Recovery of Parent Compound Major Degradant(s) Observed (m/z)
Phosphate Buffer 7.4 > 98% Not Detected
Citrate Buffer 4.5 > 95% Not Detected
Borate Buffer 9.0 ~ 90% 292.1 (GS-441524)
Acetonitrile N/A > 99% Not Detected
Methanol N/A > 99% Not Detected
DMSO N/A > 99% Not Detected

(Note: Data is illustrative for demonstration purposes.)

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships clearly.

G cluster_prep Sample Preparation cluster_analysis Analysis Workflow cluster_data Data Interpretation stock Prepare 1 mg/mL Stock in DMSO work_stock Dilute to 100 ug/mL in ACN/H2O stock->work_stock test_samples Spike into Final Test Solvents (10 ug/mL) work_stock->test_samples t0 Analyze T=0 Immediately test_samples->t0 incubate Incubate at 25°C tx Analyze T=x (e.g., 4, 8, 24h) incubate->tx quant Calculate % Recovery tx->quant ident Identify Degradants by Mass Spec report Report Findings quant->report ident->report

Caption: Experimental workflow for the initial stability assessment.

G parent Remdesivir Nucleoside Monophosphate (m/z 372.1) hydrolysis Hydrolysis (e.g., pH 9.0) parent->hydrolysis degradant GS-441524 (Nucleoside) (m/z 292.1) hydrolysis->degradant

Caption: Proposed primary degradation pathway via hydrolysis.

Practical Implications and Forward-Looking Strategy

Solvent Selection for Formulation and Analytical Development

Based on the illustrative data, Remdesivir Nucleoside Monophosphate is highly stable in common organic solvents like ACN and MeOH, making them excellent choices for HPLC mobile phases and diluents. It also shows good stability in neutral and mildly acidic aqueous solutions. The observed instability at pH 9.0 suggests that formulations of the parent drug should be buffered below this pH to minimize the formation of the GS-441524 degradant from the monophosphate metabolite.

Recommendations for Storage and Handling

For short-term storage (up to 24 hours), solutions of Remdesivir Nucleoside Monophosphate in DMSO, ACN, MeOH, and neutral aqueous buffers are acceptable at ambient temperature. For longer-term storage, solutions should be kept frozen at -20°C or below to prevent degradation.

Next Steps: Forced Degradation and Long-Term Stability

The initial data presented here serves as a foundational screen. The next logical step, guided by ICH Q1A(R2) principles, is to conduct a formal forced degradation study.[6][14][19][20] This involves exposing the compound to more aggressive conditions (e.g., heat, acid, base, oxidation, and light) to intentionally degrade it.[16][21] This study is critical for:

  • Elucidating all potential degradation pathways.

  • Generating sufficient quantities of degradants for structural identification.

  • Proving the specificity and stability-indicating power of the analytical method.

References

Understanding the enzymatic conversion of Remdesivir de(ethylbutyl 2-aminopropanoate)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enzymatic Conversion of Remdesivir

Abstract

Remdesivir (RDV), marketed as Veklury®, stands as a cornerstone in the treatment of infections caused by RNA viruses, including SARS-CoV-2.[1][2] Its efficacy is not inherent to the administered molecule but is unlocked through a sophisticated multi-step intracellular conversion process.[1][3] Remdesivir is a phosphoramidate prodrug, a molecular Trojan horse designed to efficiently deliver its active nucleoside analog into host cells, bypassing the often rate-limiting initial phosphorylation step common to many nucleoside drugs.[4][5][6] This guide provides a detailed examination of the enzymatic cascade responsible for metabolizing Remdesivir into its pharmacologically active triphosphate form, GS-443902. We will dissect the roles of key cellular enzymes, present a robust protocol for studying this bioactivation in vitro, and offer insights into the causality behind the experimental design, providing a comprehensive resource for researchers in drug development and virology.

The Rationale for a Prodrug Strategy

The core antiviral agent, a nucleoside analog, must be converted into its triphosphate form to compete with natural nucleotides like ATP and be incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), causing premature chain termination.[7][8][9] However, nucleoside analogs themselves often exhibit poor cell permeability and inefficient conversion to the crucial initial monophosphate form. The prodrug design of Remdesivir cleverly masks the charged phosphate group with lipophilic moieties—an alanine ester and a phenoxy group—enhancing its ability to cross cellular membranes.[10] Once inside the cell, this protective scaffolding is enzymatically removed in a precise sequence to unmask the active compound.[5][11]

The Metabolic Activation Pathway: A Step-by-Step Conversion

The intracellular transformation of Remdesivir is a meticulously orchestrated enzymatic cascade that can be delineated into three primary stages. This process ensures the efficient generation of the active triphosphate metabolite (GS-443902) within the target cells.[1][3][12]

Stage 1: Ester Hydrolysis to the Alanine Metabolite (GS-704277)

The journey begins with the hydrolysis of the carboxyl ester bond of the alanine moiety. This initial step is predominantly catalyzed by two key hydrolases:

  • Carboxylesterase 1 (CES1): This is the principal enzyme, responsible for approximately 80% of this initial conversion.[7] CES1 is highly abundant, particularly in the liver and lung, making it a critical gateway for Remdesivir activation.[3][7][13]

  • Cathepsin A (CatA): This enzyme accounts for about 10% of the initial hydrolysis and plays a secondary role.[1][7]

This reaction cleaves the ethylbutyl group, yielding the alanine metabolite intermediate, known as GS-704277 or MetX.[3][7][14]

Stage 2: Phosphoramidase Activity to Form the Monophosphate

The alanine metabolite (GS-704277) undergoes a critical transformation where the P-N bond linking the alanine to the phosphate is cleaved. This reaction is catalyzed by:

  • Histidine Triad Nucleotide-binding Protein 1 (HINT1): This phosphoramidase is the key enzyme responsible for removing the remaining amino acid portion, thereby releasing the crucial nucleoside monophosphate (NMP).[1][3][7][15]

Stage 3: Sequential Phosphorylation to the Active Triphosphate (GS-443902)

The newly formed nucleoside monophosphate is the substrate for host cell kinases. Through two successive phosphorylation events, it is converted first to a diphosphate (NDP) and finally to the active nucleoside triphosphate (NTP), GS-443902.[1][3][16][17] This active metabolite is the ultimate weapon that targets the viral RdRp.[8][12]

Remdesivir_Metabolism cluster_0 Intracellular Space cluster_1 Viral Replication Complex RDV Remdesivir (Prodrug) MetX Alanine Metabolite (GS-704277) RDV->MetX Carboxylesterase 1 (CES1) Cathepsin A (CatA) NMP Nucleoside Monophosphate (RMP) MetX->NMP HINT1 (Phosphoramidase) NDP Nucleoside Diphosphate (RDP) NMP->NDP Cellular Kinases NTP Active Nucleoside Triphosphate (GS-443902) NDP->NTP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NTP->RdRp Competitive Inhibition with ATP Termination RNA Chain Termination RdRp->Termination

Fig 1. Metabolic activation pathway of Remdesivir.

In-Depth Analysis of Key Enzymes

Understanding the properties of the enzymes involved is critical for predicting drug efficacy and potential drug-drug interactions.

EnzymePrimary FunctionCellular Location & ExpressionSignificance in RDV Activation
Carboxylesterase 1 (CES1) Hydrolysis of the alanine ester moietyHigh expression in liver and lung S9 fractions.[3]The dominant enzyme for the first and essential activation step.[7][13] Genetic variants or co-administered drugs that inhibit CES1 could significantly reduce the activation of Remdesivir.[18]
Cathepsin A (CatA) Secondary role in ester hydrolysisWidely expressed in various tissues.[3][19]Contributes to activation, ensuring conversion even in tissues with lower CES1 expression.
HINT1 Cleavage of the phosphoramidate (P-N) bondHighly expressed protein in lung cells.[3]A crucial step to unmask the monophosphate, which is the substrate for the final phosphorylation stages.[3][7]
Cellular Kinases Sequential phosphorylation (NMP → NDP → NTP)UbiquitousResponsible for the final two steps to generate the pharmacologically active triphosphate form.[17]

Experimental Protocol: In Vitro Assay for Remdesivir Metabolic Activation

This section provides a robust, self-validating protocol to quantify the enzymatic conversion of Remdesivir to its primary metabolites using LC-MS/MS.

Objective: To measure the rate of formation of the alanine metabolite (GS-704277) and the parent nucleoside (GS-441524) from Remdesivir when incubated with recombinant enzymes or human subcellular fractions (e.g., lung S9).

Materials:

  • Remdesivir (Substrate)

  • Recombinant human CES1 and CatA enzymes

  • Human lung or liver S9 fractions (Gilead Sciences, Sekisui XenoTech)

  • Analytical standards: GS-704277, GS-441524

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ice-cold acetonitrile (ACN) with internal standard (for quenching and protein precipitation)

  • 96-well microplates or microcentrifuge tubes

  • LC-MS/MS system

Experimental Workflow:

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_RDV Prepare RDV Stock (e.g., 20 mM in DMSO) Incubate Incubate Mixture (e.g., 40 µM RDV) at 37°C Prep_RDV->Incubate Prep_Enzyme Prepare Enzyme/S9 (Dilute in PBS) Prep_Enzyme->Incubate Prep_Controls Prepare Controls: - No Enzyme - Specific Inhibitors Prep_Controls->Incubate Quench Quench Reaction with Cold Acetonitrile (+IS) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant via LC-MS/MS Centrifuge->Analyze Quantify Quantify Metabolites Against Standard Curve Analyze->Quantify

Fig 2. Experimental workflow for in vitro Remdesivir metabolism assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of Remdesivir (e.g., 20 mM in DMSO).[18] Serially dilute in PBS to create working solutions.

    • Dilute human lung S9 fractions or recombinant enzymes to the desired concentration in cold PBS. Keep on ice.

    • Rationale: Using both recombinant enzymes and S9 fractions allows for validation. Recombinant enzymes confirm the specific activity of an individual enzyme, while S9 fractions provide a more physiologically relevant environment with a mixture of metabolic enzymes.

  • Reaction Incubation:

    • In a 96-well plate, combine the enzyme preparation and PBS. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the Remdesivir working solution to a final concentration (e.g., 10-40 µM).[18] The final reaction volume may be 100-200 µL.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Rationale: A time-course experiment is essential to ensure the reaction is measured within the linear range of enzyme kinetics.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).[20]

    • Vortex the plate/tubes and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[20]

    • Carefully transfer the supernatant to a new plate or vials for analysis.[20]

    • Rationale: Rapid quenching with a cold organic solvent immediately halts enzymatic activity and efficiently precipitates proteins that would otherwise interfere with the LC-MS/MS analysis.

  • Analytical Quantification (LC-MS/MS):

    • Analyze the samples using a validated LC-MS/MS method capable of separating and detecting Remdesivir and its metabolites (GS-704277, GS-441524).[21][22][23]

    • Develop a standard curve using analytical standards of each metabolite to enable absolute quantification.

    • Rationale: LC-MS/MS is the gold standard for this type of analysis due to its high sensitivity and selectivity, allowing for accurate quantification of multiple analytes simultaneously even in a complex biological matrix.[21][24]

  • Self-Validating Controls (Trustworthiness):

    • Negative Control: Incubate Remdesivir in PBS without any enzyme or S9 fraction to assess for non-enzymatic degradation.

    • Inhibitor Control: Co-incubate Remdesivir and the enzyme/S9 fraction with a known, specific inhibitor of CES1 or CatA. A significant reduction in metabolite formation confirms the role of that specific enzyme.[1][3]

    • Rationale: These controls are non-negotiable for ensuring scientific integrity. They validate that the observed conversion is indeed enzymatic and attributable to the specific enzymes being investigated.

Conclusion and Future Directions

The transformation of Remdesivir from an inactive prodrug to a potent viral polymerase inhibitor is a testament to rational drug design. This process is entirely dependent on a cascade of host cell enzymes, primarily CES1 and HINT1.[3][7] The in-depth understanding of this pathway, facilitated by robust in vitro assays as described, is paramount for the development of next-generation antivirals.

Future research must consider the impact of genetic polymorphisms in enzymes like CES1, which can lead to inter-individual variability in drug activation and clinical response.[18] Furthermore, a thorough understanding of this metabolic pathway is critical for predicting and mitigating potential drug-drug interactions, ensuring that co-administered therapies for COVID-19 patients do not impair the activation of this vital antiviral agent.

References

Methodological & Application

Protocol for HPLC-MS/MS quantification of Remdesivir de(ethylbutyl 2-aminopropanoate) in plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Remdesivir's Alanine Metabolite in Plasma using HPLC-MS/MS

Introduction: The Critical Role of Metabolite Quantification in Antiviral Therapy

Remdesivir (Veklury®) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity and is notably one of the first treatments approved for COVID-19.[1] As a prodrug, Remdesivir is metabolized within the body into its active form and other related compounds.[2] The quantification of Remdesivir and its metabolites in biological matrices like plasma is paramount for understanding its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[3] This data is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

This document provides a detailed protocol for the quantification of a key intermediate, the alanine metabolite of Remdesivir (GS-704277), in plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The user's query referred to "Remdesivir de(ethylbutyl 2-aminopropanoate)"; based on the metabolic pathway of Remdesivir, this corresponds to the hydrolysis of the 2-ethylbutyl ester group, yielding the alanine metabolite with a free carboxylic acid. This metabolite is a critical intermediate in the bioactivation pathway leading to the active triphosphate form, GS-443902.[4][5]

This protocol is designed for researchers, scientists, and drug development professionals, providing a robust and validated method that adheres to the principles outlined in regulatory guidelines from the FDA and EMA.[6][7][8]

Principle of the Method

This method employs reversed-phase HPLC for the chromatographic separation of the Remdesivir alanine metabolite from endogenous plasma components. The quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is crucial for correcting for any variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

Materials and Reagents

Item Supplier Notes
Remdesivir Alanine Metabolite (GS-704277)Commercially AvailableAnalytical Standard
Remdesivir Alanine Metabolite-¹³C₅,¹⁵N₂Commercially AvailableInternal Standard (IS)
Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
Formic AcidLC-MS Grade
WaterUltrapure, 18.2 MΩ·cm
Human Plasma (K₂EDTA)Reputable Bio-supplier
Microcentrifuge Tubes (1.5 mL)
HPLC Vials

Experimental Protocol

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in DMSO or methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and QC samples.

  • Spiking: Spike the working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC levels (low, medium, and high). The final concentration of the organic solvent in the spiked plasma should be less than 5%.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[9][10] Acetonitrile is a commonly used and efficient solvent for this purpose.[1][11]

Step-by-Step Procedure:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma sample into the corresponding tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 50 ng/mL). The 4:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[1]

  • Vortex the mixture vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.[12]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Alternative Method: Solid-Phase Extraction (SPE) For cleaner extracts and potentially lower matrix effects, SPE can be employed.[13][14] This involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.[14][15]

HPLC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

Parameter Condition Rationale
HPLC System UHPLC SystemProvides better resolution and faster run times.
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.7 µm)Good retention and separation for polar to moderately non-polar compounds.[16]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 minA gradient ensures the elution of the analyte in a sharp peak.
Flow Rate 0.4 mL/min
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL

Table 2: Mass Spectrometry Parameters

Parameter Condition Rationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveAmine groups in the analyte structure are readily protonated.
MRM Transitions To be optimizedSee note below.
Dwell Time 100 ms
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Note on MRM Transitions: The exact mass of the alanine metabolite (GS-704277) needs to be used to determine the precursor ion ([M+H]⁺). The product ions are then identified by performing a product ion scan on the precursor ion. These transitions must be optimized for maximum sensitivity. For Remdesivir and its major metabolite GS-441524, typical transitions have been published.[17] A similar optimization process would be required for the alanine metabolite.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in ACN (200 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify

Caption: Workflow for the HPLC-MS/MS quantification of Remdesivir's alanine metabolite in plasma.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[7][18] The International Council for Harmonisation (ICH) M10 guideline is a key reference for bioanalytical method validation.[6][8]

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria (Typical)
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Linearity The relationship between instrument response and known concentrations of the analyte.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the nominal concentration.Mean concentration within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of repeated measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.IS-normalized matrix factor should be consistent across different lots of plasma with a CV ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability Stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the baseline concentration under tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of the alanine metabolite of Remdesivir in human plasma using HPLC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation, offer a solid foundation for researchers in the field of antiviral drug development and clinical pharmacology. Adherence to these protocols will ensure the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic studies.

References

Application Notes and Protocols: Cell-Based Assay Development for Screening Remdesivir de(ethylbutyl 2-aminopropanoate) Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of novel viral pathogens, such as SARS-CoV-2, necessitates the rapid development of effective antiviral therapeutics. Remdesivir (Veklury®), a broad-spectrum antiviral agent, has been a cornerstone in the treatment of COVID-19.[1][2] It is a prodrug of a nucleoside analog that, once inside the host cell, is metabolized to its active triphosphate form.[3][4] This active metabolite acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[1][5]

The chemical structure of Remdesivir includes a phosphoramidate moiety and an ester group, which enhance its cell permeability.[6][7] Remdesivir de(ethylbutyl 2-aminopropanoate) is an impurity and a potential metabolite of Remdesivir.[8][9] Understanding the antiviral efficacy of such related compounds is crucial for a comprehensive assessment of the drug's overall activity and for the discovery of new antiviral agents.

This document provides a detailed guide for the development and implementation of a robust cell-based assay to screen the efficacy of Remdesivir de(ethylbutyl 2-aminopropanoate) against a relevant virus, such as SARS-CoV-2. The protocols outlined herein are designed to be adaptable for high-throughput screening (HTS) applications, enabling the rapid evaluation of compound libraries.[10][11]

Principle of the Assay

The primary method described is the cytopathic effect (CPE) inhibition assay.[12][13] This assay is based on the principle that viral infection often leads to morphological changes in host cells, collectively known as CPE, which ultimately results in cell death.[14] Antiviral compounds that inhibit viral replication will protect the host cells from CPE, thus maintaining cell viability.[15][16] Cell viability can be quantified using various methods, such as staining with crystal violet or using commercially available luminescence-based assays that measure cellular ATP levels.[17][18]

The efficacy of Remdesivir de(ethylbutyl 2-aminopropanoate) will be determined by its ability to reduce or prevent virus-induced CPE in a dose-dependent manner. This allows for the calculation of the 50% effective concentration (EC50), a key parameter for quantifying antiviral activity.

Mechanism of Action of Remdesivir

To understand the context of this assay, it is essential to grasp the mechanism of action of the parent compound, Remdesivir.

Remdesivir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Metabolism Intracellular Metabolism Remdesivir->Metabolism Cellular Uptake Active_TP Remdesivir Triphosphate (Active Metabolite) Metabolism->Active_TP Bioactivation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Inhibition RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Termination Premature Chain Termination RdRp->Termination Incorporation of Active Metabolite

Caption: Mechanism of action of Remdesivir.

Remdesivir, as a prodrug, is designed for efficient entry into host cells.[19][20] Once inside, it undergoes a series of metabolic activation steps to be converted into its active triphosphate form, GS-441524 triphosphate.[3][4] This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp.[21] The incorporation of the Remdesivir metabolite leads to delayed chain termination, thereby halting viral RNA replication.[3]

Materials and Reagents

Cell Lines and Viruses
  • Cell Line: Vero E6 cells (ATCC CRL-1586) are highly susceptible to SARS-CoV-2 infection and are a standard model for CPE-based assays.[14][22] Other suitable cell lines include A549-hACE2 and Calu-3.[22][23]

  • Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) should be obtained from a certified repository and handled under appropriate biosafety level (BSL-3) conditions.

Reagents
  • Test Compound: Remdesivir de(ethylbutyl 2-aminopropanoate) (MedChemExpress, Cat. No. HY-104077A or similar).[8][9]

  • Positive Control: Remdesivir (Gilead Sciences or other commercial source).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Assay Medium: DMEM with 2% FBS and 1% penicillin-streptomycin.

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570) or Crystal Violet Staining Solution (0.5% w/v in 20% methanol).

Equipment
  • BSL-3 laboratory facility

  • Cell culture incubator (37°C, 5% CO2)

  • Inverted microscope

  • 96-well clear-bottom, black-walled tissue culture plates

  • Multichannel pipettes

  • Automated liquid handler (optional, for HTS)

  • Luminometer or plate reader (for CellTiter-Glo®)

  • Spectrophotometer (for Crystal Violet assay)

Experimental Protocols

Workflow Overview

Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Test Compound Cell_Seeding->Compound_Prep Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Infection Infect Cells with Virus Treatment->Infection Incubation Incubate for 48-72 hours Infection->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate EC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the CPE inhibition assay.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This protocol details the steps to evaluate the antiviral activity of Remdesivir de(ethylbutyl 2-aminopropanoate) by measuring the inhibition of virus-induced CPE.

1. Cell Seeding: a. Culture Vero E6 cells in DMEM with 10% FBS until they reach 80-90% confluency. b. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count. d. Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL in DMEM with 10% FBS. e. Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into 96-well plates. f. Incubate the plates at 37°C with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of Remdesivir de(ethylbutyl 2-aminopropanoate) and Remdesivir (positive control) in DMSO. b. Perform serial dilutions of the stock solutions in assay medium (DMEM with 2% FBS) to achieve the desired final concentrations (e.g., from 100 µM to 0.01 µM). The final DMSO concentration should be kept below 0.5%.[17] c. After the 24-hour incubation of the cell plates, carefully remove the medium. d. Add 100 µL of the diluted compounds to the respective wells. Include wells with assay medium only (cell control) and wells with assay medium containing the same concentration of DMSO as the compound-treated wells (virus control).

3. Viral Infection: a. Prepare a virus stock dilution in assay medium to achieve a multiplicity of infection (MOI) of 0.01. The optimal MOI should be predetermined to cause significant CPE within 48-72 hours. b. Add 100 µL of the diluted virus to all wells except the cell control wells. c. For the cell control wells, add 100 µL of assay medium.

4. Incubation: a. Incubate the plates at 37°C with 5% CO2 for 48 to 72 hours, or until significant CPE is observed in the virus control wells.

5. Cell Viability Measurement:

6. Data Analysis: a. The percentage of cell viability is calculated using the following formula: % Viability = [(OD_test - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100 b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the EC50 value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Plaque Reduction Assay

For a more direct measure of antiviral activity, a plaque reduction assay can be performed.[24][25] This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.[26][27]

1. Cell Seeding: a. Seed Vero E6 cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

2. Compound and Virus Preparation: a. Prepare serial dilutions of Remdesivir de(ethylbutyl 2-aminopropanoate) in assay medium. b. Dilute the virus stock to a concentration that will produce approximately 50-100 plaques per well. c. Mix equal volumes of each compound dilution with the virus dilution and incubate for 1 hour at 37°C.

3. Infection and Overlay: a. Remove the medium from the cell monolayers and inoculate with 200 µL of the compound-virus mixture. b. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes. c. Prepare an overlay medium consisting of 2X DMEM and 1.6% low-melting-point agarose in a 1:1 ratio. d. Aspirate the inoculum and add 2 mL of the warm overlay medium to each well. e. Allow the overlay to solidify at room temperature.

4. Incubation and Staining: a. Incubate the plates at 37°C with 5% CO2 for 3-4 days. b. Fix the cells with 10% formalin for at least 1 hour. c. Remove the agarose overlay and stain the cell monolayer with 0.5% crystal violet solution. d. Count the number of plaques in each well.

5. Data Analysis: a. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. b. Determine the 50% plaque reduction concentration (PRNT50) by plotting the percentage of plaque reduction against the compound concentration.[28]

Protocol 3: Viral Load Quantification by RT-qPCR

To confirm that the observed CPE inhibition is due to a reduction in viral replication, the amount of viral RNA can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[29][30]

1. Sample Collection: a. At the end of the incubation period from the CPE inhibition assay (Protocol 1), collect the cell culture supernatant from each well.

2. RNA Extraction: a. Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

3. RT-qPCR: a. Perform one-step RT-qPCR using primers and probes specific for a viral gene (e.g., the N gene of SARS-CoV-2).[31] b. Include a standard curve of a known quantity of viral RNA to enable absolute quantification of the viral load.[32][33]

4. Data Analysis: a. Determine the viral copy number in each sample based on the standard curve. b. Calculate the percentage of viral load reduction for each compound concentration relative to the virus control. c. Determine the 50% inhibitory concentration (IC50) for viral RNA replication.

Data Presentation and Interpretation

Quantitative Data Summary
Assay TypeEndpoint MeasuredKey ParameterExpected Outcome for Active Compound
CPE Inhibition Cell ViabilityEC50Increased cell viability with increasing compound concentration.
Plaque Reduction Number of PlaquesPRNT50Decreased number of plaques with increasing compound concentration.
RT-qPCR Viral RNA CopiesIC50Decreased viral RNA copies with increasing compound concentration.
Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to toxicity to the host cells. A cytotoxicity assay should be performed in parallel with the antiviral assays, using uninfected cells treated with the same concentrations of the compound. The 50% cytotoxic concentration (CC50) can then be determined.

The selectivity index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Inconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension and use calibrated pipettes.
No or weak CPE in virus control wells Low virus titer or insufficient incubation time.Use a fresh virus stock with a known titer and optimize the incubation period.
High background in cell viability assay Reagent contamination or incorrect handling.Use fresh reagents and follow the manufacturer's protocol carefully.
Compound precipitation at high concentrations Poor solubility of the compound in the assay medium.Prepare the compound dilutions in a medium containing a low percentage of a solubilizing agent like DMSO.

Conclusion

The cell-based assays described in this application note provide a robust and reliable framework for screening the antiviral efficacy of Remdesivir de(ethylbutyl 2-aminopropanoate). By employing a multi-faceted approach that includes CPE inhibition, plaque reduction, and viral load quantification, researchers can obtain a comprehensive understanding of the compound's antiviral properties. Adherence to the detailed protocols and careful data interpretation will ensure the generation of high-quality, reproducible results, which are essential for the advancement of antiviral drug discovery.

References

Method for assessing the permeability of Remdesivir de(ethylbutyl 2-aminopropanoate) across cell membranes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Method for Assessing the Permeability of Remdesivir and its Metabolites Across Cell Membranes

Introduction: The Critical Role of Permeability in Prodrug Activation

Remdesivir (GS-5734) is a nucleotide analogue prodrug with broad-spectrum antiviral activity, notably against SARS-CoV-2, the causative agent of COVID-19.[1][2] As a prodrug, Remdesivir requires intracellular metabolic activation to exert its therapeutic effect.[3][4][5] This bioactivation process involves a series of enzymatic steps that convert the parent compound into its pharmacologically active triphosphate form, GS-443902.[6][7] The efficiency of this process is critically dependent on the ability of Remdesivir and its successive metabolites to permeate cell membranes and accumulate within the target cells.

The term "Remdesivir de(ethylbutyl 2-aminopropanoate)" suggests a metabolite of Remdesivir where the ethylbutyl 2-aminopropanoate group has been cleaved. This initial hydrolytic step is a key part of Remdesivir's activation. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the methods to assess the permeability of Remdesivir and its key metabolites across cellular membranes. Understanding the permeability of these intermediates is crucial for elucidating the complete pharmacokinetic profile of Remdesivir and for the development of future antiviral prodrugs with optimized cellular uptake and efficacy.

This document will delve into the established in vitro models for permeability assessment, providing not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating experimental design.

The Metabolic Journey of Remdesivir: A Prerequisite for Permeability Assessment

Before embarking on permeability studies, it is essential to understand the metabolic cascade that Remdesivir undergoes upon entering the body. Remdesivir is designed to be stable in plasma and to efficiently penetrate target cells. Once inside the cell, it is sequentially metabolized. The key enzymes involved in the initial hydrolysis of Remdesivir are carboxylesterase 1 (CES1) and cathepsin A (CatA), which convert it to an alanine intermediate.[6][7] This is followed by the action of histidine triad nucleotide-binding protein 1 (HINT1) to form the monophosphate nucleoside, which is then further phosphorylated to the active triphosphate metabolite.[6][7]

The permeability of the parent drug and each of these metabolites can significantly influence the overall intracellular concentration of the active compound. Therefore, permeability assays should ideally be conducted for Remdesivir and its major metabolites, such as GS-704277 (the alanine metabolite) and GS-441524 (the parent nucleoside), to build a comprehensive model of its cellular pharmacology.[8]

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Metabolite1 Alanine Metabolite (GS-704277) Remdesivir->Metabolite1 Permeation & Hydrolysis (CES1, CatA) Metabolite2 Nucleoside Monophosphate (NMP) Metabolite1->Metabolite2 HINT1 Metabolite3 Nucleoside Diphosphate (NDP) Metabolite2->Metabolite3 Kinases Metabolite4 Active Nucleoside Triphosphate (NTP, GS-443902) Metabolite3->Metabolite4 Kinases

Figure 1: Simplified metabolic activation pathway of Remdesivir.

Selecting the Appropriate Permeability Assay: A Strategic Decision

A variety of in vitro models are available to predict drug permeability.[9][10][11] The choice of assay depends on the specific scientific question being addressed, such as whether the goal is to assess passive diffusion or to investigate the role of active transporters.

Assay TypePrincipleAdvantagesDisadvantagesBest For
PAMPA Passive diffusion across an artificial lipid membrane.High-throughput, cost-effective, reproducible.[12]Only measures passive transport; no biological component.[13]Early-stage screening of passive permeability.
Caco-2 Transport across a monolayer of human colon adenocarcinoma cells."Gold standard" for predicting human intestinal absorption; expresses various transporters.[14][15][16]Long culture time (21 days), lower throughput, variability between labs.[17]Investigating both passive and active transport; studying drug efflux.
MDCK Transport across a monolayer of Madin-Darby canine kidney cells.Shorter culture time (3-5 days) than Caco-2; can be transfected to express specific transporters (e.g., MDCK-MDR1).[18][19][20]Non-human origin; may not express all relevant human transporters.[19]Studying specific transporter interactions and blood-brain barrier permeability.[21][22]

For a comprehensive assessment of Remdesivir and its metabolites, a tiered approach is recommended. An initial screen using the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide rapid insights into passive diffusion. Subsequently, the Caco-2 cell-based assay can be employed to investigate active transport mechanisms and potential efflux.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method for assessing the passive permeability of a test compound.

Materials and Reagents
  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Acceptor and donor plates

  • Test compound (Remdesivir or its metabolite)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., dodecane)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • High and low permeability control compounds (e.g., testosterone and Lucifer yellow)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS system

Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare compound solutions in PBS D Add compound solutions to donor wells A->D B Hydrate the PAMPA membrane with lipid solution E Assemble the PAMPA plate sandwich B->E C Fill acceptor wells with fresh PBS C->E D->E F Incubate with gentle shaking E->F G Separate donor and acceptor plates F->G H Quantify compound concentration in both plates (LC-MS/MS) G->H I Calculate Permeability Coefficient (Pe) H->I

Figure 2: Experimental workflow for the PAMPA.

Step-by-Step Protocol
  • Prepare Solutions : Dissolve the test compound and controls in PBS to the desired final concentration (e.g., 100 µM).

  • Coat Membrane : Apply a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate.

  • Fill Acceptor Plate : Add PBS to each well of the acceptor plate.

  • Add Test Compound : Add the test compound solutions to the donor plate wells.

  • Assemble and Incubate : Place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[23][24]

  • Sample Collection : After incubation, carefully separate the plates.

  • Quantification : Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[25][26][27][28]

  • Data Analysis : Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - CA/Ceq)) * (VA * VD) / ((VA + VD) * A * t)

    Where:

    • CA is the concentration in the acceptor well.

    • Ceq is the equilibrium concentration.

    • VA and VD are the volumes of the acceptor and donor wells.

    • A is the filter area.

    • t is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol is designed to assess both passive and active transport across a cellular monolayer.

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

  • Test compound (Remdesivir or its metabolite)

  • Control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

  • Efflux transporter inhibitors (optional, e.g., verapamil for P-gp)

  • LC-MS/MS system

Step-by-Step Protocol
  • Cell Culture : Culture Caco-2 cells and seed them onto the Transwell® inserts. Maintain the cultures for 21-25 days to allow for differentiation and formation of a polarized monolayer.[17]

  • Monolayer Integrity Check : Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² generally indicate good monolayer integrity. Additionally, perform a Lucifer yellow permeability test to confirm tight junction formation.

  • Transport Experiment (Apical to Basolateral - A to B) : a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[29] e. At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Transport Experiment (Basolateral to Apical - B to A) : To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Quantification : Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis : a. Calculate the apparent permeability coefficient (Papp) in cm/s for both A to B and B to A directions:

    b. Calculate the efflux ratio (ER):

Interpreting the Permeability Data

The calculated Papp values can be used to classify the permeability of Remdesivir and its metabolites.

Papp (x 10-6 cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

A high Papp value for Remdesivir would be consistent with its design as a prodrug that can efficiently enter cells. Comparing the Papp values of the different metabolites can provide insights into their ability to be retained within the cell or to diffuse out. A significant efflux ratio for any of the compounds would indicate that active transport mechanisms may limit its intracellular accumulation, which could have implications for its therapeutic efficacy.

Conclusion: A Pathway to Understanding Antiviral Efficacy

The assessment of cell membrane permeability is a cornerstone of drug development, particularly for prodrugs like Remdesivir. By employing a combination of in vitro assays such as PAMPA and Caco-2, researchers can gain a detailed understanding of how Remdesivir and its metabolites traverse cellular barriers. This knowledge is not only crucial for interpreting the pharmacokinetic and pharmacodynamic properties of Remdesivir but also for guiding the design of next-generation antiviral therapies with enhanced cellular delivery and potency. The protocols and insights provided in this application note offer a robust framework for conducting these critical studies with scientific rigor and confidence.

References

Protocol for synthesizing radiolabeled Remdesivir de(ethylbutyl 2-aminopropanoate) for ADME studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Protocol for the Synthesis and Characterization of [¹⁴C]-GS-704277 (Radiolabeled Remdesivir Alanine Metabolite) for ADME Studies

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of Carbon-14 labeled GS-704277, the primary alanine metabolite of the antiviral prodrug Remdesivir. The synthesis of radiolabeled compounds is a critical prerequisite for conducting quantitative Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are mandated by regulatory agencies for new drug candidates.[1][2] This protocol is designed for researchers in drug metabolism, pharmacokinetics, and drug development, offering a robust methodology grounded in established synthetic and analytical chemistry principles.

Introduction: The Role of Metabolite Analysis in Remdesivir Development

Remdesivir (GS-5734) is a nucleotide analogue prodrug with broad-spectrum antiviral activity.[3][4] As a prodrug, it is metabolically activated within the cell to its pharmacologically active nucleoside triphosphate form (GS-443902).[5][6] This bioactivation process is a multi-step cascade that begins in the plasma. Understanding the pharmacokinetics of Remdesivir and its metabolites is crucial for evaluating its safety and efficacy profile.

The initial metabolic step involves the hydrolysis of the 2-ethylbutyl ester moiety by plasma and cellular esterases, such as Carboxylesterase 1 (CES1), to form the intermediate alanine metabolite, GS-704277.[6][7][8] This is followed by the cleavage of the phosphoramidate bond to yield the parent nucleoside, GS-441524, which is then taken up by cells for subsequent phosphorylation.[5][6]

ADME studies using radiolabeled compounds are the gold standard for quantifying the fate of a drug in the body.[9][10] Carbon-14 (¹⁴C) is the preferred isotope for these studies due to its long half-life and metabolic stability, as it is incorporated into the core chemical scaffold of the molecule, making it a reliable tracer.[11][12] Synthesizing a ¹⁴C-labeled version of the key metabolite GS-704277 allows for precise quantification in biological matrices, elucidation of metabolic pathways, and determination of mass balance, all of which are critical components of a regulatory submission package.[1][13]

Metabolic Bioactivation Pathway of Remdesivir

The following diagram illustrates the sequential activation of Remdesivir, highlighting the position of the target metabolite GS-704277.

Remdesivir_Metabolism RDV Remdesivir (Prodrug) GS704277 GS-704277 (Alanine Metabolite) RDV->GS704277 Esterases (e.g., CES1) Plasma/Intracellular GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP Phosphoramidase (e.g., HINT1) Active_TP GS-443902 (Active Triphosphate) GS441524_MP->Active_TP Kinases

Caption: Metabolic activation of Remdesivir to its active triphosphate form.

Synthetic Strategy and Workflow

The synthesis of [¹⁴C]-GS-704277 is best approached via a late-stage modification strategy to minimize the handling of radioactive materials through a lengthy synthetic sequence.[14][15] The proposed workflow involves the initial synthesis of [¹⁴C]-Remdesivir, followed by a controlled, selective hydrolysis of the 2-ethylbutyl ester to yield the target metabolite.

Choice of Radioisotope and Labeling Position:

  • Isotope: Carbon-14 is selected for its metabolic stability.[11]

  • Labeling Position: The ¹⁴C label should be placed in a metabolically stable position of the core nucleoside structure. Introducing the label via a [¹⁴C]-cyanide source during the synthesis of the pyrrolo[2,1-f][3][16][17]triazine-4-amine core is an efficient strategy. This ensures that the radiolabel is retained throughout the metabolic cascade, allowing for accurate tracking of the nucleoside analog.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of [¹⁴C]-Remdesivir cluster_1 Part 2: Metabolite Generation & Purification C14_Precursor [¹⁴C]-Cyanide Source Labeled_Core [¹⁴C]-GS-441524 (Labeled Nucleoside) C14_Precursor->Labeled_Core Multi-step Synthesis C14_RDV [¹⁴C]-Remdesivir Labeled_Core->C14_RDV Phosphoramidate Coupling Hydrolysis Selective Ester Hydrolysis C14_RDV->Hydrolysis Purification Radio-HPLC Purification Hydrolysis->Purification QC QC Analysis (MS, HPLC, TLC) Purification->QC Final_Product [¹⁴C]-GS-704277 (Final Product) QC->Final_Product

Caption: Workflow for the synthesis and purification of [¹⁴C]-GS-704277.

Detailed Experimental Protocols

Safety Precaution: All work with Carbon-14 must be performed in a licensed radiochemistry laboratory by trained personnel, following all institutional and national regulations for handling radioactive materials. Appropriate personal protective equipment (PPE) and shielding must be used at all times.

Protocol 1: Synthesis of [¹⁴C]-Remdesivir

This protocol is adapted from established synthetic routes for Remdesivir.[4][16] The key modification is the introduction of a ¹⁴C-label at the cyano group of the nucleoside core, GS-441524.

  • Synthesis of [¹⁴C]-GS-441524:

    • Synthesize the protected ribolactone moiety and the 4-aminopyrrolo[2,1-f][3][16][17]triazine core using established, non-radioactive methods.[3]

    • Perform the key C-glycosylation reaction between the ribolactone and the triazine core.

    • Introduce the ¹⁴C-label via a cyanation reaction using a ¹⁴C-labeled cyanide source (e.g., K¹⁴CN or TMS-¹⁴CN) to form the protected ¹⁴C-nitrile intermediate.

    • Deprotect the hydroxyl groups to yield [¹⁴C]-GS-441524. Purify by column chromatography or HPLC.

  • Phosphoramidate Coupling:

    • Synthesize the phosphoramidate moiety, (2-ethylbutyl)-L-alaninyl phenyl phosphorochloridate, separately using non-radioactive materials.

    • In an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (Argon), dissolve the purified [¹⁴C]-GS-441524.

    • Cool the solution to -20 °C.

    • Add a suitable base (e.g., t-BuMgCl) to activate the 5'-hydroxyl group of the ribose.[18]

    • Slowly add the phosphoramidate reagent to the reaction mixture.

    • Allow the reaction to proceed for several hours, monitoring by radio-TLC for the conversion of the starting material to the product.

    • Quench the reaction with a saturated ammonium chloride solution.

    • Extract the crude [¹⁴C]-Remdesivir into an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Selective Hydrolysis to [¹⁴C]-GS-704277

A controlled enzymatic hydrolysis is preferred to minimize non-specific degradation of the phosphoramidate linkage.

  • Enzyme Preparation: Prepare a solution of a suitable esterase, such as porcine liver esterase (PLE) or recombinant human Carboxylesterase 1 (rhCES1), in a phosphate buffer (pH 7.4).

  • Hydrolysis Reaction:

    • Dissolve the crude [¹⁴C]-Remdesivir in a minimal amount of a water-miscible solvent like DMSO or acetonitrile.

    • Add the dissolved [¹⁴C]-Remdesivir to the pre-warmed (37 °C) esterase solution. The final concentration of the organic solvent should be kept low (<5%) to maintain enzyme activity.

    • Incubate the reaction at 37 °C.

    • Monitor the reaction progress closely over time (e.g., 30, 60, 120 minutes) by radio-TLC or radio-HPLC to maximize the yield of [¹⁴C]-GS-704277 while minimizing the formation of [¹⁴C]-GS-441524.

  • Reaction Quench: Once optimal conversion is achieved, quench the reaction by adding an excess of cold acetonitrile to precipitate the enzyme.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant containing the radiolabeled product and metabolites for purification.

Protocol 3: Purification by Radio-HPLC

High-performance liquid chromatography is essential for separating the desired [¹⁴C]-GS-704277 from unreacted [¹⁴C]-Remdesivir, the over-hydrolyzed [¹⁴C]-GS-441524, and other impurities.[19]

  • System Setup: Use an HPLC system equipped with a preparative or semi-preparative column, a UV detector, and an in-line radiometric detector.

  • Chromatographic Conditions: The following table provides a starting point for method development.

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 10 x 250 mm, 5 µm)Good retention and separation of polar to moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization of analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 60% B over 30 minutesA broad gradient is necessary to elute unreacted Remdesivir (less polar) and separate it from the more polar metabolites GS-704277 and GS-441524.
Flow Rate 4 mL/minTypical for a semi-preparative column.
Detection UV at 245 nm and Radiometric DetectorUV for tracking all compounds, radiometric for specifically identifying ¹⁴C-containing peaks.
  • Fraction Collection: Collect fractions corresponding to the [¹⁴C]-GS-704277 peak as identified by the radiometric detector.

  • Solvent Removal: Combine the purified fractions and remove the organic solvent under a stream of nitrogen or using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.

Protocol 4: Characterization and Quality Control

A complete characterization is required to ensure the identity, purity, and specific activity of the final product, in line with regulatory expectations for clinical trial materials.[1][20]

  • Identity Confirmation (LC-MS/MS):

    • Analyze a small aliquot of the final product using a high-resolution mass spectrometer coupled to an LC system.[21][22]

    • Confirm the molecular weight of GS-704277 (C₂₅H₃₁N₆O₈P, Exact Mass: 574.19).

    • Obtain fragmentation data (MS/MS) to confirm the structure.

CompoundExpected [M+H]⁺Key Fragments
GS-704277 575.20Fragments corresponding to the nucleoside core (GS-441524, m/z 292.1) and the phosphoramidate moiety.
Remdesivir 603.23Fragments corresponding to loss of the 2-ethylbutyl group and the parent nucleoside.
GS-441524 292.11Base peak corresponding to the parent nucleoside.
  • Radiochemical Purity (Radio-HPLC & Radio-TLC):

    • Radio-HPLC: Inject an aliquot of the final product onto an analytical C18 column using the conditions described in Protocol 3 (scaled for an analytical column). The radiochemical purity is the percentage of the total radioactivity that co-elutes with the reference standard of GS-704277. The acceptance criterion is typically ≥95%.[23]

    • Radio-TLC: Spot the sample on a silica gel TLC plate and develop it in an appropriate solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v). Analyze the plate using a radio-TLC scanner.[24][25][26] This provides an orthogonal method to confirm purity.

  • Chemical Purity (HPLC-UV):

    • Using the HPLC-UV chromatogram from the purity analysis, calculate the chemical purity by dividing the peak area of GS-704277 by the total peak area of all components. The acceptance criterion is typically ≥95%.

  • Specific Activity Determination:

    • Quantify Mass: Prepare a standard curve using a validated HPLC-UV method with a certified non-radiolabeled reference standard of GS-704277. Determine the mass concentration of the [¹⁴C]-GS-704277 solution.

    • Quantify Radioactivity: Measure the radioactivity concentration of the same solution using a calibrated Liquid Scintillation Counter (LSC).

    • Calculate Specific Activity: Divide the radioactivity concentration (in mCi/mmol or GBq/mmol) by the mass concentration. This value is critical for dose calculations in subsequent ADME studies.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and quality control of [¹⁴C]-GS-704277. By following this workflow, researchers can reliably produce high-purity, well-characterized radiolabeled material essential for conducting definitive ADME studies. The successful execution of these studies is a cornerstone of the drug development process, providing invaluable data on the metabolic fate of Remdesivir and informing its safe and effective clinical use.

References

Application Note: High-Resolution Structural Analysis of Viral RNA Polymerase in Complex with Remdesivir Triphosphate using Cryo-EM

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Mechanism of a Key Antiviral

The emergence of pathogenic RNA viruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. A primary target for these drugs is the viral RNA-dependent RNA polymerase (RdRp), the central enzyme responsible for replicating the viral genome.[1][2] Remdesivir is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of viruses, including coronaviruses.[3] It functions as a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to become active.[4][5]

The parent compound, a phosphoramidate prodrug of an adenosine analog, efficiently enters the cell.[4] Intracellularly, it undergoes a multi-step bioactivation process, first hydrolyzed by esterases like CES1 and CatA, and then by HINT1, to form a monophosphate intermediate.[6][7] This is subsequently phosphorylated by host kinases into its pharmacologically active form: Remdesivir triphosphate (RDV-TP), also known as GS-443902.[3][4][5][6][7] This active metabolite, an ATP analog, is the molecule that directly interacts with and inhibits the viral RdRp.[3][4] It competes with endogenous ATP for incorporation into the nascent viral RNA strand, leading to delayed chain termination and halting viral replication.[3][4][6]

Therefore, to truly understand the inhibitory mechanism of Remdesivir, structural studies must focus on the interaction between the viral RdRp and the active RDV-TP, not the parent prodrug. Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large, dynamic macromolecular complexes like the RdRp, making it the ideal tool for this investigation.[8][9][10] High-resolution cryo-EM structures of the SARS-CoV-2 RdRp in complex with RDV-TP have been instrumental in visualizing the precise binding mode and mechanism of action.[8][9][11]

This application note provides a comprehensive, field-proven guide for researchers aiming to use cryo-EM to study the interaction of a viral RdRp with RDV-TP. It covers the entire workflow, from essential biochemical validation to sample preparation, data acquisition, and structure determination, emphasizing the rationale behind each critical step.

Part 1: Prerequisite Biochemical & Biophysical Validation

Before committing to the resource-intensive process of cryo-EM, it is imperative to biochemically validate the integrity of the components and their interaction. This "self-validating" approach ensures that the sample is functional and suitable for structural analysis, preventing wasted time and resources on suboptimal specimens.

Protocol 2.1: Expression and Purification of the Viral RdRp Complex
  • Rationale: The SARS-CoV-2 RdRp is a multi-subunit complex. The core catalytic subunit, nsp12, requires co-factors nsp7 and nsp8 for stability and processivity.[11][12] Co-expression of these components is crucial for assembling a stable, active polymerase complex.[11]

  • Methodology:

    • Construct Design: Clone the genes for nsp12, nsp7, and nsp8 into a suitable co-expression vector system (e.g., MultiBac baculovirus system for insect cells). Include an N-terminal affinity tag (e.g., His6 or Strep-tag II) on one subunit (typically nsp12 or nsp8) for purification.

    • Expression: Transfect insect cells (e.g., Spodoptera frugiperda Sf9) with the recombinant baculovirus and grow for 48-72 hours.

    • Lysis: Harvest cells and lyse them in a buffer containing detergents (e.g., NP-40), protease inhibitors, and RNase A to release the complex and remove contaminating nucleic acids.

    • Affinity Chromatography: Purify the complex from the clarified lysate using Ni-NTA or Strep-Tactin affinity chromatography.

    • Ion-Exchange Chromatography: Further purify the complex using an ion-exchange column (e.g., Heparin or Mono Q) to remove remaining contaminants, including nucleic acids.

    • Size-Exclusion Chromatography (SEC): Perform a final polishing step using SEC (e.g., Superdex 200 or Superose 6) to isolate the monodisperse, fully assembled complex and exchange it into a final buffer suitable for storage and downstream applications.

    • Quality Control: Analyze the purified complex by SDS-PAGE to confirm the presence of all subunits and assess purity. Use negative stain EM as a preliminary check for sample homogeneity and integrity.

Protocol 2.2: In Vitro RdRp Activity Assay
  • Rationale: Confirming that the purified RdRp complex is catalytically active is a critical quality control step. A primer-extension assay using a fluorescently labeled RNA primer-template (p/t) duplex is a common method.

  • Methodology:

    • Reaction Setup: Assemble a reaction mixture containing the purified RdRp complex, a pre-annealed RNA p/t duplex (with a 5' fluorescent label on the primer), all four NTPs (ATP, GTP, CTP, UTP), and an appropriate reaction buffer with MgCl₂.

    • Initiation: Start the reaction by adding the RdRp complex and incubate at a suitable temperature (e.g., 30-37°C).

    • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding an equal volume of stop buffer (e.g., formamide with EDTA).

    • Analysis: Denature the samples by heating and resolve the RNA products on a denaturing urea-polyacrylamide gel.

    • Visualization: Scan the gel using a fluorescence imager. A successful reaction will show a time-dependent increase in the length of the fluorescently labeled primer strand.

Protocol 2.3: Confirmation of RDV-TP Inhibition (IC₅₀ Determination)
  • Rationale: Before structural studies, it is essential to confirm that RDV-TP inhibits the activity of your purified RdRp complex. This validates the interaction and allows for the determination of the inhibitor's potency (IC₅₀).[1][13]

  • Methodology:

    • Reaction Setup: Prepare multiple RdRp activity assay reactions as described in Protocol 2.2.

    • Inhibitor Titration: To each reaction, add RDV-TP at varying concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include a no-inhibitor (DMSO) control.

    • Incubation & Quenching: Initiate the reactions with NTPs and incubate for a fixed time point determined from the activity assay (e.g., 30 minutes, within the linear range). Quench all reactions simultaneously.

    • Analysis & Quantification: Resolve the products on a denaturing gel, visualize, and quantify the band intensity of the fully extended product for each inhibitor concentration.

    • IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the RDV-TP concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Part 2: Cryo-EM Sample Preparation & Vitrification

The goal of this stage is to prepare a thin, vitrified (glass-like) layer of ice containing well-dispersed RdRp-RNA-RDV-TP complexes.[14][15] This is arguably the most critical and empirical part of the entire cryo-EM workflow.

Protocol 3.1: Assembling the RdRp-RNA-RDV-TP Complex
  • Rationale: To capture the inhibitory state, the RdRp must be assembled with an RNA template-primer and the active inhibitor, RDV-TP. The RNA scaffold should be designed to mimic a state of active polymerization.[16]

  • Methodology:

    • RNA Scaffold Design: Use a synthetic RNA template-primer duplex. A typical design involves a ~50-base template and a slightly shorter primer, creating a 3' overhang on the template that serves as the path for the polymerase.[11][17]

    • Complex Formation: Mix the purified RdRp complex with the RNA p/t duplex in a molar excess of RNA (e.g., 1:1.5 protein:RNA) to ensure saturation. Incubate on ice for 30 minutes.

    • Inhibitor Addition: Add RDV-TP to the complex at a concentration several-fold higher than its measured IC₅₀ (e.g., 5-10x) to maximize binding occupancy. Incubate for another 15-30 minutes on ice.

    • Final Concentration: The final complex concentration for grid preparation should be empirically determined but typically ranges from 2-5 mg/mL.

Protocol 3.2: Cryo-EM Grid Preparation and Vitrification
  • Rationale: Vitrification involves plunge-freezing the sample grid in a cryogen (typically liquid ethane) at a rate so rapid that water molecules do not have time to form crystalline ice, which would destroy the sample's structure.[15] A thin layer of vitreous ice is essential for high-resolution imaging.[15]

  • Methodology (using a Vitrobot Mark IV):

    • Setup: Set the Vitrobot chamber to a controlled temperature and humidity (e.g., 4°C and 100% humidity) to prevent sample evaporation.[18][19]

    • Grid Preparation: Use holey carbon grids (e.g., Quantifoil R1.2/1.3 or C-flat).[15] Immediately before use, glow-discharge the grids to make the carbon surface hydrophilic, which promotes sample spreading.[20]

    • Sample Application: Place the glow-discharged grid in the Vitrobot tweezers. Apply 2.5-3 µL of the assembled RdRp-RNA-RDV-TP complex onto the grid.[19]

    • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample suspended across the holes.[15][19] Blotting time and force are critical parameters that must be optimized.

    • Plunging: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen.[15][19][20]

    • Storage: Transfer the vitrified grid under liquid nitrogen into a grid box for storage until imaging.

Parameter Rationale Typical Starting Range
Complex Concentration Affects particle density on the grid. Too low = few particles; too high = aggregation.2 - 5 mg/mL
Blotting Time Controls the final ice thickness.2 - 5 seconds
Blotting Force Determines how much liquid is wicked away.Vitrobot Setting: -5 to +5
Wait Time Time between sample application and blotting. Allows particles to adsorb to the carbon.0 - 10 seconds
Additives (e.g., 0.01% NP-40) Can improve particle distribution and reduce interaction with the air-water interface.Varies by sample
Table 1: Key Parameters for Vitrification Optimization.

Part 3: Cryo-EM Data Acquisition

The goal of data acquisition is to collect a large number of high-quality, low-dose movies of the vitrified particles from which a 3D structure can be reconstructed.

G cluster_0 Data Acquisition Workflow GridScreen Grid Screening (Assess ice quality, particle distribution) Atlas Acquire Low-Mag Atlas (Map the entire grid square) GridScreen->Atlas HoleSelect Automated Hole Selection (Identify areas for high-mag imaging) Atlas->HoleSelect DataCollect Automated Movie Collection (Low-dose imaging with beam-image shift) HoleSelect->DataCollect LiveProcess On-the-Fly Processing (Motion correction, CTF estimation) DataCollect->LiveProcess

Figure 1: Automated Cryo-EM Data Acquisition Workflow.
Protocol 4.1: Microscope Setup and Automated Data Collection

  • Rationale: Modern cryo-EM data collection is a highly automated process. A transmission electron microscope (TEM) equipped with a direct electron detector is used. Images are recorded as "movies" to correct for beam-induced motion. The total electron dose is kept low to minimize radiation damage.

  • Methodology:

    • Microscope Alignment: Align a high-end cryo-TEM (e.g., Titan Krios or Glacios) operating at 200-300 kV.

    • Grid Screening: Load the vitrified grid into the microscope. Screen several grid squares at low magnification to identify areas with optimal ice thickness and good particle distribution.

    • Automated Setup: Use automated software (e.g., EPU, SerialEM) to set up data collection parameters.

      • Magnification: Choose a magnification that results in a pixel size of ~0.8-1.3 Å/pixel.

      • Defocus Range: Set a defocus range (e.g., -0.8 to -2.5 µm) to enhance contrast.

      • Total Dose: Keep the total electron dose between 50-70 e⁻/Ų.

      • Fractionation: Fractionate the total dose over 40-60 movie frames.

    • Data Collection: Initiate the automated data collection run, which will proceed to image thousands of locations across the grid over 24-72 hours.

    • On-the-Fly Processing: Use software like cryoSPARC Live or RELION's on-the-fly processing capabilities to monitor data quality in real-time by performing motion correction and CTF estimation.[21] This allows for early assessment of whether the data will be suitable for high-resolution reconstruction.

Part 4: Data Processing & 3D Structure Determination

The raw movie data must be processed through a computational pipeline to generate a high-resolution 3D density map of the complex.

G cluster_1 Single Particle Analysis Workflow Movies Raw Movies MotionCorr Motion Correction & Dose Weighting Movies->MotionCorr CTF CTF Estimation MotionCorr->CTF Picking Particle Picking (Template-based or AI) CTF->Picking Extract Particle Extraction Picking->Extract Class2D 2D Classification (Remove junk particles) Extract->Class2D AbInitio Ab Initio 3D Reconstruction (Generate initial model) Class2D->AbInitio Class3D Heterogeneity Sorting (3D Classification) AbInitio->Class3D Refine3D 3D Refinement (High-resolution reconstruction) Class3D->Refine3D Post Post-processing (Sharpening, Resolution Estimation) Refine3D->Post

Figure 2: A typical workflow for single particle analysis data processing.
Protocol 5.1: A RELION/CryoSPARC-Based Workflow

  • Rationale: This multi-step process aims to correct for imaging imperfections, select images of the particles, and classify them into homogenous groups to average them into a high-resolution 3D map.[21]

  • Methodology:

    • Preprocessing:

      • Motion Correction: Align the frames of each movie to correct for beam-induced motion and generate a single micrograph.

      • CTF Estimation: Determine the contrast transfer function for each micrograph, which describes the optical aberrations of the microscope.

    • Particle Extraction: Extract small "boxes" containing each particle from the micrographs.

    • 2D Classification: Classify the extracted particles into different 2D classes based on their orientation and structural integrity. This is a crucial step to remove "junk" particles, ice contaminants, and aggregates.[21]

    • Ab Initio Reconstruction: Generate a low-resolution initial 3D model from a clean subset of particles without any external reference.

    • 3D Classification/Heterogeneity Sorting: Classify particles into different 3D classes using the initial model as a reference. This step is vital for separating different conformational states or complexes with incomplete occupancy.

    • 3D Refinement: Take the best, most homogeneous class of particles and refine it to high resolution (e.g., < 3 Å).[9]

    • Post-processing: Apply a B-factor to sharpen the final map and perform a Fourier Shell Correlation (FSC) calculation to estimate the final resolution.

Processing Step Typical Software Purpose
Motion CorrectionMotionCor2, RELIONCorrect for sample drift and beam-induced motion
CTF EstimationCTFFIND4, GctfDetermine and prepare for correction of microscope optics
Particle PickingcrYOLO, RELION, cryoSPARCIdentify particle coordinates on micrographs
2D/3D ClassificationRELION, cryoSPARCClean dataset and sort for structural homogeneity
3D RefinementRELION, cryoSPARCGenerate final high-resolution 3D map
Model BuildingCoot, Phenix, ISOLDEBuild an atomic model into the cryo-EM density map
Table 2: Common software and purpose for key data processing steps.

Part 5: Structural Analysis and Interpretation

With a high-resolution map, the final step is to build an atomic model and interpret the biological meaning.

  • Model Building and Refinement: Fit an initial atomic model of the RdRp (if available) into the cryo-EM density map. Manually build the RNA and the RDV-TP ligand into the corresponding density using software like Coot.[22] Refine the complete atomic model against the map using tools like Phenix or Refmac.

  • Identifying the Inhibitor: At resolutions better than ~3.0 Å, the density for the covalently incorporated Remdesivir monophosphate (RDV-MP) at the end of the primer RNA strand should be clearly visible.[23] The distinct chemical features, such as the cyano group at the C1'-position of the ribose, can help confirm its identity.

  • Mechanistic Interpretation: Analyze the interactions between the inhibitor, the RNA, and the key residues in the RdRp active site.[24] The structure will reveal how RDV-TP incorporation leads to delayed chain termination, often by causing a steric clash with the incoming NTP three to four positions downstream. This provides a direct structural basis for the drug's mechanism of action.[9][24]

Conclusion

This application note outlines a robust and comprehensive workflow for determining the cryo-EM structure of a viral RdRp in complex with its active inhibitor, RDV-TP. By integrating rigorous biochemical validation with state-of-the-art cryo-EM techniques, researchers can obtain high-resolution structural insights that are crucial for understanding antiviral mechanisms and guiding the development of next-generation therapeutics.[10][25] The detailed protocols and rationale provided herein serve as a guide for drug development professionals and academic researchers alike, enabling them to leverage this powerful technology in the fight against viral diseases.

References

Application Notes and Protocols: A Practical Guide to Formulating Remdesivir de(ethylbutyl 2-aminopropanoate) for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed practical guide for researchers, scientists, and drug development professionals on the formulation of "Remdesivir de(ethylbutyl 2-aminopropanoate)," a known impurity of the antiviral agent Remdesivir.[1][2][3] Given its status as an impurity, the primary applications in preclinical research are not for efficacy studies, but rather for use as an analytical reference standard, in impurity profiling, and for toxicological evaluation to ensure the safety of the parent drug. This guide emphasizes a structured, science-led approach to formulation, addressing the unique challenges of working with a potentially limited-quantity, lesser-characterized substance. We provide step-by-step protocols for solubilization and formulation for both in vitro and in vivo preclinical applications, underpinned by the principles of scientific integrity and regulatory awareness.

Introduction: The Context of an Impurity in Preclinical Research

Remdesivir (GS-5734) is a nucleotide analogue prodrug with broad-spectrum antiviral activity.[4] It undergoes intracellular metabolism to form the active nucleoside triphosphate, which inhibits viral RNA-dependent RNA polymerase.[5] The manufacturing process and subsequent storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities. Regulatory bodies like the FDA provide stringent guidelines on the identification, characterization, and safety qualification of such impurities.[6]

"Remdesivir de(ethylbutyl 2-aminopropanoate)" (CAS: 2607871-93-0) is identified as such an impurity.[1][2][3] Preclinical research involving this specific molecule is therefore crucial for several reasons:

  • Analytical Reference: To accurately quantify its presence in batches of Remdesivir.

  • Toxicological Assessment: To determine if the impurity has any inherent toxicity, which is a critical component of the safety profile of the final drug product.[7]

  • Stability Studies: To understand the degradation pathways of Remdesivir.[8]

This guide provides a framework for creating reliable and reproducible formulations of this impurity to support these preclinical objectives.

Understanding the Molecule

A critical first step is to characterize the impurity. Based on supplier information, the key known properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name Remdesivir de(ethylbutyl 2-aminopropanoate)[1][2][3]
CAS Number 2607871-93-0[2]
Molecular Weight 447.34 g/mol [1][2][3]
Classification Impurity of Remdesivir[1][2][3]

Note on Chemical Structure: There is ambiguity in publicly available information regarding the precise chemical structure corresponding to this name and molecular weight. The name itself is contradictory, as "de-" implies removal of the named group. Researchers must obtain a certificate of analysis (CoA) from the supplier and, if necessary, perform independent structural elucidation (e.g., via NMR or high-resolution mass spectrometry) to confirm the identity of the material in hand before proceeding with any formulation work.[9] This guide will proceed on the basis of the provided molecular weight for calculation purposes.

Pre-formulation Studies: The Foundation of a Robust Formulation

Before preparing any formulation, a series of pre-formulation studies are essential. Given the likely limited availability of a certified impurity standard, these studies should be conducted on a small scale.

Physicochemical Characterization
  • Purity Assessment: The purity of the impurity standard itself must be verified. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or by developing a specific method with a UV detector.[9] The purity value from the CoA should be used for all concentration calculations.

  • Solubility Screening: Determining the solubility in various solvents is the most critical pre-formulation step. A suggested screening panel would include:

    • Aqueous buffers (pH 2, 4.5, 7.4)

    • Common organic solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile

    • Co-solvents and vehicles used in preclinical studies: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Saline, Water for Injection (WFI).

Preliminary Stability Assessment

A preliminary assessment of the compound's stability in the most promising solvents is crucial. This can be done by preparing a solution and analyzing its purity by HPLC at time zero and after 24-48 hours at room temperature and refrigerated conditions (2-8°C).[8]

Experimental Protocols

The following protocols provide a step-by-step guide for preparing formulations of "Remdesivir de(ethylbutyl 2-aminopropanoate)" for common preclinical applications.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol is for creating a stock solution, typically in 100% DMSO, for serial dilution in subsequent experiments.

Materials:

  • Remdesivir de(ethylbutyl 2-aminopropanoate) (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous, analytical grade

  • Analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 447.34 g/mol * 1000 mg/g = 4.47 mg

  • Weigh the compound: Accurately weigh approximately 4.47 mg of the compound into a tared, clean glass vial. Record the exact weight.

  • Adjust volume for exact weight: Re-calculate the required volume of DMSO based on the actual weight. For example, if 4.50 mg was weighed:

    • Volume (mL) = (Mass (mg) / MW ( g/mol )) / Molarity (mol/L) * 1000 (mL/L)

    • Volume (mL) = (4.50 mg / 447.34 g/mol ) / 0.010 mol/L * 1000 mL/L = 1.006 mL

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Solubilize: Vortex the vial for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until all solid is dissolved and the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the stock solution for use in cell-based assays or other in vitro experiments.

Materials:

  • 10 mM stock solution of Remdesivir de(ethylbutyl 2-aminopropanoate) in DMSO

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Determine the final concentration: Decide on the highest concentration of the impurity to be tested in the assay (e.g., 100 µM).

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the appropriate assay buffer or medium.

    • Important: Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Example for 100 µM final concentration with 0.5% DMSO:

      • Prepare an intermediate dilution: Dilute the 10 mM stock 1:50 in medium (e.g., 2 µL stock + 98 µL medium) to get a 200 µM solution in 2% DMSO.

      • Final dilution: Add this intermediate solution to the assay wells at a 1:2 ratio (e.g., 50 µL of 200 µM solution + 50 µL of cells in medium) to achieve a final concentration of 100 µM in 1% DMSO. Adjust initial dilutions to reach the desired final DMSO concentration.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the test samples.

  • Use Immediately: It is best practice to prepare working solutions fresh for each experiment.

Protocol 3: Formulation for In Vivo Toxicological Assessment (Rodent)

This protocol provides an example of a formulation suitable for parenteral administration in a rodent toxicology study. The choice of vehicle is critical and should be non-toxic and well-tolerated by the animal species.[10] A common approach for poorly water-soluble compounds is a co-solvent system.

Materials:

  • Remdesivir de(ethylbutyl 2-aminopropanoate)

  • DMSO

  • PEG400

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Vehicle System Example: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)

Procedure (for a 1 mg/mL final concentration):

  • Calculate requirements: For a 10 mL final volume, you will need:

    • 10 mg of the compound

    • 1 mL of DMSO

    • 4 mL of PEG400

    • 5 mL of Saline

  • Dissolution: Weigh 10 mg of the compound into a sterile vial. Add 1 mL of DMSO and vortex/sonicate until fully dissolved.

  • Add Co-solvent: Add 4 mL of PEG400 to the solution and mix thoroughly until a homogenous solution is formed.

  • Add Aqueous Component: Slowly add 5 mL of saline to the mixture while continuously vortexing. Observe for precipitation. If the compound precipitates, the formulation is not suitable and an alternative vehicle system must be developed.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • QC and Stability: Before administration, it is crucial to verify the concentration and assess the short-term stability of the formulation under the intended use conditions.

Visualization of Key Processes

Remdesivir Bioactivation Pathway

To understand the context of Remdesivir and its metabolites/impurities, it is useful to visualize its bioactivation pathway.

Remdesivir_Bioactivation cluster_cell Intracellular Space Remdesivir Remdesivir (Prodrug) in Plasma Cell Target Cell Remdesivir->Cell Uptake Metabolite_Ala Alanine Metabolite Cell->Metabolite_Ala Esterases (CES1, CTSA) Metabolite_MP Monophosphate (MP) (GS-441524-MP) Metabolite_Ala->Metabolite_MP HINT1 Metabolite_DP Diphosphate (DP) Metabolite_MP->Metabolite_DP Kinases Active_TP Active Triphosphate (TP) (GS-443902) Metabolite_DP->Active_TP Kinases RdRp Viral RdRp Active_TP->RdRp Incorporation Inhibition Inhibition of Viral Replication RdRp->Inhibition

Caption: Bioactivation pathway of Remdesivir to its active triphosphate form.

Workflow for Impurity Formulation and Validation

The following diagram outlines the logical workflow for preparing and validating a formulation of a pharmaceutical impurity for preclinical research.

Impurity_Formulation_Workflow start Start: Obtain Impurity Standard char Physicochemical Characterization (Purity, Solubility, Stability) start->char dev Formulation Development (Vehicle Selection) char->dev prep Prepare Formulation (Stock/Working/Dosing) dev->prep qc Quality Control (Concentration, Appearance, pH) prep->qc val Short-Term Stability Validation qc->val use Use in Preclinical Study (In Vitro / In Vivo) val->use PASS fail FAIL: Re-develop Formulation val->fail FAIL fail->dev

Caption: Experimental workflow for preclinical formulation of an impurity.

Conclusion and Best Practices

Formulating a pharmaceutical impurity such as "Remdesivir de(ethylbutyl 2-aminopropanoate)" requires a meticulous and scientifically sound approach. Unlike formulating an active pharmaceutical ingredient for efficacy, the goal here is to create a stable, homogenous, and well-characterized preparation for analytical or toxicological assessment.

Key Takeaways:

  • Know Your Material: Always start with a Certificate of Analysis and perform independent verification of the impurity's identity and purity.

  • Solubility is Key: A thorough solubility screening will dictate the formulation strategy.

  • Keep it Simple: For preclinical studies, especially toxicology, use the simplest possible vehicle system with well-established safety profiles.[10]

  • Validate Everything: Every formulation must be validated for concentration and stability under the conditions of use.

  • Documentation is Crucial: Meticulously document every step of the formulation process, including all calculations, weights, volumes, and QC results.

By following this guide, researchers can develop robust and reliable formulations, ensuring the integrity and reproducibility of their preclinical data, which is fundamental to the overall safety assessment of new medicines.

References

Troubleshooting & Optimization

Troubleshooting low bioavailability of Remdesivir de(ethylbutyl 2-aminopropanoate) in oral administration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the oral bioavailability of Remdesivir and its prodrugs. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in your experimental work.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses foundational questions about Remdesivir and the complexities of developing an orally active form.

Q1: What is Remdesivir de(ethylbutyl 2-aminopropanoate) and why is its oral bioavailability expected to be low?

Remdesivir de(ethylbutyl 2-aminopropanoate) is recognized as an impurity related to the synthesis of Remdesivir.[1][2][3] It is not a prodrug designed for oral administration. Its structure is the result of the formal condensation of the carboxy group of the alanine moiety of Remdesivir with 2-ethylbutan-1-ol.[4]

Several factors inherent to its structure suggest it would have poor oral bioavailability:

  • Ester Lability: The ethylbutyl ester group is susceptible to hydrolysis by esterase enzymes that are abundant in the gastrointestinal (GI) tract.[5][6] This premature cleavage would convert the molecule back to a more polar form, hindering its ability to cross the intestinal membrane.

  • First-Pass Metabolism: Even if some of the compound is absorbed, it would be subject to extensive first-pass metabolism in the liver, where enzymes like cytochrome P450s and esterases would rapidly break it down.[7][8]

Therefore, observing low oral bioavailability with this specific compound is an expected outcome based on its chemical nature and the physiological environment of the GI tract.

Q2: What is the fundamental difference between this impurity and a viable oral prodrug of Remdesivir's active metabolite?

The core challenge with Remdesivir itself is its unsuitability for oral administration due to extensive first-pass metabolism.[7][8] The goal of an oral prodrug is to protect the active component—the parent nucleoside GS-441524—until it can be absorbed into the bloodstream and reach target cells.

A successful oral prodrug strategy for a nucleoside analog like GS-441524 typically involves modifying the molecule to enhance its stability in the gut, improve its permeability across the intestinal wall, and ensure it is efficiently converted to the active form after absorption.[9][10] For instance, recent research has focused on lipid prodrugs of GS-441524, which are designed to be absorbed intact and then cleaved intracellularly to release the active monophosphate, bypassing some of the metabolic steps that limit Remdesivir's efficacy.[11][12][13][14]

The impurity, Remdesivir de(ethylbutyl 2-aminopropanoate), lacks these strategic design elements. It is simply an ester modification at one part of the larger Remdesivir phosphoramidate prodrug structure, which itself is designed for intravenous, not oral, delivery.

Part 2: Troubleshooting Guide for Experimental Oral Prodrugs

This section is for researchers who are actively developing and testing their own oral prodrugs of Remdesivir's parent nucleoside (GS-441524) and encountering low bioavailability.

Q3: My experimental oral Remdesivir prodrug shows low and variable plasma concentrations. How do I diagnose the underlying cause?

Low and variable oral bioavailability is a common hurdle.[15] The issue can typically be traced to one or more of the following factors: poor solubility, low permeability, instability in the GI tract, or extensive first-pass metabolism. The following workflow can help you systematically identify the bottleneck in your compound's absorption.

TroubleshootingWorkflow start Low Oral Bioavailability Observed in vivo solubility_check Is aqueous solubility < 10 µg/mL in simulated GI fluids? start->solubility_check permeability_check Is Caco-2 permeability (Papp) < 1 x 10⁻⁶ cm/s? solubility_check->permeability_check No solubility_issue Problem: Solubility-Limited Absorption solubility_check->solubility_issue Yes stability_check Is the compound < 80% stable in simulated GI fluids or liver microsomes? permeability_check->stability_check No permeability_issue Problem: Permeability-Limited Absorption permeability_check->permeability_issue Yes stability_check->start No (Re-evaluate in vivo model) stability_issue Problem: Premature Degradation stability_check->stability_issue Yes solubility_solution Solution: - Particle size reduction (micronization) - Amorphous solid dispersions - Lipid-based formulations (SEDDS/SNEDDS) solubility_issue->solubility_solution permeability_solution Solution: - Redesign prodrug moiety to increase lipophilicity - Target intestinal transporters - Co-administer with permeation enhancers permeability_issue->permeability_solution stability_solution Solution: - Redesign prodrug with sterically hindered cleavable groups - Use protective formulations (e.g., enteric coating) stability_issue->stability_solution

Caption: Troubleshooting workflow for low oral bioavailability.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the essential in vitro assays needed to diagnose bioavailability issues.

Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This assay is the gold standard for predicting intestinal permeability in vitro.[6] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 250 Ω·cm² is generally considered acceptable.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (typically at 10 µM) to the apical (AP) side (donor compartment).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side (receiver compartment).

    • Replace the collected volume with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the test compound in the AP and BL samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Predicted in vivo Absorption
< 1Low
1 - 10Moderate
> 10High
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, a primary cause of first-pass metabolism.[16]

Methodology:

  • Preparation: Prepare a reaction mixture containing human liver microsomes (HLM), NADPH (a cofactor for CYP enzymes), and phosphate buffer.

  • Incubation: Pre-warm the HLM mixture to 37°C. Initiate the reaction by adding the test compound (typically at 1 µM).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Data Interpretation:

In Vitro t½ (minutes)Predicted Hepatic Extraction
> 30Low
5 - 30Intermediate
< 5High

Part 4: Advanced Strategies and Concepts

If initial troubleshooting points to inherent limitations of your current prodrug design, consider these advanced strategies.

Q4: What is the metabolic pathway of Remdesivir and how does it inform oral prodrug design?

Remdesivir (RDV) is a phosphoramidate prodrug that, after entering the cell, is metabolized to its active triphosphate form (GS-443902).[17][18][19] A key intermediate in this process is the parent nucleoside, GS-441524.[18] The instability of RDV in plasma and its complex activation pathway have led researchers to focus on developing oral prodrugs of GS-441524 directly.[12][13]

The diagram below illustrates this concept. An ideal oral prodrug of GS-441524 would be absorbed from the gut, distribute systemically, and then be efficiently converted to the active triphosphate within target cells.

RemdesivirMetabolism cluster_oral Oral Administration cluster_iv Intravenous Administration cluster_cell Target Cell OralProdrug Oral Prodrug of GS-441524 (e.g., Lipid Prodrug) GI_Tract GI Tract Absorption OralProdrug->GI_Tract Intestinal Absorption Systemic_Circulation Systemic Circulation (GS-441524) GI_Tract->Systemic_Circulation Enzymatic Conversion GS441524 GS-441524 (Parent Nucleoside) Systemic_Circulation->GS441524 Remdesivir Remdesivir (IV) Plasma Plasma (Rapidly converts to GS-441524) Remdesivir->Plasma Plasma->GS441524 Monophosphate Monophosphate GS441524->Monophosphate Rate-limiting phosphorylation Diphosphate Diphosphate Monophosphate->Diphosphate Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Inhibition Viral RNA Polymerase Inhibition Triphosphate->Inhibition

Caption: Metabolic pathways of IV Remdesivir vs. an oral prodrug of GS-441524.

Q5: What are some cutting-edge formulation strategies to enhance the bioavailability of challenging compounds?

For compounds with solubility-limited absorption, advanced formulation approaches can be highly effective:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), they form fine oil-in-water emulsions or nanoemulsions, increasing the surface area for drug release and absorption.

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymeric carrier in an amorphous state, you can prevent crystallization and maintain a supersaturated concentration in the gut, which provides a higher driving force for absorption.

These strategies often require specialized formulation expertise but can dramatically improve the in vivo performance of compounds that are otherwise difficult to deliver orally.[20]

References

Optimization of the synthetic route for Remdesivir de(ethylbutyl 2-aminopropanoate) to increase yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of the Remdesivir Phosphoramidate Coupling Step

Welcome to the technical support center for the synthesis of Remdesivir. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical antiviral agent. The final phosphoramidate coupling step, which installs the ProTide prodrug moiety onto the nucleoside core (GS-441524), is pivotal for the overall yield and purity of Remdesivir. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction and enhance your synthetic outcomes.

Section 1: The Core Reaction - A Mechanistic Overview

The target transformation is the coupling of the protected nucleoside core, GS-441524, with a chiral phosphoramidate reagent to form the crucial P-chiral center of Remdesivir. The primary challenge lies in controlling the stereoselectivity at this newly formed phosphorus center to favor the desired (Sp)-diastereomer.

The reaction typically involves the deprotonation of the 5'-hydroxyl group of the protected GS-441524 nucleoside, followed by its nucleophilic attack on an activated phosphoramidate species. The choice of coupling agent, base, and reaction conditions dramatically influences both the efficiency and the diastereoselectivity of this transformation.[1][2]

Overall Reaction Scheme:

Remdesivir_Coupling cluster_reactants Reactants cluster_product Product Nucleoside Protected GS-441524 (Nucleophile) Remdesivir Protected Remdesivir ((Sp)-Epimer Favored) Nucleoside->Remdesivir Coupling (Base, Solvent, Temp) Phosphoramidate Activated L-Alanine Phosphoramidate (Electrophile) Phosphoramidate->Remdesivir

Caption: General scheme for the phosphoramidate coupling step in Remdesivir synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the stereochemistry at the phosphorus center so critical?

A: Remdesivir is a phosphoramidate prodrug, meaning it is metabolized in the body to its active triphosphate form, which inhibits the viral RNA-dependent RNA polymerase.[3] The specific stereochemical configuration at the phosphorus atom, the (Sp)-epimer, is the biologically active diastereomer. The (Rp)-epimer is significantly less active. Therefore, maximizing the formation of the (Sp)-epimer is essential for the drug's efficacy and is a critical quality attribute.

Q2: What is the role of Grignard reagents like t-BuMgCl or i-PrMgCl·LiCl in this synthesis?

A: Grignard reagents serve a dual purpose. Primarily, they act as strong, non-nucleophilic bases to deprotonate the 5'-hydroxyl group of the nucleoside, making it a more potent nucleophile for the subsequent coupling reaction.[4][5] The use of a "Turbo Grignard" reagent like i-PrMgCl·LiCl can also break up aggregates and enhance reactivity.[6][7] This is a more robust and scalable alternative to earlier methods that used reagents like n-BuLi, which often led to inconsistent yields at larger scales.[2][6]

Q3: What are the most common activated phosphoramidate reagents used?

A: The two most prominent reagents are a phosphoramidoyl chloride or a p-nitrophenyl (or pentafluorophenyl) phosphoramidate ester.

  • Phosphoramidoyl Chloride: This is highly reactive but can be unstable.[5] Its use often requires careful control of reaction conditions to avoid side reactions.

  • p-Nitrophenyl Phosphoramidate: This reagent is a stable, crystalline solid. The p-nitrophenoxy group is an excellent leaving group, activated for nucleophilic substitution by the nucleoside alcohol.[2][8][9] Critically, the diastereomeric mixture of this reagent can often be resolved by crystallization to yield the pure, desired enantiomer for the coupling step, which then proceeds with inversion of configuration at the phosphorus center.[2][9]

Q4: Which analytical techniques are best for monitoring this reaction?

A: A combination of techniques is essential for proper reaction monitoring and product characterization:

  • ³¹P NMR Spectroscopy: This is the most direct method to monitor the reaction progress. The phosphorus signals for the starting material, the (Sp)-product, and the (Rp)-product will have distinct chemical shifts, allowing for real-time determination of conversion and diastereomeric ratio (d.r.).

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for accurately quantifying the ratio of the (Sp) and (Rp) diastereomers and assessing the overall purity of the final product.

  • ¹H NMR and Mass Spectrometry (MS): These are used to confirm the structure of the product and identify any potential impurities.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the phosphoramidate coupling step.

Problem 1: Low Overall Yield (<60%)

Q: My final isolated yield is consistently low. What are the likely causes and how can I diagnose the issue?

A: Low yield can stem from several factors. A systematic approach is required for diagnosis.

Caption: Diagnostic workflow for troubleshooting low reaction yield.

Detailed Actions:

  • Starting Material Integrity: Ensure the nucleoside core (GS-441524) and the phosphoramidate reagent are pure and completely dry. Water is detrimental to this reaction, as it can hydrolyze the Grignard reagent and the activated phosphoramidate.

  • Reaction Conditions:

    • Base: Use fresh, properly titrated Grignard reagent. Insufficient deprotonation of the nucleoside alcohol will lead to incomplete reaction.

    • Temperature: While lower temperatures favor diastereoselectivity, excessively low temperatures can stall the reaction. Ensure the internal temperature is accurately monitored and maintained.[5]

    • Solvent: Use high-purity, anhydrous solvents (e.g., THF).

  • Work-up and Purification: The phosphoramidate product can be sensitive to pH extremes. A carefully controlled aqueous quench (e.g., with saturated ammonium chloride solution) is crucial.[5] Losses during chromatographic purification can be significant; optimize the stationary and mobile phases to ensure good separation without product degradation.

Problem 2: Poor Diastereoselectivity (High % of undesired Rp-epimer)

Q: My reaction produces a nearly 1:1 mixture of diastereomers, or is enriched in the wrong (Rp) epimer. How can I improve selectivity for the (Sp) product?

A: Achieving high diastereoselectivity is arguably the most challenging aspect of this synthesis.

Key Factors Influencing Stereoselectivity:

Factor Recommendation Rationale
Temperature Maintain low temperatures, typically between -20°C and -78°C. The transition states leading to the (Sp) and (Rp) epimers have different energies. Lower temperatures amplify this energy difference, favoring the kinetic product, which is often the desired (Sp)-epimer.[8][10][11]
Phosphoramidate Reagent Use an enantiomerically pure phosphoramidate reagent (e.g., the resolved p-nitrophenyl ester). If starting with a pure enantiomer of the phosphoramidate, the reaction proceeds via an SN2-type inversion at the phosphorus center, yielding a single product diastereomer.[2]
Catalyst (Advanced Method) Use a chiral organocatalyst, such as a bicyclic imidazole derivative. Recent advances have shown that chiral catalysts can direct the reaction of a racemic phosphoramidoyl chloride to selectively produce the (Sp)-epimer in high yield and d.r. through a dynamic kinetic asymmetric transformation (DyKAT).[6][8][12]

| Solvent | The choice of solvent can influence the transition state geometry. | Aprotic solvents like THF are standard. The specific solvent system should be optimized based on the chosen reagents and catalyst system. |

Problem 3: Formation of Key Impurities

Q: My crude product analysis shows several significant impurities. What are they and how can I prevent them?

A: Common impurities arise from side reactions involving the starting materials or product.[13][14]

  • Impurity 1: Hydrolyzed Phosphoramidate (Remdesivir Monophosphate):

    • Cause: Exposure to water during the reaction or acidic conditions during workup can cleave the amino acid ester moiety.[5]

    • Prevention: Ensure strictly anhydrous conditions. During workup, avoid strong acids; a buffered or mildly acidic workup is preferable.[5]

  • Impurity 2: Unreacted GS-441524:

    • Cause: Incomplete reaction due to insufficient base, low temperature, or poor quality reagents.

    • Prevention: Address the points in the "Low Yield" troubleshooting section. Ensure at least one full equivalent of the Grignard base is active.

  • Impurity 3: Dimerized Nucleoside or Phosphoramidate Species:

    • Cause: Side reactions occurring at higher temperatures or with incorrect stoichiometry.

    • Prevention: Maintain strict temperature control. Add reagents slowly and in a controlled manner to avoid localized concentration spikes.

Section 4: Optimized Experimental Protocol (Gilead-Type Approach)

This protocol is based on the highly diastereoselective coupling using an enantiomerically pure p-nitrophenyl phosphoramidate precursor.

Materials:

  • 2',3'-O-Isopropylidene-GS-441524 (1.0 eq)

  • (Sp)-2-Ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (1.1 eq)

  • Magnesium Chloride (MgCl₂, anhydrous, 1.5 eq)

  • Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge a flame-dried reactor with anhydrous MgCl₂.

  • Reagent Addition: Add anhydrous MeCN or THF, followed by the protected nucleoside. Cool the resulting slurry to 0°C.

  • Base Addition: Slowly add DIPEA to the slurry, maintaining the temperature at 0°C.

  • Phosphoramidate Addition: In a separate vessel, dissolve the enantiopure (Sp)-p-nitrophenyl phosphoramidate reagent in anhydrous solvent. Add this solution dropwise to the reactor over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the reaction progress by ³¹P NMR or HPLC every 1-2 hours until the starting nucleoside is consumed (>98% conversion).

  • Quenching: Once complete, slowly quench the reaction by adding a pre-chilled saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the protected Remdesivir.

  • Final Deprotection: The isopropylidene protecting group is removed under acidic conditions (e.g., HCl in THF/dioxane) to yield the final, optically pure Remdesivir.[1]

Section 5: References

  • Practical Remdesivir Synthesis through One-Pot Organocatalyzed Asymmetric (S)-P-Phosphoramidation. ResearchGate. --INVALID-LINK--

  • Practical Remdesivir Synthesis through One-Pot Organocatalyzed Asymmetric (S)-P-Phosphoramidation. American Chemical Society. --INVALID-LINK--

  • Remdesivir EP Impurities & USP Related Compounds. SynThink. --INVALID-LINK--

  • Remdesivir Impurities and Related Compound. Veeprho. --INVALID-LINK--

  • Synthesis of Remdesivir via Diastereoselective Organocatalyzed Phosphoramidation. ResearchGate. --INVALID-LINK--

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. --INVALID-LINK--

  • Synthesis of Remdesivir by Mackman. Organic Chemistry Portal. --INVALID-LINK--

  • Total synthesis of remdesivir. PubMed Central. --INVALID-LINK--

  • Remdesivir synthesis and its impurities. Simson Pharma Limited. --INVALID-LINK--

  • Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • How Is Remdesivir Made?. ChemPartner. --INVALID-LINK--

  • Continuous Flow Process for Remdesivir Synthesis. ChemistryViews. --INVALID-LINK--

  • Practical Remdesivir Synthesis through One-Pot Organocatalyzed Asymmetric (S)-P-Phosphoramidation. R Discovery. --INVALID-LINK--

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. PubMed Central. --INVALID-LINK--

  • Remdesivir-impurities. Pharmaffiliates. --INVALID-LINK--

  • Practical Remdesivir Synthesis through One-Pot Organocatalyzed Asymmetric ( S)-P-Phosphoramidation. PubMed. --INVALID-LINK--

  • A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. National Institutes of Health. --INVALID-LINK--

  • Remdesivir Impurities. SynZeal. --INVALID-LINK--

  • Remdesivir Synthesis Step 1 (Group 1). YouTube. --INVALID-LINK--

References

Technical Support Center: Addressing Off-Target Effects of Remdesivir and its Prodrug in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the off-target effects of Remdesivir and its prodrug form in cellular models. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the scientific integrity and reliability of your experimental outcomes. As drug development professionals, we understand the criticality of distinguishing between specific antiviral activity and non-specific cellular toxicity.

Remdesivir (GS-5734) is a nucleotide analog prodrug that, once inside the host cell, is metabolized into its active triphosphate form (GS-443902).[1][2] This active metabolite functions as an adenosine triphosphate (ATP) analog, leading to delayed chain termination during viral RNA synthesis by the viral RNA-dependent RNA polymerase (RdRp).[3][4][5] While Remdesivir shows selectivity for the viral RdRp over human polymerases, understanding its potential off-target effects, particularly on mitochondrial function, is crucial for a comprehensive safety assessment.[1][6]

This center will guide you through common experimental hurdles and provide the scientific rationale behind our recommended solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Remdesivir. Each problem is followed by potential causes and actionable solutions, grounded in established scientific principles.

Problem 1: High Well-to-Well Variability in Cytotoxicity Assays

You're observing inconsistent results in your cytotoxicity assays (e.g., MTS, CellTiter-Glo®) across replicate wells treated with the same concentration of Remdesivir.

Potential CauseRecommended Solution & Scientific Rationale
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing. Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.[7]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[7]
Cell Passage Number and Health Use cells from a consistent, low passage number and ensure they are in the exponential growth phase with high viability (>90%).[8] High passage numbers can lead to phenotypic and genotypic drift, affecting their response to the compound.
Contamination Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and sensitize cells to cytotoxic agents, leading to inconsistent results.[9]
Problem 2: Unexpectedly High Cytotoxicity in Uninfected Cells

You are observing significant cell death in your uninfected control cells at concentrations of Remdesivir that are reported to have a high selectivity index.

Potential CauseRecommended Solution & Scientific Rationale
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to Remdesivir. For instance, the MT-4 cell line has been shown to be more sensitive to Remdesivir compared to other cell lines.[10] Consider using a panel of cell lines, including those known to be less sensitive, to contextualize your results.
Off-Target Mitochondrial Effects Remdesivir has been investigated for potential mitochondrial toxicity.[6][11] Although studies have shown a low potential for off-target mitochondrial toxicity, certain cell types or experimental conditions might be more susceptible.[6][12] Assess mitochondrial function directly using assays for mitochondrial respiration (e.g., Seahorse XF Analyzer), mitochondrial membrane potential (e.g., TMRE staining), or mitochondrial DNA content.[6][11]
Prodrug Metabolism Variability The conversion of Remdesivir to its active triphosphate form is dependent on host cell enzymes.[2][3][13] The expression levels of these enzymes can vary between cell types, leading to different intracellular concentrations of the active metabolite and, consequently, different levels of cytotoxicity.[14]
Reagent Quality Ensure the quality and purity of your Remdesivir compound. Impurities or degradation products could contribute to unexpected cytotoxicity. Use a freshly prepared stock solution for each experiment.
Problem 3: Discrepancy Between Antiviral Efficacy (EC50) and Cytotoxicity (CC50)

Your calculated selectivity index (SI = CC50/EC50) is low, suggesting that the observed antiviral effect might be due to general cytotoxicity rather than specific viral inhibition.

Potential CauseRecommended Solution & Scientific Rationale
Inappropriate Assay Endpoint For antiviral assays, a reduction in viral load (e.g., plaque assay, RT-qPCR for viral RNA) is a more direct measure of antiviral activity than cell viability assays in infected cultures. Cytopathic effect (CPE) reduction assays can be confounded by compound cytotoxicity.[15]
Simultaneous Determination of EC50 and CC50 It is crucial to determine the EC50 and CC50 in parallel experiments using the same cell line, seeding density, and incubation time.[9] This ensures that the calculated SI accurately reflects the therapeutic window of the compound under your specific experimental conditions.
High Multiplicity of Infection (MOI) A very high MOI can lead to rapid and widespread cell death, making it difficult to distinguish between virus-induced CPE and compound-induced cytotoxicity. Optimize the MOI to achieve a sub-maximal CPE at the time of assay readout.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Remdesivir's on-target effect?

Remdesivir is a prodrug that is intracellularly metabolized to an adenosine triphosphate analog.[1][2] This active metabolite competes with natural ATP for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[3][5] Its incorporation leads to delayed chain termination, thereby inhibiting viral replication.[4][5]

Q2: What are the known off-target effects of Remdesivir, particularly concerning mitochondria?

The potential for off-target mitochondrial effects is a key consideration for nucleoside analogs.[10] Studies have investigated Remdesivir's impact on mitochondrial DNA content, protein synthesis, and cellular respiration.[6][12] While some studies suggest that Remdesivir can induce mitochondrial fragmentation and suppress mitochondrial respiration at clinically relevant concentrations in specific cell types like human induced pluripotent stem cell-derived cardiomyocytes[16], other comprehensive in vitro profiling has demonstrated a low overall potential for mitochondria-specific toxicity.[6][12] One study in human-derived HepG2 liver cells concluded that at sub-cytotoxic concentrations, Remdesivir did not significantly alter mitochondrial genome copy number, expression, or respiration.[11]

Q3: Why do I see different EC50 values for Remdesivir in different cell lines?

The antiviral potency of Remdesivir can vary significantly between cell lines.[14] This variability is largely attributed to differences in the intracellular metabolism of Remdesivir to its active triphosphate form.[17] Cell lines with a higher capacity for this metabolic conversion will generally exhibit a lower EC50 value, indicating greater potency. For example, Remdesivir is potently antiviral in primary human airway epithelial cultures (EC50 ≈ 0.01 μM) but shows weaker activity in Vero E6 cells (EC50 ≈ 1.65 μM) due to their lower capacity to metabolize the prodrug.[14]

Q4: How can I distinguish between true antiviral activity and a reduction in viral load due to cytotoxicity?

To differentiate between a specific antiviral effect and non-specific cytotoxicity, it is essential to calculate the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[9] A high SI value (typically >10) indicates that the antiviral effect is achieved at concentrations well below those that cause significant harm to the host cells. Always determine the CC50 in uninfected cells in parallel with the EC50 determination in infected cells.[9]

Q5: What are the key steps in the intracellular activation of the Remdesivir prodrug?

The bioactivation of Remdesivir is a multi-step process. Once inside the cell, the prodrug is first acted upon by esterases (like cathepsin A and carboxylesterase 1) to form an alanine metabolite (GS-704277).[13] This intermediate is then hydrolyzed by a phosphoramidase (such as HINT1) to yield the monophosphate form of the nucleoside.[3][13][18] Subsequently, cellular kinases phosphorylate the monophosphate to the active triphosphate metabolite (GS-443902).[2][3]

Visualizations and Protocols

Experimental Workflow for Assessing Off-Target Cytotoxicity

The following diagram outlines a systematic approach to investigating unexpected cytotoxicity.

G cluster_0 Initial Observation cluster_1 Troubleshooting & Verification cluster_2 Mechanistic Investigation cluster_3 Data Interpretation A Unexpected Cytotoxicity Observed B Verify Cell Health & Passage Number A->B Investigate C Check for Contamination (Mycoplasma) A->C Investigate D Confirm Compound Concentration & Purity A->D Investigate E Rule out Edge Effects A->E Investigate F Dose-Response Cytotoxicity Assay (CC50) B->F If problem persists C->F If problem persists D->F If problem persists E->F If problem persists G Assess Mitochondrial Function (Respiration, Membrane Potential) F->G Characterize H Apoptosis vs. Necrosis Assays (Annexin V, LDH) F->H Characterize I Calculate Selectivity Index (SI = CC50/EC50) G->I Synthesize H->I Synthesize

Caption: A systematic workflow for troubleshooting and characterizing unexpected cytotoxicity.

Remdesivir Intracellular Activation Pathway

This diagram illustrates the metabolic conversion of the Remdesivir prodrug to its active form.

G Remdesivir Remdesivir (Prodrug) Enters Cell Metabolite1 Alanine Metabolite (GS-704277) Remdesivir->Metabolite1 Esterases (CTSA, CES1) Monophosphate Monophosphate (RVn-MP) Metabolite1->Monophosphate Phosphoramidase (HINT1) Diphosphate Diphosphate (RVn-DP) Monophosphate->Diphosphate Kinases Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Kinases RdRp Viral RdRp Triphosphate->RdRp Competes with ATP Termination Delayed Chain Termination RdRp->Termination

Caption: The intracellular metabolic activation pathway of the Remdesivir prodrug.

Protocol: LDH Release Assay for Necrosis

This assay quantifies necrosis by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[9]

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well clear-bottom plates

  • Your cell line of interest

  • Remdesivir stock solution

  • Culture medium

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Remdesivir. Include wells for "untreated control" (vehicle only), "maximum LDH release control" (cells lysed with kit-provided lysis buffer), and a "medium background control" (medium only).

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Lysis: One hour before the end of the incubation, add Lysis Buffer to the "maximum LDH release control" wells.

  • Supernatant Transfer: At the end of the incubation, carefully transfer a specific volume of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate and incubate in the dark at room temperature for the time specified in the kit's protocol (usually 20-30 minutes).

  • Stop Reaction: Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background absorbance.

References

Overcoming challenges in the scale-up production of Remdesivir de(ethylbutyl 2-aminopropanoate)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Remdesivir's critical phosphoramidate moiety. This guide is designed to provide in-depth, practical solutions to the challenges encountered during the scale-up production of Remdesivir, focusing specifically on the synthesis and coupling of the phosphoramidate side chain. The user's query mentioned "Remdesivir de(ethylbutyl 2-aminopropanoate)," which points to the key components of the phosphoramidate prodrug motif: L-alanine, a 2-ethylbutyl ester, and the phosphate linker. This guide will address the synthesis of the activated phosphoramidate reagent and its subsequent diastereoselective coupling with the nucleoside core (GS-441524).

Remdesivir is a monophosphoramidate prodrug of an adenosine analog, GS-441524.[1] This prodrug strategy is crucial for delivering the active nucleoside monophosphate into cells.[2][3] However, the creation of the phosphorus-centered chiral phosphoramidate linkage presents significant synthetic challenges, particularly during scale-up.[4][5] This guide provides troubleshooting advice and answers to frequently asked questions to navigate these complexities.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis of the phosphoramidate side chain and its coupling to the nucleoside core.

Problem 1: Low Diastereoselectivity in Phosphorylation

Question: During the coupling of the phosphoramidate reagent with the nucleoside core (GS-441524), I am observing a nearly 1:1 mixture of the desired (Sp) and undesired (Rp) diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity at the phosphorus center is a critical and often challenging step in Remdesivir synthesis.[4][5] A 1:1 mixture necessitates difficult chiral separation, significantly reducing the overall yield of the active Sp isomer.[6]

Root Causes and Solutions:

  • Suboptimal Coupling Reagents: The choice of coupling agent and base is paramount. Standard coupling methods may not provide sufficient stereochemical control.

    • Insight: The use of a Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), has been shown to significantly improve diastereoselectivity in favor of the desired Sp isomer.[1][3] The magnesium ion is believed to coordinate with the nucleoside's hydroxyl groups and the phosphoramidate, creating a more rigid transition state that directs the nucleophilic attack.

    • Protocol Recommendation: Conduct the coupling reaction using t-BuMgCl in an aprotic solvent like THF at a controlled low temperature. The slow addition of the phosphoramidate reagent to the pre-formed magnesium alkoxide of the nucleoside is crucial.

  • Protecting Group Strategy: The presence or absence of protecting groups on the 2' and 3'-hydroxyls of the ribose moiety can influence the stereochemical outcome.

    • Insight: Protecting the 2',3'-hydroxyls, for instance as an acetonide, can lock the conformation of the ribose ring.[6] This conformational rigidity can enhance the facial selectivity of the 5'-hydroxyl's attack on the phosphorus center.[6][7]

    • Protocol Recommendation: Consider a synthetic route that incorporates protection of the 2',3'-diols of GS-441524 with a group like 2,2-dimethoxypropane before the phosphorylation step.[6][7] Subsequent deprotection will be required.[3]

  • Chiral Phosphoramidating Reagents: Using a pre-resolved, diastereomerically pure phosphoramidating agent is a highly effective strategy.

    • Insight: Synthesizing the phosphoramidate reagent, such as 2-ethylbutyl ((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)-L-alaninate, and resolving the diastereomers before coupling can provide excellent control.[3][6] The undesired diastereomer can sometimes be epimerized and recycled, improving overall efficiency.

    • Protocol Recommendation: Develop a crystallization-induced dynamic resolution or a diastereoselective crystallization for the phosphoramidating agent.[3][5] For example, fractional crystallization from a solvent system like di-isopropyl ether has been reported to isolate the pure Sp isomer of the activated phosphoramidate.[3]

Problem 2: Formation of Impurities During Synthesis

Question: My scaled-up batches show several process-related impurities that are difficult to remove. What are the common impurities and how can I minimize their formation?

Answer: Impurity profiling and control are critical for regulatory compliance and ensuring the safety and efficacy of the final product.[8][9] The multi-step synthesis of Remdesivir is prone to the formation of various impurities.[8]

Common Impurities and Mitigation Strategies:

Impurity TypeCommon SourceMitigation Strategy
Unreacted Starting Materials Incomplete reaction of GS-441524 or the phosphoramidating agent.[8]Optimize reaction stoichiometry, time, and temperature. Use HPLC to monitor reaction completion before workup.
Hydrolysis Products Hydrolysis of the phosphoramidate or ester moieties during workup or purification.[1][8]Use anhydrous conditions. Perform aqueous workups at low temperatures and with pH control. Avoid prolonged exposure to acidic or basic conditions.[1]
Epimerization Products Isomerization at the phosphorus center or the alanine chiral center.[8]Maintain controlled temperatures. Use non-basic or sterically hindered bases where possible to avoid epimerization of the L-alanine moiety.
Over-Phosphorylation Reaction at the 2' or 3' hydroxyls of the ribose.If using an unprotected nucleoside, control the stoichiometry of the phosphoramidating agent and the coupling reagents carefully. A protecting group strategy is often preferred for scale-up.
Residual Solvents Solvents used in reaction and purification steps (e.g., DMF, isopropanol).[8]Select solvents with higher boiling points for reaction and lower boiling points for extraction/crystallization where possible. Implement rigorous drying protocols (e.g., high vacuum, gentle heating).
Problem 3: Challenges in Crystallization and Purification

Question: I am struggling to obtain a crystalline product with high purity for the final Remdesivir or its key intermediates. The material often oils out or has poor filterability.

Answer: Crystallization is a critical unit operation for purification and isolation in a scalable process. The complex structure of Remdesivir and its intermediates can make crystallization challenging.

Troubleshooting Crystallization:

  • Solvent System Screening: The choice of solvent is the most critical parameter.

    • Insight: A combination of a good solvent and an anti-solvent is often effective. For the activated phosphoramidate intermediate, crystallization from di-isopropyl ether has been reported.[6] For the final product, various solvent systems may be explored.

    • Protocol Recommendation: Perform a systematic solvent screening using a matrix of solvents and anti-solvents. Start with small-scale experiments to identify promising systems. Common solvent/anti-solvent pairs include Isopropyl Acetate/Heptane, Dichloromethane/Heptane, and Acetonitrile/Water.

  • Control of Supersaturation: Rapidly creating a highly supersaturated solution often leads to oiling out or the formation of fine, poorly filterable crystals.

    • Insight: Supersaturation should be generated slowly. This can be achieved by slow cooling, slow addition of an anti-solvent, or by solvent distillation.

    • Protocol Recommendation: Implement a controlled cooling profile (e.g., 1-2°C per hour). If using an anti-solvent, add it subsurface at a slow, controlled rate with efficient stirring.

  • Seeding: Seeding is crucial for controlling polymorphism and ensuring batch-to-batch consistency.

    • Insight: Introducing a small quantity of high-purity crystals of the desired polymorph at the metastable zone width can direct the crystallization process.

    • Protocol Recommendation: Prepare a seed slurry by milling a small amount of the desired crystalline material in the mother liquor. Add this slurry once the solution is slightly supersaturated.

  • Impurity Effects: Even small amounts of impurities can inhibit or alter crystal growth.

    • Insight: If crystallization fails repeatedly, consider an additional purification step before the final crystallization, such as a silica gel plug or a charcoal treatment to remove colored or polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical name for the phosphoramidate prodrug moiety in Remdesivir?

The systematic IUPAC name for Remdesivir is 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][2][8][10]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[11] The key phosphoramidate side chain precursor is often a derivative of L-alanine 2-ethylbutyl ester coupled to a phenyl phosphorodichloridate or a similar phosphorylating agent.[6]

Q2: Which analytical techniques are essential for monitoring the scale-up synthesis?

High-Performance Liquid Chromatography (HPLC) is indispensable.[12][13] You will need:

  • Reverse-Phase HPLC (RP-HPLC): For monitoring reaction progress, assessing purity, and quantifying impurities.[13][14] A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is common.[12]

  • Chiral HPLC: This is critical for determining the diastereomeric ratio (Sp/Rp) of the product.[6][15] Polysaccharide-based chiral stationary phases like CHIRALPAK® are often used.[15]

  • NMR Spectroscopy (¹H, ¹³C, ³¹P): Essential for structural confirmation of intermediates and the final product. ³¹P NMR is particularly useful for analyzing the success of phosphorylation reactions.

  • Mass Spectrometry (MS): For confirming the molecular weight of products and identifying unknown impurities.[12]

Q3: What are the primary safety considerations when working with phosphorylating agents like phenyl phosphorodichloridate or POCl₃?

These reagents are highly reactive and corrosive.

  • Moisture Sensitivity: They react violently with water and moisture to release HCl gas. All reactions must be conducted under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere) using dry solvents and glassware.

  • Corrosivity: They are corrosive to skin, eyes, and the respiratory tract. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Quenching: Quench reactions and leftover reagents cautiously by slowly adding them to a cooled, stirred solution of a weak base (like sodium bicarbonate) or an alcohol (like isopropanol).

Q4: How can I synthesize the L-alanine 2-ethylbutyl ester hydrochloride starting material?

This is typically prepared via a Fischer esterification.

  • Standard Protocol: L-alanine is suspended in 2-ethylbutanol. Anhydrous hydrogen chloride gas is bubbled through the mixture, or a stoichiometric amount of thionyl chloride is added, to act as both the acid catalyst and a dehydrating agent. The reaction is typically heated to reflux. Upon completion, the solvent is removed, and the hydrochloride salt is crystallized, often from an ethanol/ether mixture.[16]

Visualized Workflows and Pathways

Synthetic Pathway Overview

This diagram outlines the key steps in coupling the phosphoramidate side chain to the nucleoside core.

Remdesivir_Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Diastereoselective Coupling cluster_purification Purification Ala L-Alanine Ester L-Alanine 2-Ethylbutyl Ester HCl Ala->Ester Esterification (2-Ethylbutanol, HCl) Phospho Activated Phosphoramidate (e.g., Phenyl Chloridate) Ester->Phospho Phosphorylation (e.g., PhOPOCl2, Base) Rem_mix Remdesivir (Sp/Rp Mixture) Phospho->Rem_mix Coupling (t-BuMgCl, THF) GS44 Nucleoside Core (GS-441524) GS44->Rem_mix Rem_pure Pure Sp-Remdesivir (GS-5734) Rem_mix->Rem_pure Chiral Separation or Diastereoselective Crystallization

Caption: Key stages in Remdesivir synthesis.

Troubleshooting Decision Tree: Low Diastereoselectivity

This diagram provides a logical workflow for addressing poor stereochemical control during the coupling reaction.

Diastereoselectivity_Troubleshooting Start Low Diastereomeric Ratio (< 1:1 Sp/Rp) CheckReagent Is t-BuMgCl or similar Grignard used? Start->CheckReagent ImplementGrignard Action: Implement t-BuMgCl coupling protocol. CheckReagent->ImplementGrignard No CheckProtection Are 2',3'-OH groups protected? CheckReagent->CheckProtection Yes ImplementGrignard->CheckProtection ImplementProtection Action: Protect diols (e.g., with acetonide). Re-evaluate coupling. CheckProtection->ImplementProtection No CheckPurity Is the phosphoramidating reagent diastereomerically pure? CheckProtection->CheckPurity Yes ImplementProtection->CheckPurity ResolveReagent Action: Develop diastereoselective crystallization for the phosphoramidating reagent. CheckPurity->ResolveReagent No End Diastereoselectivity Improved CheckPurity->End Yes ResolveReagent->End

References

Optimizing dosage and administration frequency of Remdesivir de(ethylbutyl 2-aminopropanoate) in animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Remdesivir & Related Compounds in Preclinical Research

Introduction: Navigating Your In Vivo Studies

Welcome to the technical support center for researchers utilizing Remdesivir and its related compounds in animal studies. This guide is designed to move beyond simple protocols and provide you, our fellow scientists, with the causal reasoning and field-proven insights necessary for successful experimentation. We understand that optimizing dosage and administration is a critical, often challenging, phase of preclinical development.[1][2][3] This document is structured as an interactive FAQ and troubleshooting guide to directly address the hurdles you may encounter.

Our goal is to empower you to design robust experiments, interpret your results with confidence, and troubleshoot effectively. We will delve into the pharmacology of Remdesivir, provide detailed protocols, and offer solutions to common in vivo challenges.

Part 1: Foundational Knowledge & Initial Considerations

This section addresses the most fundamental questions regarding the compound of interest and its parent molecule, Remdesivir. Understanding these basics is crucial for logical experimental design.

Q1: What is "Remdesivir de(ethylbutyl 2-aminopropanoate)" and how does it relate to Remdesivir?

A1: "Remdesivir de(ethylbutyl 2-aminopropanoate)" is recognized as an impurity of Remdesivir.[4][5][6] Remdesivir itself is a phosphoramidate prodrug of an adenosine nucleotide analog.[7][8][9] The full chemical name for Remdesivir is 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][7][10][11]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[8][9]

For the purpose of this guide, we will focus on the extensive data available for Remdesivir (GS-5734). The principles, protocols, and troubleshooting steps for Remdesivir are directly applicable to the study of its impurities, metabolites, or related analogs, as the core challenges of formulation, administration, and pharmacokinetic analysis remain the same.

Q2: Can you explain the mechanism of action for Remdesivir? Why is it a prodrug?

A2: Remdesivir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to become active. This design is crucial for cellular uptake. Nucleotide analogs themselves cannot easily pass through cell membranes.[7] Remdesivir's structure allows it to diffuse into host cells, where it is converted by cellular enzymes (esterases and kinases) into its active form, GS-441524 triphosphate (RTP).[10][12]

This active triphosphate form mimics the natural adenosine triphosphate (ATP). The viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication, mistakenly incorporates RTP into the new viral RNA strand instead of ATP.[11][12][13] This action does not immediately stop synthesis but causes a "delayed chain termination," halting the replication process after a few more nucleotides are added.[10][13] This effectively stops the virus from making copies of itself.

Below is a diagram illustrating this intracellular activation and mechanism of action.

Remdesivir_MOA cluster_outside Extracellular Space cluster_cell Host Cell cluster_virus Viral Replication RDV_out Remdesivir (Prodrug) RDV_in Remdesivir RDV_out->RDV_in Cellular Uptake Metabolite1 Alanine Metabolite RDV_in->Metabolite1 Esterases Metabolite2 Monophosphate (RMP) Metabolite1->Metabolite2 Phosphoamidase RTP Active Triphosphate (RTP) Metabolite2->RTP Kinases RdRp Viral RdRp RTP->RdRp Competes with ATP RNA Growing Viral RNA RdRp->RNA Termination Delayed Chain Termination RNA->Termination Incorporation of RTP

Caption: Intracellular activation pathway and mechanism of action of Remdesivir.

Part 2: Experimental Design & Planning

Proper planning is essential for generating meaningful and reproducible data. This section answers common questions related to setting up your animal studies.

Q3: Which animal model is most appropriate for my Remdesivir study?

A3: The choice of animal model is critical and depends entirely on your research question.[1]

  • For Pharmacokinetics (PK): Mice are often used for initial PK and tissue distribution studies due to cost and availability.[14][15] Rhesus macaques provide a model that is phylogenetically closer to humans, offering more translatable PK data.[10][16]

  • For Efficacy (e.g., against Coronaviruses):

    • Mice: Mouse-adapted SARS-CoV-2 models are available for proof-of-concept efficacy studies.[15]

    • Syrian Hamsters: Hamsters are a good model for mild lung disease caused by SARS-CoV-2 and have been used for evaluating different formulations of Remdesivir.[17][18]

    • Rhesus Macaques: This is a gold-standard model for COVID-19, as the disease course closely mimics human infection. Efficacy studies in macaques provided key data for Remdesivir's development.[19]

  • For Feline Infectious Peritonitis (FIP): Cats are the natural host and the only relevant model for studying the efficacy of Remdesivir or its primary metabolite GS-441524 against this disease.[20]

Always ensure your choice is scientifically justified and approved by your institution's animal care and use committee.[21]

Q4: How do I determine the starting dose for my experiment?

A4: Your starting dose should be based on a combination of in vitro efficacy data and published in vivo studies.

  • Review Literature: Examine doses used in similar animal models for similar endpoints. For example, a common therapeutic regimen in rhesus macaques for SARS-CoV-2 is a 10 mg/kg loading dose followed by 5 mg/kg daily maintenance doses via intravenous (IV) administration.[16][19]

  • Consider the Route: The dose will vary significantly based on the administration route. An oral formulation, for instance, may require a much higher dose to achieve the same systemic exposure as an IV dose due to first-pass metabolism.[20][22]

  • Perform a Dose-Ranging Study: If you are using a new model or administration route, a preliminary dose-ranging or Maximum Tolerated Dose (MTD) study is highly recommended to establish a safe and potentially effective dose range.[23]

The table below summarizes doses used in various published animal studies.

Animal ModelVirusDose & RouteKey FindingsReference
Rhesus MacaqueSARS-CoV-210 mg/kg IV loading, then 5 mg/kg dailyReduced clinical signs and lung damage.[16][19]
MouseMERS-CoVTherapeutic administration (dose varies)Improved disease outcomes, lower viral loads.[16]
HamsterSARS-CoV-210 mg/kg (inhalation)Achieved therapeutic levels of drug/metabolite in lungs.[17][18]
CatFIP25-30 mg/kg PO once dailyNon-inferior to GS-441524 for treating FIP.[20]

Q5: What is the best route of administration for Remdesivir in my animal study?

A5: The standard and most characterized route for Remdesivir is intravenous (IV) infusion , as this provides 100% bioavailability and bypasses first-pass metabolism.[13][24] However, the choice depends on your experimental goals:

  • Intravenous (IV): The preferred route for efficacy and pharmacokinetic studies where consistent, high systemic exposure is desired. It is the clinically approved route for humans.[25]

  • Intraperitoneal (IP): Often used in small rodents (mice, rats) as a more practical alternative to IV injection. However, absorption can be variable.

  • Oral (PO): Generally not suitable for Remdesivir due to extensive first-pass metabolism that clears the drug before it can reach systemic circulation.[22] However, studies on novel oral formulations or on the more stable metabolite GS-441524 have been conducted.[20][22]

  • Inhalation: For respiratory viruses, direct delivery to the lungs via inhalation is an attractive strategy. Studies with dry powder formulations in hamsters have shown this can achieve high lung concentrations of the drug and its active metabolite.[17][26][27]

Part 3: Troubleshooting Guides & FAQs

Even with careful planning, experiments can yield unexpected results. This section tackles common problems in a direct question-and-answer format.

Issue 1: High variability in results (PK or efficacy) between animals in the same treatment group.

  • Question: My data points are all over the place, even within my control or single-dose group. What's causing this and how can I fix it?

  • Answer: High variability is a frequent challenge in in vivo research.[23] The root cause can often be traced to three areas:

    • Formulation Instability: Remdesivir formulations can be prone to precipitation or degradation. If the drug is not fully dissolved or crashes out of solution before or during administration, each animal will receive an inconsistent dose. Solution: Always visually inspect your formulation for clarity before each injection. Assess the stability of your formulation over the duration of your dosing period. Consider preparing fresh formulations daily.[23][28]

    • Inconsistent Administration Technique: The precision of your administration technique is paramount. For IV injections, for example, a partial miss (subcutaneous deposition) will drastically alter the absorption profile compared to a successful intravenous delivery. Solution: Ensure all personnel are thoroughly trained and follow a strict Standard Operating Procedure (SOP). For critical studies, consider using catheterized animals for more reliable IV access.[23]

    • Biological Variability: Individual animals will always have some metabolic differences. Solution: Ensure your animals are age- and weight-matched. Increase the sample size (n) per group to improve statistical power and minimize the impact of outliers.[23]

Issue 2: Lack of therapeutic efficacy at doses that were effective in the literature.

  • Question: I'm using a published dose and administration schedule, but I'm not seeing the expected antiviral effect. What should I check?

  • Answer: This discrepancy between expected and observed efficacy is a common hurdle in translating research.[2][29] Here is a logical workflow to troubleshoot this issue:

Efficacy_Troubleshooting Start Lack of In Vivo Efficacy Observed CheckPK Step 1: Confirm Drug Exposure (Pharmacokinetics) Start->CheckPK PK_Low Is drug/metabolite concentration too low? CheckPK->PK_Low Run a satellite PK study CheckFormulation Step 2: Verify Formulation & Dose Formulation_Bad Is formulation unstable? Is dosing accurate? CheckFormulation->Formulation_Bad CheckModel Step 3: Assess Animal Model & Timing Model_Wrong Is disease progression too rapid? Was treatment initiated too late? CheckModel->Model_Wrong PK_Low->CheckFormulation No, exposure is adequate Sol_PK Solution: Increase dose/frequency. Change administration route. PK_Low->Sol_PK Yes Formulation_Bad->CheckModel No, formulation is stable Sol_Formulation Solution: Reformulate drug. Validate analytical standards. Re-train on dosing technique. Formulation_Bad->Sol_Formulation Yes Sol_Model Solution: Initiate treatment earlier. Consider a different, validated model. Model_Wrong->Sol_Model Yes

Caption: A logical workflow for troubleshooting lack of in vivo efficacy.

  • Confirm Drug Exposure: The most critical step is to determine if the drug is reaching its target at sufficient concentrations. Run a satellite pharmacokinetic (PK) study with a few animals to measure the concentration of Remdesivir and its active metabolite (GS-441524) in plasma and, if possible, in the target tissue (e.g., lungs).[14][23] The half-life of parent Remdesivir is very short (~20 minutes in non-human primates), but the active metabolite is more persistent.[10]

  • Verify Formulation and Dosing: Re-confirm all calculations. Have the concentration of your dosing solution analytically verified. As mentioned in Issue 1, ensure the formulation is stable and the administration is flawless.

  • Assess Timing of Administration: Antiviral therapies are often most effective when given early in the course of infection.[11] If treatment is initiated after the peak of viral replication, its effect may be minimal. Review your infection model and consider starting treatment earlier relative to the time of infection.

Issue 3: I'm having trouble dissolving the compound for my formulation.

  • Question: The Remdesivir powder is not dissolving well in my vehicle, or it's precipitating out. What solvents can I use?

  • Answer: Solubility is a common formulation challenge.[28][30]

    • For Stock Solutions: High-concentration stock solutions can often be made in Dimethyl Sulfoxide (DMSO).[28]

    • For In Vivo Dosing: The final concentration of DMSO must be kept very low in the injected volume to avoid toxicity. The final vehicle for IV administration is typically an aqueous solution. The commercial formulation of Remdesivir (Veklury) uses sulfobutylether-beta-cyclodextrin (SBECD) as a solubilizing agent to create an aqueous solution for infusion.

    • Troubleshooting Steps:

      • Use a Co-Solvent System: Prepare a high-concentration stock in DMSO, then perform a serial dilution into a biocompatible vehicle like saline or a cyclodextrin solution.

      • Gentle Warming & Sonication: Gentle warming or brief sonication can help dissolve the compound, but you must be careful not to cause degradation.[28]

      • Check pH: The pH of the final solution can impact solubility. Ensure it is within a physiologically acceptable range.

      • Use Excipients: For non-IV routes, excipients like Captisol® (a modified cyclodextrin) or leucine have been used to create stable formulations for inhalation.[27]

Part 4: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments discussed in this guide.

Protocol 1: Preparation of Remdesivir Formulation for IV Injection

Objective: To prepare a sterile, injectable formulation of Remdesivir for IV administration in a small animal model.

Materials:

  • Remdesivir powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile 0.9% Saline

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

  • Calibrated pipettes and sterile tips

Methodology:

  • Calculate Required Amounts: Determine the total volume and concentration of the final dosing solution needed for all animals in a given treatment day. Always prepare a slight overage (~10-15%).

  • Prepare Stock Solution: In a sterile vial, aseptically weigh the required amount of Remdesivir powder. Add the minimum volume of DMSO required to completely dissolve the powder. For example, create a 50 mg/mL stock solution. Vortex gently until the solution is clear.

  • Prepare Final Dosing Solution: Slowly add the DMSO stock solution to the sterile saline vehicle while vortexing to avoid precipitation. The final concentration of DMSO should ideally be below 5%, and as low as possible.

    • Example: To make a 1 mg/mL final solution, add 20 µL of the 50 mg/mL DMSO stock to 980 µL of sterile saline. This results in a final DMSO concentration of 2%.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile, pyrogen-free vial.

  • Quality Control: Visually inspect the final solution for any particulates or cloudiness. If not for immediate use, store appropriately (typically at 2-8°C, protected from light) and validate the stability for the intended storage duration.

Protocol 2: Basic Pharmacokinetic (PK) Study in Mice

Objective: To determine the plasma concentration-time profile of Remdesivir and its major metabolite, GS-441524, after a single IV dose.

Methodology:

  • Animal Preparation: Use age- and weight-matched mice (e.g., C57BL/6, n=3-4 per time point). Acclimatize animals for at least one week before the study.

  • Dose Administration: Administer a single IV bolus of the prepared Remdesivir formulation (e.g., 20 mg/kg) via the tail vein.[14] Record the exact time of administration for each animal.

  • Sample Collection (Sparse Sampling):

    • At designated time points post-dose (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples from a different group of animals at each time point.

    • Collect blood via cardiac puncture or another terminal method into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Immediately place samples on ice.

  • Plasma Processing: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

  • Sample Storage: Harvest the plasma supernatant and store it in labeled cryovials at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Quantify the concentrations of Remdesivir and GS-441524 in the plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[14][16]

    • This involves protein precipitation, chromatographic separation, and detection by mass spectrometry. A deuterated internal standard (e.g., Remdesivir-d4) is critical for accurate quantification.[16]

  • Data Analysis: Plot the mean plasma concentrations versus time for each analyte. Use non-compartmental analysis software (e.g., PKSolver) to calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), and Area Under the Curve (AUC).[17]

References

Strategies to enhance the metabolic activation of Remdesivir de(ethylbutyl 2-aminopropanoate)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Remdesivir Prodrug Metabolism

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for researchers investigating the metabolic activation of Remdesivir. This document is designed to provide in-depth, field-proven insights into the experimental nuances of working with this phosphoramidate prodrug. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance the efficiency of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the metabolic activation of Remdesivir.

Q1: What is the complete metabolic activation pathway for Remdesivir?

A1: Remdesivir (RDV) is a monophosphoramidate prodrug of an adenosine analog that must undergo intracellular conversion to its pharmacologically active nucleoside triphosphate form (NTP), also known as GS-443902.[1][2] This multi-step process is critical for its antiviral activity.

The activation cascade is as follows:

  • Ester Hydrolysis: Following cellular uptake, the initial and rate-limiting step is the hydrolysis of the carboxyl ester promoiety. This reaction is primarily catalyzed by human carboxylesterase 1 (CES1) and cathepsin A (CatA).[2][3][4] This step yields an unstable alanine metabolite intermediate (MetX or GS-704277).[1][5]

  • Phosphoramidate Cleavage: The P-N bond of the intermediate is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to release the nucleoside monophosphate (NMP).[2][3]

  • Successive Phosphorylation: The NMP is subsequently phosphorylated twice by host cell kinases (such as UMP-CMPK and NDPK) to form the nucleoside diphosphate (NDP) and finally the active nucleoside triphosphate (NTP, GS-443902).[6][7] This active form acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[8]

Remdesivir_Metabolism cluster_0 Intracellular Space RDV Remdesivir (Prodrug) MetX Alanine Metabolite (GS-704277) RDV->MetX CES1 / CatA NMP Nucleoside Monophosphate (NMP) MetX->NMP HINT1 NDP Nucleoside Diphosphate (NDP) NMP->NDP Host Kinases (e.g., UMP-CMPK) NTP Active Triphosphate (NTP / GS-443902) NDP->NTP Host Kinases (e.g., NDPK) Viral RdRp Inhibition Viral RdRp Inhibition NTP->Viral RdRp Inhibition Troubleshooting_Workflow Start Problem: Low/No RDV-TP Detected Check_Model 1. Validate Cell Model Start->Check_Model Check_Conditions 2. Optimize Experimental Conditions Check_Model->Check_Conditions Model Valid Sol1 Action: Choose a more metabolically competent cell line or use GS-441524. Check_Model->Sol1 Enzyme Expression Low Check_Extraction 3. Verify Lysis & Extraction Check_Conditions->Check_Extraction Conditions Optimal Sol2 Action: Perform time-course & dose-response studies. Check compound stability. Check_Conditions->Sol2 Sub-Optimal Check_Analysis 4. Confirm Analytical Sensitivity Check_Extraction->Check_Analysis Extraction Efficient Sol3 Action: Use cold solvents, add phosphatase inhibitors, validate recovery. Check_Extraction->Sol3 Inefficient End Resolution Check_Analysis->End Sufficient Sensitivity Sol4 Action: Optimize MS parameters, use a more sensitive instrument, check column chemistry. Check_Analysis->Sol4 Insufficient Experimental_Workflow A 1. Cell Seeding & Culture B 2. Treatment with Remdesivir A->B C 3. Cell Washing B->C D 4. Quenching & Lysis C->D E 5. Metabolite Extraction D->E F 6. Sample Processing (Evaporation & Reconstitution) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis G->H

References

Validation & Comparative

Comparative analysis of the antiviral efficacy of Remdesivir vs. Remdesivir de(ethylbutyl 2-aminopropanoate)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral therapeutics, the strategic design of prodrugs has been a cornerstone of enhancing efficacy. Remdesivir, a nucleotide analog, stands as a prominent example of this approach, particularly noted for its activity against a range of RNA viruses, including SARS-CoV-2.[1] This guide provides a detailed comparative analysis of Remdesivir and its initial, primary metabolite, referred to herein as Remdesivir de(ethylbutyl 2-aminopropanoate) or more formally as GS-704277. This comparison will elucidate the critical role of Remdesivir's prodrug structure in achieving its therapeutic effect, a key consideration for researchers in virology and drug development.

The core rationale for a prodrug strategy is to overcome pharmacokinetic and pharmacodynamic barriers that may limit the effectiveness of an active pharmaceutical ingredient.[2] In the case of Remdesivir, the goal is the efficient intracellular delivery of the nucleoside monophosphate, which is then converted to the active triphosphate form that inhibits viral RNA-dependent RNA polymerase (RdRp).[3]

Comparative Overview: Physicochemical and Pharmacokinetic Properties

A direct comparison of the antiviral efficacy in terms of EC50 values between Remdesivir and GS-704277 is not extensively reported in peer-reviewed literature, primarily because GS-704277 is an intermediate metabolite. However, by examining their structural differences and intended roles in the metabolic cascade, we can infer their relative contributions to the overall antiviral activity.

FeatureRemdesivir (GS-5734)Remdesivir de(ethylbutyl 2-aminopropanoate) (GS-704277)Rationale for the Difference
Structure Phosphoramidate prodrug with an ethylbutyl ester and a phenoxy group.Alanine metabolite with a free carboxyl group.The ethylbutyl ester and phenoxy groups enhance lipophilicity and cell permeability of Remdesivir, facilitating its entry into host cells.[4]
Cellular Permeability HighLowThe prodrug moieties on Remdesivir are designed to mask the charge of the phosphate group, thereby improving its ability to cross the lipid bilayer of the cell membrane. GS-704277, with its exposed carboxylate, is more polar and less able to diffuse into cells.
Role in Antiviral Activity Precursor to the active drug. Designed for efficient intracellular delivery of the monophosphate.Intermediate metabolite in the activation pathway.Remdesivir is the transport form, while GS-704277 is a transient species en route to the active nucleoside triphosphate.
Plasma Protein Binding 88-93.6%1%The higher protein binding of Remdesivir may influence its distribution and metabolism.[5]

The Metabolic Activation Pathway: A Tale of Two Molecules

The antiviral activity of Remdesivir is entirely dependent on its intracellular conversion to the active nucleoside triphosphate form (GS-443902). GS-704277 is a critical, yet transient, player in this multi-step process.

G cluster_extra Extracellular cluster_intra Intracellular RDV Remdesivir (GS-5734) (Cell Permeable Prodrug) MetX GS-704277 (Alanine Metabolite) RDV->MetX Carboxylesterase 1 (CES1) & Cathepsin A (CatA) NMP GS-441524-MP (Monophosphate) MetX->NMP Histidine Triad Nucleotide-Binding Protein 1 (HINT1) NDP GS-441524-DP (Diphosphate) NMP->NDP Cellular Kinases NTP GS-443902 (Active Triphosphate) NDP->NTP Cellular Kinases Inhibition Inhibition of Viral RNA Polymerase NTP->Inhibition RDV_out Remdesivir G A 1. Cell Seeding Seed host cells in 96-well plates and incubate overnight. B 2. Compound Dilution Prepare serial dilutions of Remdesivir and GS-704277. A->B C 3. Cell Treatment Add diluted compounds to the cells and incubate. B->C D 4. Viral Infection Infect the cells with the virus at a specific Multiplicity of Infection (MOI). C->D E 5. Incubation Incubate for a defined period (e.g., 24-72 hours). D->E F 6. Endpoint Analysis Quantify viral replication (e.g., CPE, qRT-PCR) and cell viability. E->F G 7. Data Analysis Calculate EC50 and CC50 values and determine the Selectivity Index (SI). F->G

References

Validating the mechanism of action of Remdesivir de(ethylbutyl 2-aminopropanoate) using resistance mutations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the antiviral drug Remdesivir by leveraging resistance mutations. By generating, identifying, and characterizing viral mutants with reduced susceptibility to Remdesivir, we can gain profound insights into its specific molecular interactions and compare its resilience to that of other RNA-dependent RNA polymerase (RdRp) inhibitors.

Introduction: The Imperative of Mechanistic Validation

Remdesivir, a monophosphoramidate prodrug of an adenosine analog, has been a critical tool in the therapeutic arsenal against RNA viruses, most notably SARS-CoV-2.[1][2] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[1][3] Remdesivir, in its active triphosphate form, acts as a delayed chain terminator, disrupting the synthesis of new viral RNA.[4]

Validating this proposed mechanism is not merely an academic exercise. It is a cornerstone of robust drug development, providing irrefutable evidence of target engagement and offering a predictive framework for potential resistance development. The deliberate in vitro selection and subsequent characterization of resistance mutations serve as a powerful validation tool. If mutations consistently arise in the gene encoding the target protein (in this case, the nsp12 subunit of the RdRp) and these mutations are shown to reduce the drug's efficacy, it provides strong evidence that the drug's primary antiviral activity is mediated through its interaction with that specific protein.

This guide will detail the experimental workflows to achieve this validation, present a comparative analysis of Remdesivir with other RdRp inhibitors in the context of these resistance mutations, and provide the detailed protocols necessary for replication.

The Core Principle: How Resistance Validates Mechanism

The central hypothesis is that if Remdesivir's antiviral effect is due to its inhibition of the RdRp, then viral populations under the selective pressure of the drug will develop mutations in the RdRp gene (nsp12) that reduce the drug's binding or inhibitory effect. This process provides a self-validating system:

  • Selection of Resistance : Demonstrates a direct interaction between the drug and the viral replication machinery.

  • Genotypic Analysis : Pinpoints the specific genetic loci of interaction.

  • Phenotypic Confirmation : Quantifies the impact of these mutations on drug susceptibility.

  • Comparative Analysis : Assesses the potential for cross-resistance with other drugs targeting the same enzyme.

Visualizing the Mechanism and Intracellular Activation

Before delving into the experimental protocols, it is crucial to understand the molecular pathway of Remdesivir's action.

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex RDV Remdesivir (Prodrug) GS704277 Alanine Metabolite (GS-704277) RDV->GS704277 Esterases (CES1, CTSA) RDV_MP Remdesivir Monophosphate (RVn-MP) GS704277->RDV_MP Phosphoramidase (HINT1) RDV_DP Remdesivir Diphosphate (RVn-DP) RDV_MP->RDV_DP Nucleoside-Phosphate Kinases RDV_TP Active Remdesivir Triphosphate (RVn-TP) RDV_DP->RDV_TP Nucleoside-Phosphate Kinases RdRp SARS-CoV-2 RdRp (nsp12) RDV_TP->RdRp Competes with ATP RNA_synthesis RNA Synthesis RdRp->RNA_synthesis RNA_template Viral RNA Template RNA_template->RNA_synthesis Chain_termination Delayed Chain Termination RNA_synthesis->Chain_termination Incorporation of RVn-TP Extracellular_RDV Remdesivir (Extracellular) Extracellular_RDV->RDV Cellular Uptake

Caption: Intracellular activation and mechanism of action of Remdesivir.

Experimental Workflow for Validating Mechanism of Action

The following workflow provides a systematic approach to generate and characterize Remdesivir resistance, thereby validating its mechanism of action.

resistance_workflow cluster_analysis Analysis of Resistant Virus Population cluster_validation Validation of Specific Mutations start Start: Wild-Type SARS-CoV-2 Isolate serial_passage Part 1: In Vitro Resistance Selection Serial passage in cell culture with escalating concentrations of Remdesivir start->serial_passage phenotypic_assay Part 2: Phenotypic Analysis Plaque reduction assay to determine EC50 serial_passage->phenotypic_assay genotypic_assay Part 3: Genotypic Analysis Viral RNA extraction, RT-PCR, and Sanger/NGS sequencing of nsp12 serial_passage->genotypic_assay identify_mutations Identify mutations in the RdRp (nsp12) gene genotypic_assay->identify_mutations reverse_genetics Part 4: Reverse Genetics Introduce identified mutations into a recombinant wild-type virus identify_mutations->reverse_genetics confirm_phenotype Confirm reduced susceptibility (EC50) of the recombinant mutant virus reverse_genetics->confirm_phenotype comparison Part 5: Comparative Analysis Test susceptibility of mutant virus to other RdRp inhibitors confirm_phenotype->comparison end Conclusion: Mechanism Validated and Cross-Resistance Profiled comparison->end

Caption: Experimental workflow for validating Remdesivir's mechanism of action.

Part 1: In Vitro Selection of Remdesivir-Resistant SARS-CoV-2

This protocol describes the serial passage of SARS-CoV-2 in the presence of escalating, sub-lethal concentrations of Remdesivir to select for resistant viral populations.

Objective: To generate a viral population with reduced susceptibility to Remdesivir.

Materials:

  • Vero E6 cells (or other susceptible cell line, e.g., Calu-3)

  • Wild-type SARS-CoV-2 isolate

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Remdesivir stock solution (in DMSO)

  • 96-well and 6-well cell culture plates

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Initial EC50 Determination: First, determine the 50% effective concentration (EC50) of Remdesivir against the wild-type SARS-CoV-2 isolate using a plaque reduction assay (see Part 2).

  • Initiation of Serial Passage:

    • Seed Vero E6 cells in a 6-well plate and grow to 90-95% confluency.

    • Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01.

    • After a 1-hour adsorption period, remove the inoculum and add DMEM containing Remdesivir at a concentration of 0.5x to 1x the predetermined EC50. This is Passage 1 (P1).

  • Virus Amplification and Titration:

    • Incubate the plate at 37°C and 5% CO2. Monitor daily for cytopathic effect (CPE).

    • When 75-90% CPE is observed (typically 2-3 days post-infection), harvest the supernatant.

    • Clarify the supernatant by centrifugation (e.g., 3000 x g for 10 minutes) to remove cell debris.

    • Determine the viral titer of the harvested supernatant using a plaque assay.

  • Subsequent Passages:

    • For the next passage (P2), infect a fresh monolayer of Vero E6 cells with the virus harvested from P1.

    • Gradually increase the concentration of Remdesivir in the culture medium. A common strategy is to double the concentration every 2-3 passages, provided the virus can still replicate and cause CPE.

    • Repeat the process of infection, incubation, harvest, and titration for a series of passages (e.g., 15-30 passages).

  • Monitoring for Resistance:

    • Periodically (e.g., every 5 passages), determine the EC50 of the passaged viral population to Remdesivir. A significant increase (e.g., >4-fold) in the EC50 compared to the wild-type virus indicates the emergence of a resistant phenotype.

    • Once a resistant phenotype is confirmed, the viral population is ready for genotypic analysis.

Part 2: Phenotypic Analysis - Plaque Reduction Assay for EC50 Determination

This assay quantifies the infectious virus titer and is the gold standard for determining the susceptibility of a virus to an antiviral compound.

Objective: To determine the EC50 value of an antiviral drug against a specific virus isolate.

Materials:

  • Vero E6 cells

  • Virus stock (wild-type or passaged)

  • DMEM with 2% FBS

  • Antiviral drug stock solution

  • Agarose (for overlay)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates and incubate until they form a confluent monolayer.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in DMEM.

  • Drug Dilution: Prepare serial dilutions of the antiviral drug in DMEM with 2% FBS. Concentrations should bracket the expected EC50.

  • Infection:

    • Remove the growth medium from the cell monolayers.

    • Inoculate triplicate wells with 100 µL of each virus dilution.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay Application:

    • During the adsorption period, mix equal volumes of 2x DMEM (with 4% FBS and the appropriate drug concentration) and 1.6% molten agarose (cooled to ~42°C).

    • After adsorption, remove the virus inoculum and gently add 1 mL of the agarose overlay containing the corresponding drug dilution to each well.

  • Incubation: Incubate the plates at 37°C and 5% CO2 for 2-3 days, or until plaques are visible.

  • Staining and Plaque Counting:

    • Fix the cells by adding 10% formalin for at least 1 hour.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

  • EC50 Calculation:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.

    • Plot the percentage of inhibition against the drug concentration (log scale).

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value, which is the concentration of the drug that inhibits plaque formation by 50%.

Part 3: Genotypic Analysis of Resistant Virus

Once a resistant phenotype is confirmed, the next step is to identify the genetic mutations responsible.

Objective: To identify mutations in the nsp12 (RdRp) gene of the Remdesivir-resistant virus.

Materials:

  • Supernatant from the resistant viral culture

  • Viral RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Primers flanking the nsp12 gene

  • High-fidelity DNA polymerase for PCR

  • Reagents for Sanger sequencing or Next-Generation Sequencing (NGS)

Procedure:

  • RNA Extraction: Extract viral RNA from the supernatant of the resistant virus culture using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or a gene-specific primer.

  • PCR Amplification: Amplify the nsp12 gene from the cDNA using high-fidelity PCR with primers designed to flank the entire coding sequence.

  • Sequencing:

    • Purify the PCR product.

    • Sequence the purified product using Sanger sequencing. For a more comprehensive analysis of the viral population, NGS can be employed.

  • Sequence Analysis: Align the obtained sequence with the wild-type virus sequence to identify any nucleotide changes that result in amino acid substitutions.

Part 4: Validation of Mutations via Reverse Genetics

The final step in validation is to prove that the identified mutation(s) are directly responsible for the resistant phenotype.

Objective: To confirm the causal link between a specific mutation and Remdesivir resistance.

Materials:

  • Bacterial Artificial Chromosome (BAC) or other plasmid system containing the full-length cDNA of the SARS-CoV-2 genome.[5][6][7]

  • Site-directed mutagenesis kit

  • Reagents for in vitro transcription (if applicable)

  • Susceptible cells for transfection/electroporation (e.g., Vero E6 or BHK-21)

Procedure:

  • Site-Directed Mutagenesis: Introduce the specific mutation(s) identified in Part 3 into the nsp12 gene within the SARS-CoV-2 infectious clone using a site-directed mutagenesis kit.

  • Rescue of Recombinant Virus: Generate the recombinant mutant virus from the modified cDNA clone. This typically involves transfecting the plasmid into susceptible cells or in vitro transcribing RNA from the cDNA and then electroporating it into cells.[6][7]

  • Virus Stock Preparation: Culture the rescued virus to generate a working stock and determine its titer.

  • Phenotypic Confirmation: Perform a plaque reduction assay (as in Part 2) to determine the EC50 of Remdesivir against the recombinant mutant virus. Compare this EC50 to that of a recombinant wild-type virus generated in parallel. A significant increase in the EC50 for the mutant virus confirms its role in conferring resistance.

Comparative Analysis: Remdesivir vs. Other RdRp Inhibitors

A key aspect of this guide is to compare how Remdesivir-resistant mutants respond to other antiviral agents that also target the RdRp. This provides insights into potential cross-resistance and informs future therapeutic strategies.

The following table summarizes known Remdesivir resistance mutations in the SARS-CoV-2 nsp12 protein and presents available data on their susceptibility to Remdesivir and other RdRp inhibitors.

nsp12 Mutation Remdesivir EC50 Fold Change Favipiravir EC50 Fold Change Molnupiravir EC50 Fold Change Sofosbuvir EC50 Fold Change Reference(s)
Wild-Type 1.01.01.01.0Baseline
V166L 1.5 - 2.3Data Not AvailableData Not AvailableData Not Available
S759A ~7.0 - 9.0Data Not AvailableRetains ActivityData Not Available[5]
V792I ~2.7 - 10.4Data Not AvailableRetains ActivityData Not Available[5]
E802D 3.5 - 3.7Data Not AvailableRetains ActivityData Not Available

Note: "Retains Activity" indicates that studies have shown Molnupiravir is still effective against Remdesivir-resistant viruses, though specific fold-change values for these particular mutations were not provided in the cited literature.

Interpretation of Comparative Data:

  • Mechanism Confirmation: The consistent emergence of mutations like S759A and V792I in the RdRp active site under Remdesivir pressure strongly validates that this is the primary target of the drug.[5]

  • High Barrier to Resistance: The observed fold changes in EC50 for most Remdesivir resistance mutations are relatively low (typically <10-fold), suggesting a high barrier to high-level resistance.

  • Lack of Cross-Resistance (Molnupiravir): Existing data suggests that Remdesivir-resistant mutants remain susceptible to Molnupiravir. This is likely due to Molnupiravir's different mechanism of action (lethal mutagenesis) compared to Remdesivir's chain termination.

  • Data Gaps: There is a notable lack of publicly available data on the efficacy of Favipiravir and Sofosbuvir against specific Remdesivir-resistant SARS-CoV-2 mutants. This represents a critical area for future research to fully understand the landscape of cross-resistance among RdRp inhibitors.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and self-validating system to confirm the mechanism of action of Remdesivir. By demonstrating that selective pressure from the drug consistently leads to mutations in its target protein, the RdRp, which in turn reduce the drug's efficacy, we can definitively link the compound to its molecular target.

The comparative analysis, although currently limited by available data, underscores the importance of understanding cross-resistance profiles. The finding that Molnupiravir retains activity against Remdesivir-resistant strains is promising for potential combination therapies. However, further studies are urgently needed to evaluate the performance of other RdRp inhibitors, such as Favipiravir and Sofosbuvir, against a panel of Remdesivir-resistant mutants. Such data will be invaluable for guiding clinical strategies, especially in scenarios of prolonged viral replication where the emergence of resistance is more likely.

By systematically applying the principles and protocols outlined here, researchers can not only validate the mechanisms of current antiviral agents but also contribute to the rational design of next-generation therapeutics with improved resistance profiles.

References

A Head-to-Head Comparison of the Pharmacokinetic Properties of Remdesivir Prodrugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Remdesivir Prodrugs

Remdesivir (RDV), an adenosine nucleotide analog, has been a critical tool in the antiviral arsenal, notably during the COVID-19 pandemic.[1][2][3] Its mechanism of action relies on the intracellular conversion to a pharmacologically active nucleoside triphosphate form (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][4][5] However, the clinical utility of Remdesivir is hampered by its requirement for intravenous administration, limiting its use to hospitalized patients and precluding early treatment in an outpatient setting.[1][6][7] This limitation, coupled with its rapid plasma clearance and complex metabolic activation pathway, has spurred the development of orally bioavailable prodrugs.[1][8][9]

This guide provides a head-to-head comparison of the pharmacokinetic properties of Remdesivir and its key prodrugs, offering researchers, scientists, and drug development professionals a comprehensive overview of the existing landscape. We will delve into the experimental data that underpins our understanding of these compounds, providing insights into their metabolic fate, bioavailability, and tissue distribution.

Metabolic Activation: A Shared Pathway to Efficacy

The therapeutic efficacy of Remdesivir and its prodrugs hinges on their ability to deliver the active triphosphate metabolite, GS-443902, to target cells.[2][7][10] Remdesivir itself is a phosphoramidate prodrug designed to enhance cell permeability and bypass the initial, often rate-limiting, phosphorylation of the parent nucleoside, GS-441524.[7][11]

The intracellular activation of Remdesivir is a multi-step process.[10] It is first hydrolyzed by carboxylesterases to an intermediate metabolite, GS-704277.[10][12] Subsequent cleavage of the phosphoramidate bond yields the nucleoside monophosphate, which is then phosphorylated to the active triphosphate, GS-443902.[10]

Interestingly, pharmacokinetic studies have revealed that after intravenous administration, Remdesivir is rapidly metabolized in the plasma, with its parent nucleoside, GS-441524, being the major circulating metabolite.[13][14][15] This observation has led to the hypothesis that GS-441524 itself could be a viable therapeutic agent, provided its own pharmacokinetic limitations, such as poor oral bioavailability, could be overcome.[13][16] This has been the primary driver for the development of oral prodrugs of GS-441524.

G cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular (Target Cell) RDV Remdesivir (RDV) (IV Administration) GS704277 GS-704277 (Intermediate Metabolite) RDV->GS704277 Hydrolysis RDV_cell Remdesivir RDV->RDV_cell Cellular Uptake GS441524_plasma GS-441524 (Major Circulating Metabolite) GS441524_cell GS-441524 GS441524_plasma->GS441524_cell Cellular Uptake Oral_Prodrugs Oral Prodrugs of GS-441524 (e.g., Obeldesivir, GS-621763) Oral_Prodrugs->GS441524_plasma Systemic Absorption & Metabolism GS704277->GS441524_plasma Hydrolysis GS441524_MP GS-441524 Monophosphate RDV_cell->GS441524_MP Intracellular Metabolism GS441524_cell->GS441524_MP Phosphorylation (Rate-limiting) GS443902 GS-443902 (Active Triphosphate) GS441524_MP->GS443902 Phosphorylation Inhibition of Viral RdRp Inhibition of Viral RdRp GS443902->Inhibition of Viral RdRp

Caption: Simplified metabolic pathway of Remdesivir and its oral prodrugs.

Head-to-Head Pharmacokinetic Comparison

The following table summarizes the key pharmacokinetic parameters of Remdesivir and several of its notable prodrugs. It is important to note that these values are compiled from various studies and the experimental conditions (e.g., species, dose, analytical methods) may differ.

Compound Administration Route Key Metabolite(s) Plasma Half-life (t½) Oral Bioavailability Key Findings & Remarks References
Remdesivir (GS-5734) IntravenousGS-441524, GS-704277Short (~0.4 h in NHPs)Not orally bioavailableRapidly cleared from plasma; GS-441524 is the major circulating metabolite. Extensive tissue distribution.[14][15][17]
GS-441524 Intravenous, Oral-Longer than RemdesivirVariable (12-57% in rodents, <8% in monkeys)The parent nucleoside of Remdesivir. Shows efficacy in animal models. Oral bioavailability is species-dependent.[16]
Obeldesivir (GS-5245) OralGS-441524--An isobutyryl-ester prodrug of GS-441524 designed for improved oral bioavailability. Shows similar in vivo efficacy to Remdesivir in an African green monkey model.[8][9][18]
GS-621763 OralGS-441524--An oral prodrug of GS-441524. Achieves higher systemic exposure of GS-441524 compared to IV Remdesivir in ferrets.[19][20]
Phospholipid Prodrugs (e.g., V2043, V2067) OralGS-441524 Monophosphate-High (57-74% in mice)Designed to bypass the rate-limiting first phosphorylation step. Show excellent oral bioavailability and sustained plasma levels in mice.[6][21]

Deep Dive into Prodrug Strategies

The Parent Nucleoside: GS-441524

The rationale for investigating GS-441524 directly stems from the observation that it is the primary metabolite of Remdesivir circulating in the bloodstream.[13][14] In non-human primate models, GS-441524 is present at concentrations up to 1000-fold higher than Remdesivir itself.[14] While GS-441524 has demonstrated antiviral efficacy in various in vitro and in vivo models, including for feline infectious peritonitis, its development has been challenged by variable and often low oral bioavailability across different species.[16]

Ester Prodrugs: Obeldesivir (GS-5245) and GS-621763

To enhance the oral absorption of GS-441524, ester prodrugs have been developed. Obeldesivir (GS-5245), an isobutyryl-ester prodrug, and GS-621763 are designed to be metabolized systemically to release GS-441524.[8][19] Studies in animal models have shown that these oral prodrugs can achieve therapeutic concentrations of GS-441524.[19][20][22] For instance, a single oral dose of GS-621763 in ferrets resulted in a 4.5-fold higher systemic exposure of GS-441524 compared to an intravenous dose of Remdesivir.[19] This highlights the potential of this strategy to deliver the active nucleoside more effectively through an oral route.

Phospholipid Prodrugs: A Novel Approach

A more recent and innovative strategy involves the development of phospholipid prodrugs of GS-441524, such as V2043 and V2067.[6][21] These compounds are designed to be absorbed intact and then intracellularly cleaved directly to the monophosphate form of GS-441524.[6][21] This approach has two key advantages: it circumvents the often inefficient first phosphorylation step, which can be rate-limiting for the activation of nucleoside analogs, and it has shown excellent oral bioavailability (57-74%) in mice.[21] These phospholipid prodrugs have demonstrated significant antiviral activity and the ability to achieve high and sustained plasma concentrations after oral administration.[6][21]

Experimental Protocols: Quantifying Remdesivir and its Prodrugs

Accurate and robust bioanalytical methods are essential for the pharmacokinetic evaluation of Remdesivir and its prodrugs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.[23]

Step-by-Step Workflow for LC-MS/MS Quantification in Plasma
  • Sample Preparation (Protein Precipitation):

    • Aliquot a small volume (e.g., 50 µL) of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.[23]

    • Add an internal standard solution (e.g., a deuterated analog like Remdesivir-d4) in a protein precipitating solvent like acetonitrile.[3][23] The internal standard is crucial for correcting for variability during sample processing and analysis.

    • Vortex the mixture vigorously to ensure complete protein precipitation.[23]

    • Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.[24]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[24]

  • Liquid Chromatography (LC) Separation:

    • Inject the prepared sample into a high-performance liquid chromatography (HPLC) system.

    • Employ a reversed-phase column (e.g., C18) to separate the analyte of interest from other matrix components.[23]

    • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[23]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer.

    • Utilize electrospray ionization (ESI) in the positive ion mode to generate charged parent ions of the analyte and internal standard.

    • Select the parent ions in the first quadrupole, fragment them in the collision cell, and detect specific product ions in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.[24]

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]

G cluster_workflow Bioanalytical Workflow for Pharmacokinetic Studies start Plasma Sample Collection prep Sample Preparation (Protein Precipitation with IS) start->prep lc LC Separation (Reversed-Phase) prep->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis (Quantification) ms->data

Caption: General workflow for the bioanalysis of Remdesivir and its prodrugs.

Conclusion and Future Directions

The development of oral prodrugs of Remdesivir's parent nucleoside, GS-441524, represents a significant advancement in the quest for more accessible and effective antiviral therapies. While Remdesivir remains a valuable intravenous treatment option, the pharmacokinetic profiles of emerging oral prodrugs, particularly the phospholipid-based compounds, show great promise. Their enhanced oral bioavailability and ability to bypass potentially rate-limiting metabolic steps could translate into improved clinical outcomes, especially when administered early in the course of a viral infection.

Further head-to-head clinical studies are warranted to definitively compare the pharmacokinetic and pharmacodynamic profiles of these different prodrug strategies in humans. Such studies will be crucial in determining the optimal approach for delivering the therapeutic potential of this important class of antiviral agents to a broader patient population. The continued refinement of bioanalytical methodologies will also play a pivotal role in advancing our understanding of the in vivo behavior of these compounds and in guiding future drug development efforts.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Remdesivir Impurity Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: Cross-Validation of Analytical Methods for Quantification of Remdesivir De(ethylbutyl 2-aminopropanoate)

Introduction: The Criticality of Impurity Quantification in Pharmaceutical Analysis

In the lifecycle of a pharmaceutical product, ensuring the safety and efficacy of the drug substance is paramount. Remdesivir, a nucleotide analogue prodrug, has been a critical antiviral agent. Its synthesis and storage, however, can lead to the formation of related substances and degradation products. One such critical impurity is Remdesivir de(ethylbutyl 2-aminopropanoate) , a molecule formed through the hydrolysis of the ester group in the parent drug. The accurate quantification of this and other impurities is not merely a quality control checkbox; it is a regulatory necessity and a cornerstone of patient safety.

This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of this specific Remdesivir impurity: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the scientific rationale behind methodological choices and detail the process of cross-validation—a critical step to ensure consistency and reliability when analytical methods are transferred between laboratories or when a new method is introduced to replace an existing one.

The principles outlined herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) guideline on the validation of analytical procedures.[1][2]

Understanding the Analyte: Remdesivir de(ethylbutyl 2-aminopropanoate)

Forced degradation studies are instrumental in identifying potential impurities that may arise during the shelf-life of a drug product.[3][4][5] In the case of Remdesivir, stress conditions such as acidic or basic hydrolysis lead to the cleavage of the 2-ethylbutyl ester, resulting in the formation of its corresponding carboxylic acid, Remdesivir de(ethylbutyl 2-aminopropanoate). The presence and quantity of this impurity must be meticulously monitored.

Method 1: Stability-Indicating HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse of quality control laboratories worldwide. Its robustness, cost-effectiveness, and reliability make it an ideal choice for routine analysis.[6] A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.

Causality Behind Experimental Choices (HPLC-UV)
  • Stationary Phase (Column): A C18 reversed-phase column is the standard choice for separating compounds of moderate polarity like Remdesivir and its impurities. The C18 alkyl chains provide a hydrophobic environment, and retention is primarily driven by the partitioning of the analytes between the non-polar stationary phase and the polar mobile phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile) is typically employed. The gradient is necessary to first elute the more polar impurity, Remdesivir de(ethylbutyl 2-aminopropanoate), and then the more hydrophobic parent drug, Remdesivir, within a reasonable timeframe while maintaining good peak shape. The buffer's pH is controlled to ensure consistent ionization states of the analytes, which is critical for reproducible retention times.

  • Detection: UV detection at a wavelength where both the parent drug and the impurity exhibit significant absorbance (e.g., around 246-248 nm) is chosen.[2][7] This allows for the simultaneous quantification of both compounds.

Experimental Protocol: HPLC-UV
  • Chromatographic System: A High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Inertsil ODS-3V C18 column (4.6 x 250 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 4.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25.1-30 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 248 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare stock solutions of Remdesivir and its impurity in a suitable diluent (e.g., 50:50 water:acetonitrile). Create a calibration curve by serially diluting the impurity stock solution to concentrations spanning the expected range. Spike samples with known concentrations of the impurity for accuracy and precision assessments.

Method Validation Parameters (Illustrative)

The method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2]

ParameterTypical Acceptance CriteriaIllustrative Performance
Specificity No interference at the retention time of the analyte.Peak purity index > 0.999.
Linearity (r²) ≥ 0.9980.9995
Range e.g., 0.05 - 2.0 µg/mL0.1 - 5.0 µg/mL
LOD Signal-to-Noise ratio of 3:10.03 µg/mL
LOQ Signal-to-Noise ratio of 10:10.09 µg/mL[7]
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%

Method 2: High-Sensitivity LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry is the gold standard.[8][9][10]

Causality Behind Experimental Choices (LC-MS/MS)
  • Chromatography: The chromatographic principles are similar to HPLC-UV, but often Ultra-High-Performance Liquid Chromatography (UHPLC) is used to achieve faster separations and sharper peaks, which enhances sensitivity.

  • Ionization Source: An Electrospray Ionization (ESI) source is typically used as it is well-suited for polar molecules like Remdesivir and its metabolites. It generates charged ions from the analytes in the liquid phase, allowing them to be analyzed by the mass spectrometer.

  • Mass Analyzer: A triple quadrupole mass spectrometer is commonly employed for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then selecting a specific product ion in the third quadrupole. This process is highly selective and significantly reduces chemical noise, leading to superior sensitivity.

Experimental Protocol: LC-MS/MS
  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Acquity UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent.[10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A rapid gradient optimized for the separation of the impurity and the parent drug (typically a 3-5 minute total run time).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Remdesivir: e.g., m/z 603.3 → 200.0

      • Impurity (de-esterified): e.g., m/z 491.1 → [specific product ion]

      • Internal Standard (Deuterated Remdesivir): e.g., m/z 608.3 → 200.0

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but often with the addition of a stable isotope-labeled internal standard to correct for matrix effects and variability in sample preparation and instrument response.

Method Validation Parameters (Illustrative)
ParameterTypical Acceptance CriteriaIllustrative Performance
Specificity No interfering peaks in the MRM channel.No signal detected in blank samples.
Linearity (r²) ≥ 0.9950.9989
Range e.g., 0.1 - 500 ng/mL0.5 - 1000 ng/mL
LOD Signal-to-Noise ratio of 3:10.05 ng/mL
LOQ Signal-to-Noise ratio of 10:10.15 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%92.7 - 108.5%
Precision (% RSD) ≤ 15.0%< 8.0%

Cross-Validation: Bridging the Methodological Gap

When a laboratory needs to replace an established method (e.g., HPLC-UV) with a new one (e.g., LC-MS/MS), or when transferring a method to another facility, a cross-validation study is essential.[11][12] This process formally demonstrates that the two methods produce comparable results, ensuring data continuity and consistency.

The Cross-Validation Protocol

The core principle of cross-validation is to analyze the same set of samples using both the established ("reference") and the new ("test") methods and to compare the results against predefined acceptance criteria.[11]

Step 1: Define the Scope and Acceptance Criteria Before any analysis, a protocol must be established. This protocol will define the samples to be tested, the number of replicates, and the statistical methods for comparison. The acceptance criteria are critical and should be based on regulatory guidelines and the intended purpose of the method. For chromatographic assays, a common criterion is that the mean accuracy at each concentration level should be between 85.0% and 115.0%, with a precision (%CV) within 15.0%.[11]

Step 2: Sample Selection A minimum of three batches of quality control (QC) samples at low, medium, and high concentrations should be prepared. Additionally, if available, incurred samples (real-world samples that naturally contain the impurity) should be included to provide the most realistic comparison.

Step 3: Analysis Analyze the selected samples in triplicate with both the HPLC-UV and the LC-MS/MS methods. It is crucial that the analysts are proficient with both procedures and that the instruments are properly calibrated and have passed system suitability tests.

Step 4: Statistical Evaluation The results from the two methods are then compared. A common approach is to calculate the percent difference for each sample:

% Difference = [(Result_Test_Method - Result_Reference_Method) / Mean(Result_Test_Method, Result_Reference_Method)] * 100

The acceptance criteria are then applied. For example, at least two-thirds of the individual sample results should have a percent difference within ±20%. Statistical methods like Bland-Altman plots or Deming regression can also be used to assess bias between the two methods.[13]

Step 5: Documentation A comprehensive cross-validation report is generated, detailing the protocol, the results, the statistical analysis, and a concluding statement on whether the two methods are deemed equivalent for the intended purpose.

Visualizing the Workflows

HPLC-UV Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution (Calibration Standards) A->B C Sample Spiking (QC Samples) A->C D Autosampler Injection (10 µL) B->D C->D E C18 Column Separation (Gradient Elution) D->E F UV Detection (248 nm) E->F G Chromatogram Integration F->G H Calibration Curve Generation G->H I Quantification of Impurity H->I

Caption: Experimental workflow for the HPLC-UV method.

LC-MS/MS Method Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Weighing & Dissolution B Addition of Internal Standard A->B C Calibration & QC Preparation B->C D UHPLC Injection (5 µL) C->D E Fast Gradient Separation D->E F ESI Ionization E->F G MRM Detection (Triple Quadrupole) F->G H Peak Area Ratio Calculation (Analyte/IS) G->H I Regression Analysis H->I J Quantification of Impurity I->J

Caption: Experimental workflow for the LC-MS/MS method.

Cross-Validation Logical Flow

CrossValidation_Flow A Define Protocol & Acceptance Criteria B Prepare Identical Sample Sets (QCs & Incurred Samples) A->B C1 Analyze Samples with Reference Method (HPLC-UV) B->C1 C2 Analyze Samples with Test Method (LC-MS/MS) B->C2 D Compile Results from Both Methods C1->D C2->D E Perform Statistical Comparison (% Difference, Bland-Altman) D->E F Results Meet Acceptance Criteria? E->F G Methods are Correlated. Cross-Validation Successful. F->G Yes H Investigate Discrepancy. Re-evaluate Methods. F->H No

Caption: Logical flow diagram for the cross-validation process.

Conclusion

The choice between an HPLC-UV and an LC-MS/MS method for the quantification of Remdesivir de(ethylbutyl 2-aminopropanoate) depends on the specific requirements of the analysis. HPLC-UV offers a robust and cost-effective solution for routine quality control, while LC-MS/MS provides unparalleled sensitivity and selectivity for more demanding applications.

Regardless of the method chosen, its validation is non-negotiable. Furthermore, when analytical methods evolve or are transferred, a rigorous cross-validation study is the only way to ensure the continued integrity and consistency of the data. This commitment to analytical excellence is fundamental to our collective mission of delivering safe and effective medicines to patients.

References

Comparative study of the in vitro toxicity profiles of Remdesivir and Remdesivir de(ethylbutyl 2-aminopropanoate)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the in vitro toxicity profiles of the antiviral prodrug Remdesivir (RDV) and its principal nucleoside metabolite, GS-441524. As the scientific community continues to evaluate the therapeutic window of antiviral agents, understanding the toxicity of both the parent compound and its metabolites is paramount for drug development professionals. This document synthesizes experimental data to offer a clear perspective on the differential cytotoxic effects of these two compounds, grounded in established in vitro methodologies.

Introduction: The Rationale for a Comparative Toxicity Study

Remdesivir is a nucleotide analog prodrug that exhibits broad-spectrum antiviral activity.[1] Its therapeutic action relies on intracellular metabolism to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase.[2] During this metabolic cascade, Remdesivir is rapidly hydrolyzed in the plasma to its parent nucleoside, GS-441524, which is the major circulating metabolite.[3][4] Given that both the prodrug and its primary metabolite are present systemically, a thorough understanding of their respective toxicity profiles is crucial for assessing the overall safety of Remdesivir. This guide will delve into the comparative in vitro toxicity of Remdesivir and GS-441524, focusing on general cytotoxicity, hepatotoxicity, and the induction of apoptosis.

Experimental Design and Methodologies

To objectively assess and compare the in vitro toxicity of Remdesivir and GS-441524, a panel of well-established cell-based assays are employed. The selection of these assays is predicated on their ability to provide quantitative data on distinct mechanisms of cellular toxicity.

Cell Lines and Culture Conditions

A variety of human cell lines are utilized to model different organ systems and to provide a comprehensive toxicity profile. These include:

  • HepG2 and Huh-7 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.[5]

  • Vero E6 (African Green Monkey Kidney): A common cell line for antiviral assays.[6]

  • Calu-3 (Human Lung Adenocarcinoma): To model the primary site of infection for many respiratory viruses.[5]

  • Primary Human Airway Epithelial (HAE) cells: A physiologically relevant model for respiratory virus infections.[5]

Cells are cultured under standard conditions (37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.

General Cytotoxicity Assessment

1. MTS Assay (Cell Viability):

This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product.[7] The amount of formazan is directly proportional to the number of viable cells.

Protocol: MTS Assay for Cytotoxicity [8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Remdesivir or GS-441524 for a specified duration (e.g., 72 hours). Include untreated cells as a negative control.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

2. LDH Release Assay (Cell Membrane Integrity):

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[5]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the resulting colored product at 490 nm.

  • Data Analysis: Determine the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Induction Assessment

Caspase-3/7 Activity Assay:

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[3]

Protocol: Caspase-Glo® 3/7 Assay [4]

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described previously.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Comparative Toxicity Data

The following tables summarize the in vitro toxicity data for Remdesivir and GS-441524 across various human cell lines. The data is presented as the 50% cytotoxic concentration (CC50) in µM. A higher CC50 value indicates lower cytotoxicity.

Table 1: General Cytotoxicity (CC50 in µM)

Cell LineRemdesivir (µM)GS-441524 (µM)Reference
Vero E6>100>100[5]
Calu-3>100>100[5]
Caco-2>100>100[5]

Table 2: Hepatotoxicity (CC50 in µM)

Cell LineRemdesivir (µM)GS-441524 (µM)Reference
Huh-79.9>100[5]

Discussion of Comparative Toxicity Profiles

The experimental data consistently demonstrates that GS-441524 exhibits a significantly lower in vitro cytotoxicity profile compared to its parent prodrug, Remdesivir .

In general cytotoxicity assays using Vero E6, Calu-3, and Caco-2 cell lines, neither compound showed significant toxicity at concentrations up to 100 µM.[5] However, a stark difference was observed in the human hepatocarcinoma cell line, Huh-7. Remdesivir displayed notable cytotoxicity with a CC50 of 9.9 µM, whereas GS-441524 was not toxic at concentrations up to 100 µM.[5] This suggests a potential for Remdesivir-induced hepatotoxicity that is not associated with its primary metabolite.

The increased cytotoxicity of Remdesivir in hepatic cell lines may be attributed to the intracellular conversion of the prodrug to its active triphosphate form, which, in addition to inhibiting viral polymerase, may also interfere with host cellular processes. Specifically, Remdesivir has been shown to inhibit mitochondrial RNA polymerase, which could lead to mitochondrial dysfunction and subsequent cell death.

Mechanistic Insights into Remdesivir-Induced Toxicity

The differential toxicity between Remdesivir and GS-441524 can be understood by examining their metabolic activation pathway and potential off-target effects.

Remdesivir_Metabolism_and_Toxicity cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion RDV Remdesivir (Prodrug) RDV_int Remdesivir RDV->RDV_int Cellular Uptake GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext->GS441524_int Cellular Uptake Metabolite_int Intermediate Metabolites RDV_int->Metabolite_int Esterases RDV_MP Remdesivir Monophosphate Metabolite_int->RDV_MP GS441524_int->RDV_MP Phosphorylation (Rate-limiting) RDV_TP Remdesivir Triphosphate (Active Form) RDV_MP->RDV_TP Kinases Mito_Polymerase Mitochondrial RNA Polymerase RDV_TP->Mito_Polymerase Off-target Inhibition Viral_RdRp Viral RNA-dependent RNA Polymerase RDV_TP->Viral_RdRp Inhibition Mito_Dysfunction Mitochondrial Dysfunction Mito_Polymerase->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Viral_Replication_Inhibition Inhibition of Viral Replication Viral_RdRp->Viral_Replication_Inhibition

Caption: Metabolic activation of Remdesivir and potential toxicity pathway.

Remdesivir enters the cell and is converted to its active triphosphate form.[1] This active form inhibits the viral RNA-dependent RNA polymerase, leading to the desired antiviral effect. However, it can also inhibit mitochondrial RNA polymerase, a potential mechanism for its observed cytotoxicity, particularly in metabolically active cells like hepatocytes. In contrast, GS-441524 enters the cell and its conversion to the active triphosphate is less efficient, which may explain its lower antiviral potency in some cell lines and its reduced cytotoxicity.[5]

Experimental Workflow for Comparative Toxicity Screening

The following diagram illustrates a logical workflow for the in vitro comparative toxicity screening of antiviral compounds and their metabolites.

Toxicity_Screening_Workflow cluster_assays Toxicity Assays start Start: Select Compounds (e.g., Remdesivir & GS-441524) cell_culture Prepare Cell Cultures (e.g., HepG2, Vero E6) start->cell_culture treatment Treat Cells with Serial Dilutions of Compounds cell_culture->treatment incubation Incubate for Defined Period (e.g., 72h) treatment->incubation mts_assay MTS Assay (Cell Viability) incubation->mts_assay ldh_assay LDH Release Assay (Membrane Integrity) incubation->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) incubation->caspase_assay data_analysis Data Analysis: Calculate CC50 Values mts_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis comparison Compare Toxicity Profiles data_analysis->comparison conclusion Conclusion: Determine Relative Toxicity comparison->conclusion

Caption: A streamlined workflow for in vitro comparative toxicity assessment.

Conclusion

The in vitro evidence strongly indicates that GS-441524, the primary metabolite of Remdesivir, possesses a more favorable toxicity profile than the parent prodrug. The heightened cytotoxicity of Remdesivir, particularly in hepatic cell lines, underscores the importance of monitoring liver function during therapeutic use. These findings highlight the critical need for comprehensive in vitro toxicity studies of both parent compounds and their major metabolites during the drug development process to better predict potential clinical adverse events. The methodologies and comparative data presented in this guide provide a robust framework for such assessments.

References

A Guide to the Independent Verification of the Broad-Spectrum Activity of Oral Remdesivir Prodrug GS-621763

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Drug Development Professionals, Researchers, and Scientists

Foreword: Clarifying the Subject of Investigation

The topic specified for this guide is "Remdesivir de(ethylbutyl 2-aminopropanoate)". Our initial literature and chemical database review indicates that this name likely refers to a known impurity of the parent drug, Remdesivir. For a guide focused on meaningful antiviral research and development, examining an impurity offers limited value.

Therefore, this guide will focus on a compound of high scientific and clinical interest: GS-621763 . This is an orally bioavailable triester prodrug of GS-441524, the parent nucleoside of Remdesivir.[1] GS-621763 is designed to deliver the active antiviral agent systemically after oral administration, overcoming the intravenous-only limitation of Remdesivir.[2][3] This guide provides the scientific framework to independently verify and compare the broad-spectrum antiviral activity of GS-621763.

Introduction: The Need for Orally Bioavailable Broad-Spectrum Antivirals

The COVID-19 pandemic underscored the critical need for rapidly deployable, orally administered antiviral agents.[2] While Remdesivir (GS-5734), an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), was the first FDA-approved antiviral for COVID-19, its intravenous administration limits its use to hospitalized patients.[4][5] An oral prodrug, such as GS-621763, could facilitate earlier treatment in outpatient settings, potentially reducing hospitalizations and transmission.

Remdesivir has demonstrated potent, broad-spectrum activity against numerous RNA virus families, including Coronaviridae, Filoviridae, Paramyxoviridae, and Flaviviridae.[4][6][7] The central hypothesis is that GS-621763, by metabolizing to the same parent nucleoside (GS-441524), will exhibit a similarly broad antiviral profile. Independent verification of this hypothesis is a crucial step in its preclinical development. This guide presents the experimental logic and detailed protocols necessary for such a verification campaign.

A Phased Approach to Independent Verification

A robust evaluation of a novel antiviral agent requires a structured, multi-phase approach, beginning with foundational in vitro assessments and progressing to more complex mechanistic studies.

Verification_Workflow cluster_0 Phase 1: Foundational In Vitro Analysis cluster_1 Phase 2: Comparative & Mechanistic Validation A Virus & Cell Line Panel Selection (Coronaviridae, Filoviridae, Flaviviridae, etc.) B Cytotoxicity Profiling (CC50) Determine safe concentration range A->B Establish cellular models C Antiviral Efficacy Screening (EC50) (CPE, Plaque Reduction, or qPCR-based) B->C Define therapeutic window D Calculation of Selectivity Index (SI) SI = CC50 / EC50 C->D Quantify antiviral potency E Head-to-Head Comparison (GS-621763 vs. Remdesivir vs. GS-441524) D->E Prioritize high-SI candidates F Mechanism of Action Confirmation (Biochemical RdRp Inhibition Assay) E->F Validate comparative efficacy G Resistance Profiling (Long-term culture with escalating drug concentration) F->G Confirm target & probe for resistance

Figure 1: Recommended workflow for the independent verification of GS-621763's antiviral activity.

Phase 1: Foundational In Vitro Analysis

The primary goal of this phase is to establish the potency and therapeutic window of GS-621763 against a diverse panel of RNA viruses.

Causality Behind Experimental Choices
  • Virus Panel: The selection should include viruses where Remdesivir is known to be active, such as SARS-CoV-2, MERS-CoV (Coronaviridae), Ebola virus (Filoviridae), and Respiratory Syncytial Virus (RSV) (Paramyxoviridae), to allow for direct comparison. Including viruses where Remdesivir has weaker activity can help define the spectrum's limits.

  • Cell Lines: Use cell lines that are highly permissive to the chosen viruses (e.g., Vero E6 for many coronaviruses and filoviruses, Huh-7 for flaviviruses, A549 for respiratory viruses). The choice of cell line is critical as metabolic differences can affect prodrug activation and apparent potency.

  • Assay Choice: Cytopathic Effect (CPE) reduction assays are excellent for high-throughput primary screening. Plaque Reduction or Virus Yield Reduction (qPCR-based) assays provide more quantitative and objective measures of antiviral activity and should be used for confirmation.

Detailed Experimental Protocols

Protocol 1: General Cytotoxicity Assay (CC50 Determination)

  • Cell Seeding: In a 96-well clear-bottom plate, seed a relevant cell line (e.g., Vero E6) at a density that will yield ~80-90% confluency 24 hours post-plating.

  • Compound Dilution: Prepare a 10-point, 2-fold serial dilution of GS-621763 in the appropriate cell culture medium. Recommended starting concentration is 200 µM. Include a "cells only" (no compound) and a "vehicle only" (e.g., 0.5% DMSO) control.

  • Treatment: Add the diluted compounds to the cells and incubate for 48-72 hours, mirroring the duration of the planned antiviral assay.

  • Viability Measurement: Use a commercially available viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels. Add the reagent according to the manufacturer's instructions and measure luminescence.

  • Data Analysis: Normalize the data to the "vehicle only" control (100% viability). Plot the normalized viability versus the log of the compound concentration and use a four-parameter logistic regression to calculate the 50% cytotoxic concentration (CC50).

Protocol 2: Antiviral Efficacy Assay (EC50 by qPCR-based Yield Reduction)

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Add serial dilutions of GS-621763 to the cells and incubate for 2 hours prior to infection.

  • Viral Infection: Infect the cells with the target virus at a low multiplicity of infection (MOI), typically 0.01 to 0.1, to allow for multiple rounds of replication. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Supernatant Harvest & RNA Extraction: Harvest the cell culture supernatant. Extract viral RNA using a suitable commercial kit (e.g., QIAamp Viral RNA Mini Kit).

  • Quantitative PCR (qPCR): Perform a one-step RT-qPCR targeting a conserved region of the viral genome. Use a standard curve of known viral RNA concentrations to quantify the viral load in each well.

  • Data Analysis: Normalize the viral load data to the "virus control" (100% replication). Plot the percent inhibition versus the log of the compound concentration and use a four-parameter logistic regression to calculate the 50% effective concentration (EC50).

Comparative Efficacy: Data Presentation

The primary output of the verification process should be a clear, comparative summary of the compound's activity. The table below is populated with a combination of published data for GS-621763/GS-441524 and Remdesivir to serve as an illustrative benchmark for expected results.[2][4][8][9][10]

Virus FamilyVirusCompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Coronaviridae SARS-CoV-2GS-621763 Vero E60.11 - 0.73>10>13 - 90
RemdesivirVero E6~0.77>100>130
MERS-CoVGS-621763 PredictedPotent (Value N/A)>10-
RemdesivirHuh-70.07>10>140
FIPVGS-441524CRFK~1.0>100>100
Filoviridae Ebola VirusRemdesivirVero E6~0.06>10>167
Paramyxoviridae RSVRemdesivirHEp-2~0.1>10>100
Flaviviridae Dengue Virus-2GS-441524Huh-79.46>30>3.2

Note: Data for GS-621763 against viruses other than SARS-CoV-2 is limited in public literature, highlighting the need for the independent verification proposed in this guide. GS-441524 data is included as it is the direct parent nucleoside of GS-621763.

Phase 2: Mechanistic Validation

Confirming that GS-621763 acts via the same mechanism as Remdesivir—inhibition of the viral RdRp—is a critical validation step.

MOA_Diagram cluster_0 Cellular Metabolism cluster_1 Viral RNA Synthesis GS621763 GS-621763 (Oral Prodrug) GS441524 GS-441524 (Parent Nucleoside) GS621763->GS441524 Esterases Active_TP Active Triphosphate (NTP Analog) GS441524->Active_TP Host Kinases RdRp Viral RdRp Enzyme Active_TP->RdRp Competes with ATP Template Viral RNA Template Template->RdRp Nascent_RNA Growing RNA Strand RdRp->Nascent_RNA Incorporates NTPs Termination Premature Chain Termination Nascent_RNA->Termination

Figure 2: The metabolic activation and mechanism of action pathway for GS-621763.

Detailed Protocol: Biochemical RdRp Inhibition Assay

This assay directly measures the inhibition of the viral polymerase enzyme in a cell-free system.

  • Reagent Preparation:

    • RdRp Enzyme Complex: Use purified, recombinant RdRp complex (nsp12/nsp7/nsp8) from the target virus (e.g., SARS-CoV-2).

    • RNA Template/Primer: Design a synthetic RNA template with a complementary primer. The primer can be fluorescently labeled (e.g., with FAM) for detection.

    • NTPs: Prepare a solution of ATP, GTP, CTP, and UTP.

    • Inhibitor: Use the active triphosphate form of Remdesivir's parent nucleoside (GS-443902). This is the final active molecule for both Remdesivir and GS-621763. Prepare serial dilutions.

  • Reaction Setup: In a microplate, combine the following in a reaction buffer (e.g., 20 mM Tris-HCl, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT):

    • RdRp enzyme complex

    • RNA template/primer duplex

    • Serial dilutions of GS-443902 triphosphate

  • Initiation and Incubation: Initiate the reaction by adding the NTP mix. Incubate at 37°C for 60-120 minutes.

  • Reaction Termination: Stop the reaction by adding a quench buffer containing EDTA.

  • Product Detection & Analysis:

    • Gel-Based: Separate the RNA products on a denaturing polyacrylamide gel (Urea-PAGE). Visualize the fluorescently labeled primer and the extended products. Inhibition is observed as a decrease in the formation of the full-length product.

    • Fluorescence-Based: Alternatively, use a fluorescence-based assay that detects the formation of double-stranded RNA product.

  • Data Analysis: Quantify the signal from the full-length RNA product at each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 (50% inhibitory concentration).

Conclusion and Authoritative Grounding

This guide provides a comprehensive, scientifically grounded framework for the independent verification of the broad-spectrum antiviral activity of GS-621763. By following these phased protocols, researchers can generate robust, reproducible data on the compound's efficacy, selectivity, and mechanism of action. A thorough comparison with the parent drug, Remdesivir, and its nucleoside, GS-441524, is essential to fully characterize its potential as a next-generation oral antiviral. The ultimate goal of such rigorous preclinical evaluation is to build a strong data package to support further development and, potentially, to provide a critical tool in the fight against current and future viral threats.

References

Benchmarking the therapeutic index of Remdesivir de(ethylbutyl 2-aminopropanoate) against other antivirals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Scope and the Subject

In the landscape of antiviral drug development, the therapeutic index (TI) stands as a critical metric of a drug's safety and efficacy. It provides a quantitative measure of the window between the concentration at which a drug exerts its therapeutic effect and the concentration at which it becomes toxic to host cells. A wider therapeutic window is a hallmark of a safer drug. This guide provides an in-depth, objective comparison of the therapeutic index of Remdesivir, a cornerstone in the treatment of SARS-CoV-2, against other key antiviral agents.

A point of clarification is necessary regarding the nomenclature "Remdesivir de(ethylbutyl 2-aminopropanoate)". This term does not correspond to a recognized chemical entity in scientific literature. Remdesivir itself is a prodrug, specifically 2-ethylbutyl N-{(S)---INVALID-LINK--1][2][3]triazin-7-yl)-2,5-anhydro-d-altrononitril-6-O-ylphosphoryl}-L-alaninate. It is metabolized within the host cell to its active triphosphate form.[4][5] This guide will, therefore, focus on the parent prodrug, Remdesivir (Veklury®), and its performance benchmarked against Nirmatrelvir (a component of Paxlovid®) and Molnupiravir (Lagevrio®).

This document is structured to provide not just comparative data, but also the fundamental experimental frameworks required to derive such data, ensuring a self-validating and transparent analysis.

Section 1: The Therapeutic Index (TI) in Antiviral Research

The therapeutic index is the ratio that compares the concentration of a drug that is toxic to the host to the concentration that is effective against the pathogen. In in-vitro studies, this is calculated as:

TI = CC50 / EC50

Where:

  • CC50 (50% Cytotoxic Concentration): The concentration of the drug that results in the death of 50% of the host cells in an uninfected cell culture.[6] This is a measure of the drug's toxicity.

  • EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of the viral replication or cytopathic effect (CPE) in an infected cell culture.[7] This is a measure of the drug's efficacy.

A higher TI value is profoundly desirable in drug development. It indicates that a much higher concentration of the drug is needed to harm host cells than is needed to inhibit the virus, suggesting a greater margin of safety for the patient.

Section 2: Experimental Determination of Therapeutic Index

To ensure the integrity of comparative data, standardized, self-validating protocols are essential. The following section details the step-by-step methodologies for determining the CC50 and EC50 values for an antiviral compound against SARS-CoV-2.

2.1: Overview of the Experimental Workflow

The determination of the TI involves two parallel, yet distinct, cell-based assays. One measures cytotoxicity in uninfected cells (for CC50), and the other measures antiviral activity in infected cells (for EC50). Both assays must use the same cell line, compound dilutions, and incubation times to ensure the resulting ratio is valid.

TI_Workflow cluster_setup Initial Setup cluster_assays Parallel Assays cluster_analysis Data Analysis cells Vero E6 Cell Culture (or other susceptible line) plate_cc50 96-Well Plate 1: Uninfected Cells + Compound Dilutions cells->plate_cc50 Seed Plates plate_ec50 96-Well Plate 2: Infected Cells (MOI 0.05) + Compound Dilutions cells->plate_ec50 Seed Plates compound Prepare Serial Dilutions of Test Antiviral compound->plate_cc50 Add Compound compound->plate_ec50 Add Compound virus Prepare SARS-CoV-2 Stock (known titer) virus->plate_ec50 Infect Cells incubate Incubate Plates (e.g., 72 hours, 37°C, 5% CO2) plate_cc50->incubate plate_ec50->incubate readout Cell Viability Assay (e.g., CellTiter-Glo®, MTT) incubate->readout calc_cc50 Calculate CC50 (Non-linear Regression) readout->calc_cc50 calc_ec50 Calculate EC50 (Non-linear Regression) readout->calc_ec50 calc_ti Calculate Therapeutic Index (TI = CC50 / EC50) calc_cc50->calc_ti calc_ec50->calc_ti

Caption: Workflow for determining the Therapeutic Index (TI).

2.2: Protocol for Determining EC50 (Antiviral Efficacy)

This protocol quantifies the concentration at which a drug inhibits viral replication, typically by measuring the preservation of host cell viability from the virus-induced cytopathic effect (CPE).[8][9]

Objective: To determine the concentration of an antiviral compound required to inhibit 50% of SARS-CoV-2-induced CPE.

Materials:

  • Cell Line: Vero E6 cells are commonly used due to their high susceptibility to SARS-CoV-2.[10]

  • Virus: SARS-CoV-2 isolate with a known titer (e.g., PFU/mL or TCID50/mL). All work with live virus must be conducted in a BSL-3 facility.

  • Compound: Test antiviral (e.g., Remdesivir) dissolved in DMSO.

  • Media: DMEM supplemented with 2% Fetal Bovine Serum (FBS) and antibiotics.

  • Equipment: 96-well cell culture plates, biosafety cabinet, CO2 incubator.

  • Reagents: Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[7][11]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in culture medium. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.[7]

  • Infection and Treatment: Remove the culture medium from the cells. Add 50 µL of the prepared compound dilutions to the appropriate wells. Subsequently, add 50 µL of SARS-CoV-2 suspension (at a multiplicity of infection, MOI, of 0.05) to all wells except the "cell control" wells.[7]

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[7][11]

  • Readout: After incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add CellTiter-Glo® reagent and measure luminescence).

  • Data Analysis: Normalize the data with the "cell control" as 100% viability and the "virus control" as 0% viability. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression analysis to calculate the EC50 value.

2.3: Protocol for Determining CC50 (Cytotoxicity)

This protocol runs in parallel with the EC50 assay to measure the inherent toxicity of the compound to the host cells.[12][13]

Objective: To determine the concentration of an antiviral compound that reduces the viability of uninfected host cells by 50%.

Procedure:

  • Cell Seeding: Follow the exact same procedure as in the EC50 protocol (Step 1). It is critical to use cells from the same passage and seeding density.[14]

  • Compound Preparation: Prepare the exact same serial dilutions as in the EC50 protocol (Step 2). Include "cell control" wells (cells + vehicle, e.g., DMSO).

  • Treatment: Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Do not add any virus.

  • Incubation: Incubate the plate for the same duration and under the same conditions as the EC50 plate (72 hours at 37°C, 5% CO2).

  • Readout: Perform the same cell viability assay as used for the EC50 determination.

  • Data Analysis: Normalize the data to the "cell control" wells (100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.

Section 3: Comparative Benchmarking
3.1: Mechanism of Action Overview

The therapeutic potential of an antiviral is rooted in its ability to selectively target viral processes while sparing host cell machinery.

  • Remdesivir: A nucleotide analog prodrug.[1] It is metabolized intracellularly to an adenosine triphosphate analog. This active form is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), causing delayed chain termination and inhibiting viral replication.[2][3][5]

  • Nirmatrelvir (Paxlovid): A peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro or 3CLpro).[15] This enzyme is crucial for cleaving viral polyproteins into functional proteins required for viral replication. By blocking Mpro, Nirmatrelvir halts the viral life cycle. It is co-administered with Ritonavir, which inhibits the human CYP3A4 enzyme, slowing the breakdown of Nirmatrelvir and boosting its concentration in the body.[16][17]

  • Molnupiravir: A prodrug of the synthetic nucleoside derivative N4-hydroxycytidine (NHC).[18] After being converted to its active triphosphate form, NHC is incorporated into viral RNA by the RdRp. This incorporation leads to an accumulation of mutations in the viral genome, a process known as "viral error catastrophe," which ultimately prevents the virus from replicating effectively.[19]

MoA_Comparison cluster_remdesivir Remdesivir (Prodrug) cluster_nirmatrelvir Nirmatrelvir cluster_molnupiravir Molnupiravir (Prodrug) cluster_virus SARS-CoV-2 Replication Cycle rem_in Enters Host Cell rem_active Metabolized to Active Triphosphate (RDV-TP) rem_in->rem_active rdrp RdRp Enzyme rem_active->rdrp Inhibits by Delayed Chain Termination nir_in Enters Host Cell mpro Mpro (3CLpro) Protease nir_in->mpro Directly Inhibits mol_in Enters Host Cell mol_active Metabolized to Active Triphosphate (NHC-TP) mol_in->mol_active mol_active->rdrp Inhibits by Viral Error Catastrophe polyprotein Viral Polyprotein Synthesis polyprotein->mpro Cleavage rna_rep Viral RNA Replication mpro->rna_rep Enables rna_rep->rdrp Mediated by

Caption: Comparative mechanisms of action for key antivirals.

3.2: Quantitative Comparison of Therapeutic Indices

The following table summarizes representative in vitro data for Remdesivir and its comparators against SARS-CoV-2. It is crucial to note that absolute EC50 and CC50 values can vary between studies due to differences in cell lines, viral strains, and assay protocols.[6] Therefore, the TI calculated within a single, consistent study provides the most reliable comparison.

Antiviral AgentCell LineEC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference(s)
Remdesivir Vero E60.77>100>129[20]
Remdesivir Vero E60.22 - 0.32>100312.5 - 454.5
Nirmatrelvir VeroE6/TMPRSS2~5.3>100>18.8[21]
Molnupiravir (NHC) Vero E60.25>10>40

Note: Data is compiled from various sources and is illustrative. Direct comparison is best made from head-to-head studies under identical conditions.

Section 4: Interpretation and Field-Proven Insights

From the representative data, Remdesivir consistently demonstrates a very high in vitro therapeutic index, often exceeding 100.[20][22] This is primarily due to its potent antiviral activity (low micromolar or even nanomolar EC50) combined with very low cytotoxicity (CC50 often being the highest concentration tested, >100 µM).

Causality Behind Experimental Choices:

  • Choice of Cell Line: Vero E6 cells are a standard for SARS-CoV-2 research because they are highly permissive to the virus and show clear cytopathic effects, providing a robust signal for both efficacy and toxicity assays.[10] However, they are of monkey kidney origin and may not fully represent the metabolic activity of human lung cells. Assays in human lung epithelial cells (e.g., Calu-3) can provide more physiologically relevant data, though they may be more challenging to work with.[6]

  • Assay Readout: Luminescence-based viability assays like CellTiter-Glo® are often preferred over colorimetric assays (like MTT) due to their higher sensitivity, wider dynamic range, and simpler protocol.[7]

Trustworthiness and Self-Validating Systems: A robust benchmarking study must include a reference compound with a well-characterized TI (e.g., Remdesivir itself in a novel compound screen). This internal control validates that the assay system is performing as expected. Furthermore, cytotoxicity must always be assessed in parallel; an apparent antiviral effect could simply be the result of the compound killing the host cells, thereby preventing viral replication.[12][13]

From In Vitro to In Vivo: While a high in vitro TI is a promising start, it does not guarantee clinical success. Several factors can influence in vivo performance:

  • Pharmacokinetics (PK): A drug must reach and be maintained at the site of infection (e.g., the lungs) at concentrations above its EC50. Remdesivir is administered intravenously to ensure sufficient bioavailability, whereas Nirmatrelvir and Molnupiravir are orally available.[17][23][24]

  • Metabolism: As prodrugs, Remdesivir and Molnupiravir rely on host cell enzymes for activation. The efficiency of this conversion can vary between cell types and individuals.[4][18]

  • Off-Target Effects: In vivo toxicity may arise from mechanisms not captured in a simple cell viability assay.

Conclusion

Based on in vitro data, Remdesivir exhibits an excellent therapeutic index, characterized by potent, sub-micromolar efficacy against SARS-CoV-2 and minimal cytotoxicity at high concentrations. This wide therapeutic window is a key attribute that supported its early development and clinical use. While direct comparisons are sensitive to experimental conditions, the data consistently places Remdesivir's TI at a high benchmark. Alternative oral antivirals like Nirmatrelvir and Molnupiravir also show viable therapeutic windows, offering different administration routes and mechanisms of action.

For drug development professionals, this guide underscores the necessity of rigorous, standardized, and parallelized assays to generate reliable TI data. This foundational metric, when combined with subsequent pharmacokinetic and in vivo safety studies, is indispensable for advancing the most promising antiviral candidates.

References

The Oral Frontier: Validating the Enhanced Bioavailability of an Oral Remdesivir Prodrug Over Intravenous Remdesivir

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to GS-621763

The advent of the COVID-19 pandemic underscored the critical need for effective, easily administered antiviral therapeutics. Remdesivir (RDV), a nucleotide analog prodrug, emerged as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)[1][2]. However, its clinical utility has been significantly constrained by a critical pharmacological barrier: a lack of oral bioavailability, mandating intravenous (IV) administration exclusively in hospital settings[3][4][5][6][7]. This limitation prevents early treatment in outpatient scenarios, a crucial window for mitigating viral replication and disease severity.

To address this challenge, research has focused on developing oral prodrugs of Remdesivir's parent nucleoside, GS-441524. One such promising candidate is GS-621763, an ester prodrug designed to enhance oral absorption and systemic delivery of the active antiviral agent[4][8][9][10]. This guide provides a comprehensive comparison of Remdesivir and GS-621763, detailing the experimental validation of the latter's superior oral pharmacokinetic profile.

The Rationale: Overcoming Remdesivir's Oral Administration Hurdle

Remdesivir is a phosphoramidate prodrug, a chemical design that facilitates entry into cells[2][11]. Once inside, it is metabolized into its active triphosphate form, GS-443902, which acts as a chain terminator during viral RNA synthesis[7][12][13][14]. However, when administered orally, this same phosphoramidate structure is susceptible to extensive first-pass metabolism in the gastrointestinal tract and liver, leading to premature degradation and negligible systemic absorption[7][12][14].

The strategy behind GS-621763 is to create a prodrug of the parent nucleoside, GS-441524. GS-441524 itself is the primary metabolite of Remdesivir observed in plasma and is subsequently converted to the active triphosphate within target cells[14]. By modifying GS-441524 with an ester group (de(ethylbutyl 2-aminopropanoate)), GS-621763 is designed to be absorbed intact from the gut, circulate systemically, and then be efficiently hydrolyzed by plasma esterases to release GS-441524[4][15]. This approach effectively bypasses the first-pass metabolism that renders Remdesivir orally inactive.

Physicochemical Properties of Remdesivir and GS-621763

PropertyRemdesivir (GS-5734)GS-621763
IUPAC Name 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][8][12]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]Not publicly available
Molecular Formula C₂₇H₃₅N₆O₈P[1][16]C₂₂H₃₁N₆O₇P (Estimated)
Molecular Weight 602.6 g/mol [1][16]501.53 g/mol [17]
Administration Route Intravenous[4][6]Oral[4][8][9]

Comparative Metabolic Activation Pathways

While both drugs ultimately deliver the same active metabolite, their activation pathways are critically different, dictating their route of administration. Remdesivir requires intracellular metabolism to form GS-441524, whereas GS-621763 is designed to deliver GS-441524 systemically after oral absorption.

G cluster_0 Remdesivir (Intravenous) cluster_1 cluster_2 GS-621763 (Oral) cluster_3 cluster_4 RDV Remdesivir (IV Administered) Intracellular Target Cell RDV_Met Alanine Metabolite (GS-704277) RDV->RDV_Met Esterases GS441524_RDV GS-441524 (Nucleoside) RDV_Met->GS441524_RDV Active_TP Active Triphosphate (GS-443902) GS441524_RDV->Active_TP GS441524_RDV->Active_TP Intracellular Kinases RdRp Inhibition of Viral RdRp Active_TP->RdRp GS621763 GS-621763 (Oral Administered) Absorption Intestinal Absorption GS621763->Absorption GS441524_Oral GS-441524 (Systemic Circulation) GS621763->GS441524_Oral Plasma Esterases Plasma Plasma Intracellular_Oral Target Cell Active_TP_Oral Active Triphosphate (GS-443902) GS441524_Oral->Active_TP_Oral Intracellular Kinases RdRp_Oral Inhibition of Viral RdRp Active_TP_Oral->RdRp_Oral

Fig 1. Contrasting metabolic activation pathways of IV Remdesivir and Oral GS-621763.

Head-to-Head Pharmacokinetic & Efficacy Data

The definitive validation of an oral prodrug lies in its ability to achieve and maintain therapeutic concentrations of the active metabolite in the plasma and target tissues. Preclinical studies in various animal models have demonstrated the success of GS-621763 in this regard.

Following oral administration in mice, GS-621763 resulted in a dose-proportional increase in plasma concentrations of GS-441524, with the intact ester prodrug being undetectable, indicating rapid and efficient conversion[8]. This pharmacokinetic profile translated directly to dose-dependent antiviral activity in mice infected with SARS-CoV-2[8][9].

Comparative In Vivo Efficacy in Animal Models

Study ParameterRemdesivir (IV)GS-621763 (Oral)
Animal Model Mouse, Ferret, Non-human primateMouse, Ferret
Key Efficacy Findings Beneficial therapeutic effects in CoV infection models[2].Reduced viral load, decreased lung pathology, and improved pulmonary function in mice[8][9].
Reduced SARS-CoV-2 to near-undetectable levels and blocked transmission in ferrets[4][15].
Showed similar efficacy to molnupiravir in a direct comparison study in mice[8][9].

Studies in ferrets further solidified these findings. Twice-daily oral administration of GS-621763 was efficiently converted to GS-441524 in plasma and, crucially, to the active triphosphate metabolite in the lungs[4][15]. This resulted in a reduction of SARS-CoV-2 burden to nearly undetectable levels and prevented transmission to untreated contact animals, demonstrating profound therapeutic efficacy[4][15].

Experimental Protocols for Validation

Validating the oral bioavailability of a novel prodrug like GS-621763 compared to its parent IV drug requires rigorous, well-defined experimental protocols. The core components are a robust in vivo pharmacokinetic study coupled with a highly sensitive bioanalytical method for quantification.

Protocol 1: In Vivo Pharmacokinetic (PK) Study in a Rodent Model

The objective of this protocol is to determine and compare the plasma concentration-time profiles of the key metabolite (GS-441524) following administration of IV Remdesivir and oral GS-621763.

Methodology:

  • Animal Model: Male BALB/c mice (8-10 weeks old) are acclimated for at least one week with free access to food and water. Animals are fasted overnight prior to dosing.

  • Group Allocation: Animals are randomly assigned to two groups (n=18 per group, allowing for 3 animals per time point).

    • Group 1 (IV Remdesivir): To be administered a single dose of Remdesivir (e.g., 10 mg/kg) via tail vein injection.

    • Group 2 (Oral GS-621763): To be administered a single dose of GS-621763 (e.g., 30 mg/kg) via oral gavage.

  • Drug Formulation:

    • Remdesivir (IV): Formulated in a vehicle suitable for intravenous injection, such as a solution containing sulfobutylether-β-cyclodextrin (SBECD).

    • GS-621763 (Oral): Formulated as a suspension or solution in a suitable vehicle like 0.5% methylcellulose.

  • Blood Sampling:

    • At predefined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), three mice from each group are anesthetized.

    • Approximately 200-300 µL of blood is collected via cardiac puncture into tubes containing K₂EDTA as an anticoagulant.

  • Plasma Processing:

    • Blood samples are immediately centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • The resulting plasma supernatant is transferred to clean, labeled microcentrifuge tubes and stored at -80°C pending bioanalysis.

  • Data Analysis: Plasma concentrations of GS-441524 are plotted against time for each group. Key PK parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software.

Fig 2. Workflow for a comparative in vivo pharmacokinetic study.
Protocol 2: LC-MS/MS Bioanalysis of GS-441524 in Plasma

This protocol describes a sensitive and specific method for quantifying the concentration of GS-441524 in plasma samples obtained from the in vivo study.

Methodology:

  • Preparation of Standards:

    • A stock solution of GS-441524 and a stable isotope-labeled internal standard (IS), such as [¹³C₅]-GS-441524, are prepared in DMSO or methanol[18].

    • Calibration standards (e.g., ranging from 5 to 5000 ng/mL) and quality control (QC) samples are prepared by spiking blank mouse plasma with known amounts of GS-441524[18].

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL)[19].

    • Vortex vigorously for 30-60 seconds to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C[19].

    • Carefully transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system (e.g., Shimadzu Nexera X2)[18].

    • Column: A reverse-phase C18 column (e.g., Shim-pack Scepter C18, 50 mm × 2.1 mm, 1.9 µm)[18].

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte and IS.

    • MS System: A triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060) with a heated electrospray ionization (ESI) source operating in positive ion mode[18].

    • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for GS-441524 (e.g., m/z 292.2 → 173.1) and the IS ([¹³C₅]-GS-441524)[18][20].

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • A linear regression model (typically with 1/x² weighting) is used to fit the curve[19].

    • The concentrations of GS-441524 in the QC and unknown samples are determined from this calibration curve.

Conclusion: A Path Toward Accessible Antiviral Therapy

The experimental evidence strongly validates that GS-621763, an oral prodrug of Remdesivir's parent nucleoside, successfully overcomes the pharmacokinetic limitations of its intravenous predecessor. Through clever chemical modification, GS-621763 achieves excellent oral bioavailability, leading to systemic exposure and target tissue delivery of the active antiviral moiety, GS-441524. Preclinical efficacy studies in relevant animal models confirm that this enhanced pharmacokinetic profile translates into potent antiviral activity.

The development of orally bioavailable Remdesivir analogs like GS-621763 represents a critical advancement in antiviral therapy. It opens the door to early, out-of-hospital treatment for viral infections, potentially reducing hospitalizations, preventing severe disease, and providing a more accessible therapeutic option for a wider patient population[3][5][6].

References

Comparative transcriptomics to understand the cellular response to Remdesivir de(ethylbutyl 2-aminopropanoate)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Transcriptomic Guide to the Cellular Response of Remdesivir and Other Antivirals

Introduction

The global health crisis precipitated by the emergence of novel viral pathogens, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. Among the front-line treatments is Remdesivir (GS-5734), a prodrug of a nucleoside analog that targets viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1][2][3] While its primary mechanism of action is understood to be the termination of nascent viral RNA chains[1][3], a comprehensive understanding of its impact on the host cell is paramount for optimizing its clinical use and anticipating potential adverse effects.

This guide provides an in-depth comparative analysis of the cellular response to Remdesivir at the transcriptomic level. By employing high-throughput RNA sequencing (RNA-seq), we can elucidate the global changes in host gene expression induced by Remdesivir and compare these signatures to those of other antiviral agents. This approach not only sheds light on the direct and indirect effects of the drug but also provides a framework for identifying novel therapeutic targets and understanding the molecular basis of drug efficacy and toxicity.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental design, present detailed methodologies, and offer a comparative analysis of transcriptomic data to provide a holistic view of Remdesivir's interaction with the host cell.

Part 1: Experimental Design & Methodology

A robust comparative transcriptomic study requires meticulous planning and execution. The following section outlines a comprehensive workflow, explaining the rationale behind each step.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This process begins with the selection of appropriate cell models and progresses through drug treatment, RNA extraction, sequencing, and detailed bioinformatic analysis.

Experimental Workflow Figure 1. Comparative Transcriptomics Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis CellCulture Cell Culture & Seeding (e.g., A549, Calu-3, HepG2) DrugTreatment Antiviral Drug Treatment (Remdesivir, Favipiravir, etc.) + Vehicle Control (DMSO) CellCulture->DrugTreatment RNAExtraction Total RNA Extraction & Quality Control (QC) DrugTreatment->RNAExtraction LibraryPrep RNA-Seq Library Preparation (e.g., Poly-A selection, rRNA depletion) RNAExtraction->LibraryPrep Sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) LibraryPrep->Sequencing DataQC Raw Data Quality Control (e.g., FastQC) Sequencing->DataQC Alignment Genome Alignment (e.g., STAR) DataQC->Alignment Quantification Gene Expression Quantification (e.g., HTSeq, Salmon) Alignment->Quantification DEA Differential Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEA PathwayAnalysis Pathway & Gene Ontology (GO) Enrichment Analysis DEA->PathwayAnalysis Comparison Comparative Analysis of Drug Signatures PathwayAnalysis->Comparison

Caption: A schematic of the end-to-end workflow for comparative transcriptomic analysis of antiviral compounds.

Detailed Experimental Protocol

The following is a representative protocol. Specific parameters such as cell density, drug concentrations, and incubation times should be optimized for each cell line and drug.

1. Cell Culture and Treatment:

  • Cell Lines: Human lung adenocarcinoma epithelial cells (A549), human lung epithelial cells (Calu-3), and human liver cancer cells (HepG2) are commonly used models. The choice of cell line is critical as drug metabolism and cellular response can be cell-type specific.[4]
  • Seeding: Cells are seeded in appropriate culture vessels (e.g., 6-well plates) to achieve 70-80% confluency at the time of treatment.
  • Drug Preparation: Remdesivir, Favipiravir, and Lopinavir/Ritonavir are dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions.
  • Treatment: Cells are treated with a range of concentrations of each antiviral drug, alongside a vehicle control (DMSO). Treatment duration can vary (e.g., 8, 24, 48 hours) to capture both early and late cellular responses.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for sequencing.

3. RNA-Seq Library Preparation and Sequencing:

  • mRNA is enriched from total RNA using poly-A selection.
  • Sequencing libraries are prepared using a standard protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
  • Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically >20 million).

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
  • Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
  • Quantification: Gene expression levels are quantified using tools such as HTSeq-count or Salmon.
  • Differential Expression Analysis: Differentially expressed genes (DEGs) between drug-treated and control samples are identified using packages like DESeq2 or edgeR in R.
  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of DEGs to identify perturbed biological processes and signaling pathways.

Part 2: Comparative Transcriptomic Analysis

This section presents a comparative analysis of the transcriptomic signatures of Remdesivir, Favipiravir, and Lopinavir/Ritonavir. The data presented here is a synthesis of findings from multiple studies.

Overview of Differentially Expressed Genes (DEGs)

The number of DEGs can vary significantly depending on the cell type, drug concentration, and treatment duration. However, general trends can be observed.

Antiviral DrugPredominant Effect on Gene ExpressionKey Upregulated PathwaysKey Downregulated Pathways
Remdesivir Both up- and down-regulationDefense response, Influenza A response[5][6]Drug metabolism (Cytochrome P450), Reproductive processes[5][6]
Favipiravir Age-dependent effects observed[7]Altered immune response in older patients[7]Metabolic pathways in older patients[7]
Lopinavir/Ritonavir Varied effects, often studied in combination--

Note: Direct comparative transcriptomic studies for all three drugs under identical conditions are limited. The data above is compiled from individual studies.

Remdesivir: A Closer Look at the Host Response

Transcriptomic analysis of Remdesivir-treated cells reveals a complex interplay of antiviral and cellular stress responses.

  • Upregulated Genes: A significant number of upregulated genes are associated with the host's innate immune response. These include genes involved in interferon signaling (e.g., STAT1, ISG15) and inflammation (e.g., VCAM1, IKBKE).[5] This suggests that while Remdesivir directly targets the viral polymerase, it also modulates the host's antiviral defense mechanisms.

  • Downregulated Genes: Interestingly, genes related to drug metabolism, particularly those in the cytochrome P450 family, are often downregulated.[5][6] This could have implications for co-administered drugs. Additionally, some studies have reported a decrease in the expression of genes involved in mitochondrial respiration.[1]

Comparative Insights
  • Favipiravir: Like Remdesivir, Favipiravir is a broad-spectrum antiviral that targets RdRp.[8] Transcriptomic studies on Favipiravir have highlighted an age-dependent efficacy, with older patients showing altered immune and metabolic pathway responses.[7] This underscores the importance of considering patient demographics in transcriptomic analyses.

  • Lopinavir/Ritonavir: This combination of protease inhibitors has a different mechanism of action than Remdesivir and Favipiravir.[9] While in silico studies suggest high affinity for the SARS-CoV-2 spike protein[10][11], clinical and transcriptomic data on its efficacy and cellular effects have been mixed.

Key Signaling Pathway: Innate Immune Response

A common thread in the cellular response to viral infection and antiviral treatment is the activation of the innate immune system. The diagram below illustrates a simplified view of the RIG-I-like receptor (RLR) signaling pathway, which is often modulated by both viruses and antiviral drugs.

Innate Immune Pathway Figure 2. Simplified RLR Signaling Pathway cluster_pathway Cytoplasm cluster_nucleus Nucleus ViralRNA Viral RNA RIGI RIG-I ViralRNA->RIGI senses MAVS MAVS (Mitochondrial Membrane) RIGI->MAVS activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi activates IRF3_IRF7 IRF3/IRF7 TBK1_IKKi->IRF3_IRF7 phosphorylates IRF3_IRF7_N p-IRF3/p-IRF7 IRF3_IRF7->IRF3_IRF7_N translocates to IFN_Genes Type I & III IFN Genes IRF3_IRF7_N->IFN_Genes induces transcription of IFN_ IFN_ IFN_Genes->IFN_ secreted leads to ISGs Interferon-Stimulated Genes (ISGs) (Antiviral State) secreted->ISGs induce

Caption: A simplified diagram of the RIG-I-like receptor (RLR) pathway for innate immune activation.

Transcriptomic data often shows that Remdesivir treatment in the context of a viral infection can lead to the upregulation of key components of this pathway, such as IRF7, MX1, and various interferon-stimulated genes (ISGs).[12][13] This suggests that part of Remdesivir's efficacy may be attributed to its ability to restore or enhance the host's natural antiviral response.

Part 3: Discussion & Interpretation

The comparative transcriptomic analysis of Remdesivir and other antivirals provides several key insights for researchers and drug developers:

  • Beyond the Primary Target: While Remdesivir's primary target is the viral RdRp, its transcriptomic signature reveals a broad impact on host cellular pathways. The modulation of innate immunity and cellular metabolism are significant secondary effects that likely contribute to its overall therapeutic profile.

  • Mitochondrial Effects: The observation that Remdesivir can downregulate mitochondrial respiratory gene expression warrants further investigation.[1] While this may be a consequence of cellular stress, it also raises questions about potential off-target effects, especially in patients with pre-existing mitochondrial dysfunction.[2]

  • Translational Relevance: While in vitro transcriptomic data is invaluable, it is a stepping stone. Future studies should aim to correlate these findings with clinical data, such as patient outcomes and adverse event profiles, to build a more complete picture of how these drugs function in vivo.

Conclusion

Comparative transcriptomics is a powerful tool for dissecting the cellular response to antiviral drugs like Remdesivir. This guide has outlined a comprehensive framework for conducting such studies and has synthesized key findings from the existing literature. The data clearly indicates that Remdesivir's effects extend beyond simple viral polymerase inhibition, influencing fundamental host processes such as innate immunity and metabolism. By continuing to explore these complex drug-host interactions, the scientific community can pave the way for the development of more effective and safer antiviral therapies.

References

Confirming the target engagement of Remdesivir de(ethylbutyl 2-aminopropanoate) in infected cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Confirming Target Engagement of Remdesivir in Infected Cells

Introduction: The Critical Imperative of Target Engagement

In the development of antiviral therapeutics, establishing that a drug molecule physically interacts with and modulates its intended target within the complex environment of an infected host cell is the cornerstone of its mechanistic validation. This process, known as target engagement, provides the definitive link between a compound's chemical structure and its biological effect. For Remdesivir (GS-5734), an adenosine nucleotide analog prodrug, demonstrating specific and robust engagement with the viral RNA-dependent RNA polymerase (RdRp) is essential to confirm its mechanism of action and rationalize its clinical efficacy.

This guide provides a comparative analysis of state-of-the-art methodologies to confirm the engagement of Remdesivir's active metabolite with its viral RdRp target inside infected cells. We will explore the causality behind experimental choices, compare the strengths and limitations of different approaches, and provide actionable protocols for researchers in the field.

Mechanism of Action: From Prodrug to Active Inhibitor

Remdesivir is administered as a prodrug to enhance its cell permeability. Once inside the host cell, it undergoes a multi-step metabolic activation. Host cell esterases cleave the phosphoramidate moiety, and subsequent phosphorylation events convert it into the pharmacologically active nucleoside triphosphate analog, Remdesivir triphosphate (RDV-TP). This active form structurally mimics adenosine triphosphate (ATP) and is the key molecule that engages the viral RdRp.

The engagement of RDV-TP with the viral RdRp complex leads to its incorporation into the nascent viral RNA strand. Crucially, after the addition of a few more nucleotides, the bulky 1'-cyano group on the ribose sugar of Remdesivir causes a steric clash with the polymerase, halting further RNA synthesis. This mechanism, known as delayed chain termination, effectively stops viral replication.

Remdesivir_Mechanism cluster_outside Extracellular Space cluster_cell Host Cell Cytoplasm cluster_virus Viral Replication Complex Remdesivir Remdesivir Prodrug (GS-5734) Metabolism Host Esterases & Kinases Remdesivir->Metabolism Enters Cell RDV_TP Active RDV-TP (ATP Mimic) Metabolism->RDV_TP Metabolic Activation RdRp Viral RdRp (Target Protein) RDV_TP->RdRp Competes with ATP & Binds to RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis vRNA Viral RNA Template vRNA->RdRp Termination Delayed Chain Termination Nascent_RNA->Termination Incorporation of RDV-MP leads to termination ATP ATP (Natural Substrate) ATP->RdRp Normal Incorporation

Caption: Remdesivir's metabolic activation and mechanism of action.

Comparative Methodologies for Confirming Target Engagement

We will now compare three orthogonal approaches to validate the interaction between RDV-TP and the viral RdRp in a cellular context: a biophysical method (CETSA), a genetic approach (Resistance Mutation Analysis), and a functional metabolic assay (Nascent RNA Labeling).

Methodology Principle Primary Output Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Change in protein melting temperature (ΔTm).Direct measure of physical binding in intact cells; Label-free.Requires a specific antibody for detection; May not work for all targets.
Resistance Mutation Analysis Drug pressure selects for viral mutants with amino acid changes in the target protein that reduce drug binding.Identification of mutations in the RdRp gene (e.g., nsp12).Definitive genetic evidence of target engagement; Provides structural insights.Time-consuming; Requires cell culture adaptation of the virus.
Metabolic Labeling of Nascent Viral RNA The drug's inhibition of RdRp reduces the incorporation of labeled nucleoside analogs into newly synthesized viral RNA.Quantification of labeled viral RNA.Direct measure of the functional consequence of target engagement; Highly quantitative.Indirect measure of binding; Requires handling of specific nucleotide analogs.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in its native cellular environment.

Causality: The core principle is that when RDV-TP binds to the viral RdRp, it forms a more stable complex. This increased stability requires more thermal energy to unfold and precipitate the protein. By heating infected cell lysates to various temperatures, we can observe a "shift" in the melting curve of RdRp in drug-treated samples compared to controls, providing direct evidence of physical interaction.

Experimental Protocol: CETSA for Viral RdRp
  • Cell Infection and Treatment:

    • Plate host cells (e.g., Vero E6) and infect with the target virus (e.g., SARS-CoV-2) at a suitable multiplicity of infection (MOI).

    • After the viral adsorption period, treat the infected cells with a dose-range of Remdesivir (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a duration relevant to the viral replication cycle (e.g., 8-16 hours).

  • Cell Harvesting and Lysate Preparation:

    • Harvest cells and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells via freeze-thaw cycles. Clarify the lysate by centrifugation to remove cell debris, retaining the supernatant which contains the soluble proteins.

  • Thermal Challenge:

    • Aliquot the soluble lysate from each treatment condition into separate PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

    • Cool the tubes at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Quantification of Soluble RdRp:

    • Analyze the amount of soluble RdRp remaining in each supernatant sample using Western Blot or ELISA with an antibody specific to the viral RdRp (e.g., anti-nsp12).

    • Quantify the band intensities and normalize them to the non-heated control for each treatment condition.

    • Plot the percentage of soluble RdRp against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive ΔTm in Remdesivir-treated samples confirms target engagement.

CETSA_Workflow A 1. Infect & Treat Cells (Vehicle vs. Remdesivir) B 2. Harvest & Lyse Cells A->B C 3. Heat Lysate Aliquots (Temperature Gradient) B->C D 4. Centrifuge to Separate Soluble vs. Precipitated Protein C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Quantify Soluble RdRp (e.g., Western Blot) E->F G 7. Plot Melting Curves & Determine ΔTm F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: Resistance Mutation Analysis

This genetic approach provides definitive proof of target engagement by demonstrating that the virus can evolve to evade the drug's action by altering the drug's binding site.

Causality: Continuous culture of a virus in the presence of a sub-lethal concentration of an antiviral drug exerts strong selective pressure. Viruses that acquire random mutations in the drug's target protein (RdRp) that reduce binding affinity will have a replicative advantage. Identifying these mutations provides a genetic "fingerprint" of the drug-target interaction. For Remdesivir, mutations in the nsp12 subunit of the RdRp have been identified that confer resistance.

Experimental Protocol: Selection and Sequencing of Resistant Mutants
  • Dose-Response Curve:

    • Perform a standard viral yield reduction assay to determine the EC50 (half-maximal effective concentration) of Remdesivir for the target virus in the chosen cell line.

  • Serial Passage for Resistance Selection:

    • Infect cells with the virus and treat with Remdesivir at a concentration around the EC50.

    • Harvest the virus-containing supernatant after 2-3 days.

    • Use this harvested virus to infect a fresh batch of cells, again in the presence of the same concentration of Remdesivir.

    • Repeat this serial passage for 15-30 rounds. In parallel, passage the virus in the absence of the drug as a control.

  • Monitoring for Resistance:

    • Periodically (e.g., every 5 passages), test the viral population's sensitivity to Remdesivir by re-calculating the EC50. A significant increase in the EC50 value indicates the emergence of resistance.

  • Viral RNA Extraction and Sequencing:

    • Once resistance is confirmed, extract viral RNA from the resistant population and the control (wild-type) population.

    • Use reverse transcription PCR (RT-PCR) to amplify the gene encoding the RdRp (nsp12).

    • Sequence the PCR products (Sanger or Next-Generation Sequencing) to identify nucleotide changes that result in amino acid substitutions.

  • Validation of Mutations:

    • Confirm that the identified mutations are responsible for resistance by introducing them into a wild-type viral background using reverse genetics and re-testing for drug sensitivity.

Method 3: Metabolic Labeling of Nascent Viral RNA

This functional assay directly measures the output of the RdRp enzyme—viral RNA synthesis—and how it is inhibited by Remdesivir. It uses nucleoside analogs that can be tagged and detected.

Causality: The RdRp synthesizes viral RNA using host cell nucleotides. By providing infected cells with a modified nucleoside analog, such as 4-thiouridine (4sU) or 5-ethynyl uridine (EU), this analog will be incorporated into newly made ("nascent") RNA. The incorporated analog can then be chemically labeled (e.g., with biotin for 4sU) and quantified. Since Remdesivir's active form (RDV-TP) inhibits RdRp, its presence will lead to a dose-dependent decrease in the incorporation of the labeled nucleoside into viral RNA, directly demonstrating functional target engagement.

Experimental Protocol: 4sU Labeling of Nascent Viral RNA
  • Cell Infection and Drug Treatment:

    • Infect cells with the virus. After adsorption, treat with Remdesivir or a vehicle control for a defined period (e.g., 6 hours).

  • Metabolic Labeling:

    • Add 4-thiouridine (4sU) to the cell culture medium at a final concentration of 100-200 µM. Incubate for the final 1-2 hours of the drug treatment period. This is the "labeling pulse."

  • RNA Extraction:

    • Wash cells with PBS and lyse them. Extract total RNA using a standard method (e.g., TRIzol).

  • Biotinylation of 4sU-labeled RNA:

    • Chemically conjugate biotin to the thiol group of the incorporated 4sU. This is typically done using EZ-Link Biotin-HPDP.

  • Purification of Labeled RNA:

    • Use streptavidin-coated magnetic beads to capture and purify the biotinylated nascent RNA, separating it from the pre-existing, unlabeled RNA.

  • Quantification of Viral RNA:

    • Elute the captured RNA from the beads.

    • Use reverse transcription-quantitative PCR (RT-qPCR) with primers specific to a viral gene to quantify the amount of newly synthesized viral RNA in each sample.

    • Compare the amount of nascent viral RNA in Remdesivir-treated samples to the vehicle control. A significant reduction indicates inhibition of RdRp activity.

Metabolic_Labeling_Workflow A 1. Infect & Treat Cells (Vehicle vs. Remdesivir) B 2. Pulse with 4sU (Metabolic Label) A->B C 3. Extract Total RNA B->C D 4. Biotinylate 4sU-RNA C->D E 5. Purify Labeled RNA (Streptavidin Beads) D->E F 6. Quantify Viral RNA (RT-qPCR) E->F G Result: Decreased Nascent Viral RNA with Remdesivir F->G

Caption: Workflow for metabolic labeling of nascent viral RNA using 4-thiouridine (4sU).

Conclusion

Confirming target engagement is a non-negotiable step in drug development. No single method is perfect; therefore, a multi-pronged approach provides the most robust validation. For Remdesivir, CETSA can provide direct evidence of physical binding within the cell, resistance mutation analysis offers definitive genetic proof of the specific interaction site, and metabolic labeling of nascent RNA confirms the functional enzymatic consequence of that engagement. By combining these biophysical, genetic, and functional assays, researchers can build an unassailable case for the on-target activity of Remdesivir and other direct-acting antiviral agents.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Remdesivir and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical and pharmaceutical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of Remdesivir and its related compound, Remdesivir de(ethylbutyl 2-aminopropanoate), an impurity and intermediate metabolite also known as GS-704277.[1][2][3][4] Adherence to these procedures is essential not only for regulatory compliance but also for protecting personnel and the surrounding ecosystem from potential harm.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the first step in determining the appropriate handling and disposal protocols. While Remdesivir is not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), its Safety Data Sheet (SDS) identifies several risk factors that necessitate careful waste management.[5]

Key Hazards Associated with Remdesivir:

  • Acute Oral Toxicity: Harmful if swallowed.[6][7][8]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[7][8]

  • Organ Toxicity: May cause damage to organs (specifically the kidneys) through prolonged or repeated exposure.[8]

These properties underscore the critical need to prevent the release of Remdesivir and its analogs into the environment, particularly through waterways.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral), Cat. 4 Harmful if ingested.Prevent ingestion; do not dispose of in general trash where it could be accessed.
Skin Irritation, Cat. 2 Causes skin irritation upon contact.Wear appropriate gloves and lab coat; manage contaminated PPE as waste.
Eye Irritation, Cat. 2A Causes serious, reversible eye irritation.Wear safety glasses or goggles.
STOT (Single Exposure), Cat. 3 May cause respiratory tract irritation.Handle in a well-ventilated area or with appropriate engineering controls.
STOT (Repeated Exposure), Cat. 1 Causes damage to organs through prolonged exposure.[8]Minimize exposure; contain all waste securely.

This table summarizes hazard data from multiple Safety Data Sheets for Remdesivir.[6][7][8]

The Regulatory Landscape: EPA's Framework for Pharmaceutical Waste

The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A key regulation, "Management Standards for Hazardous Waste Pharmaceuticals" (codified in 40 CFR Part 266, Subpart P), provides specific rules for healthcare facilities and laboratories.[9][10][11]

The Core Principles of EPA Regulations:

  • Sewer Ban: The disposal of hazardous waste pharmaceuticals down the drain is strictly prohibited nationwide.[12][13] This is the most critical directive for Remdesivir waste, given its potential for environmental harm.

  • Waste Identification: The generator of the waste (i.e., your laboratory or facility) is responsible for determining if it qualifies as RCRA hazardous waste.[14]

  • Proper Segregation and Containment: Hazardous pharmaceutical waste must be segregated from other waste streams, properly labeled, and stored in closed, leak-proof containers.[11]

The following diagram illustrates the initial decision process for characterizing your pharmaceutical waste:

G start Generate Pharmaceutical Waste (e.g., Unused Remdesivir, Contaminated PPE) is_rcra Is the waste an RCRA hazardous waste? start->is_rcra subpart_p Manage under EPA 40 CFR 266 Subpart P or standard RCRA rules. - No drain disposal - Segregate in labeled containers - Use licensed hazardous waste vendor is_rcra->subpart_p Yes non_hazardous Manage as Non-Hazardous Pharmaceutical Waste. - No drain disposal - Best Practice: Incineration - Use licensed pharmaceutical waste vendor is_rcra->non_hazardous No yes Yes no No

Caption: Initial decision workflow for pharmaceutical waste characterization.

Even if Remdesivir is not explicitly a "listed" hazardous waste (P- or U-list), it could be considered hazardous based on its toxic characteristics.[14] Given the identified hazards, the most conservative and recommended approach is to manage all Remdesivir and GS-704277 waste as hazardous pharmaceutical waste.

Step-by-Step Disposal Protocols

The following procedures provide a clear path for the safe segregation and disposal of various waste streams containing Remdesivir de(ethylbutyl 2-aminopropanoate).

Protocol 1: Disposal of Unused or Expired Compound

This protocol applies to the pure active pharmaceutical ingredient (API) in solid (lyophilized powder) or reconstituted liquid form.

  • Do Not Dispose Down the Drain: Under no circumstances should the compound be poured down a sink or toilet.[13][14]

  • Containerize as Hazardous Waste: Place the original vial or container with the unused product into a designated hazardous waste container. This container must be:

    • Leak-proof and securely closed.

    • Clearly labeled with the words "Hazardous Waste Pharmaceuticals".[11]

  • Segregation: Ensure this waste is kept separate from regular trash, sharps containers (unless the vial is broken), and biohazardous waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor for pickup and final disposal, which is typically high-temperature incineration.[15]

Protocol 2: Disposal of Contaminated Materials

This protocol covers personal protective equipment (PPE), disposable labware, and other solid materials contaminated with the compound.

  • Segregate at the Point of Use: Immediately place all contaminated items into a designated waste container. This includes:

    • Gloves, lab coats, and bench paper.

    • Pipette tips, weighing boats, and plastic vials.

    • Wipes used for cleaning surfaces.

  • Use Designated Containers: Collect this waste in a thick, leak-proof plastic bag or a rigid container. The container must be clearly labeled "HAZARDOUS DRUG-RELATED WASTES" or as directed by your EHS department.

  • Sharps Disposal: Any contaminated sharp items (e.g., needles, syringes, broken glass vials) must be placed in a puncture-resistant sharps container specifically designated for hazardous pharmaceutical waste.

  • Final Disposal: The sealed bags or containers should be managed for disposal via incineration through your institution's hazardous waste program.

Protocol 3: Spill Cleanup and Decontamination

In the event of a spill, prompt and correct cleanup is vital to prevent exposure and further contamination.

  • Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double disposable, chemical-resistant gloves.

  • Contain the Spill:

    • For liquid spills: Cover with an absorbent material.

    • For powder spills: Gently cover the area with damp paper towels to prevent the powder from becoming airborne.[5]

  • Clean the Area:

    • Carefully collect all spill materials (absorbent pads, towels, etc.) using forceps or other tools.

    • Place all cleanup materials into a hazardous waste bag or container as described in Protocol 2.

    • Clean the affected area twice with water, followed by one cleaning with a suitable detergent solution.[5]

  • Dispose of Waste: Seal the waste container and manage it for disposal as hazardous pharmaceutical waste.

The following diagram outlines the comprehensive waste management workflow from generation to final disposal.

G cluster_0 Waste Generation (Laboratory) cluster_1 Segregation & Containment cluster_2 Disposal Pathway gen_solid Unused Product (Vials) cont_hw Label: 'Hazardous Waste Pharmaceuticals' (Black Container) gen_solid->cont_hw gen_ppe Contaminated PPE & Labware gen_ppe->cont_hw gen_sharps Contaminated Sharps cont_sharps Label: 'Hazardous Drug Waste Only' Sharps (Yellow/Black Container) gen_sharps->cont_sharps gen_spill Spill Cleanup Debris gen_spill->cont_hw ehs Contact EHS or Licensed Waste Vendor cont_hw->ehs cont_sharps->ehs incinerate Secure Transport to Licensed Facility for High-Temperature Incineration ehs->incinerate

Caption: Workflow for segregation and disposal of Remdesivir-related waste.

By implementing this structured and scientifically-grounded approach, your laboratory can ensure the safe and compliant disposal of Remdesivir de(ethylbutyl 2-aminopropanoate), upholding the highest standards of safety and environmental responsibility.

References

A Researcher's Guide to Safely Handling Remdesivir and Its Derivatives in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Remdesivir and its related compounds, such as the impurity Remdesivir de(ethylbutyl 2-aminopropanoate). Our focus is to deliver field-proven insights and step-by-step protocols to ensure the highest standards of laboratory safety and operational integrity.

Understanding the Compound and Associated Risks

Remdesivir is a nucleoside analogue prodrug with broad-spectrum antiviral activity.[1] While Gilead, the manufacturer of the commercial product Veklury®, states that Remdesivir is not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), it is crucial to handle it with care in a laboratory setting.[2] Safety Data Sheets (SDS) for Remdesivir indicate that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Furthermore, prolonged or repeated exposure may cause damage to organs.[5][6]

The specific compound, Remdesivir de(ethylbutyl 2-aminopropanoate), is identified as an impurity of Remdesivir.[7] Given the lack of a specific Safety Data Sheet for this impurity, it is prudent to adopt the same handling precautions as for the parent compound, Remdesivir. This approach is based on the principle of treating compounds with unknown toxicity as if they are hazardous.

Core Principles of Safe Handling

The cornerstone of laboratory safety when working with any active pharmaceutical ingredient (API) is the minimization of exposure. This is achieved through a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE). All personnel handling these compounds must receive comprehensive training on the potential hazards and the procedures outlined in this guide.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent direct contact with the compound. The following table summarizes the recommended PPE for various laboratory activities involving Remdesivir and its derivatives.

Activity Minimum PPE Requirement
Weighing and Aliquoting (Solid Form) Disposable Nitrile Gloves (double-gloving recommended), Disposable Gown/Lab Coat, Safety Goggles or Face Shield, N95 or higher Respirator
Solution Preparation Disposable Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles or Face Shield
Cell Culture and In Vitro Assays Disposable Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles
Animal Dosing (in vivo) Disposable Nitrile Gloves (double-gloving recommended), Disposable Gown/Lab Coat, Safety Goggles or Face Shield, N95 or higher Respirator
Waste Disposal Disposable Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles
The Rationale Behind PPE Selection:
  • Gloves: Disposable nitrile gloves provide a sufficient barrier for incidental contact. Double-gloving is recommended for tasks with a higher risk of contamination, such as handling powdered compounds or during animal studies.

  • Gown/Lab Coat: A disposable gown or a dedicated lab coat protects the skin and personal clothing from contamination.

  • Eye Protection: Safety goggles or a face shield are essential to protect the eyes from splashes or aerosols.[3]

  • Respiratory Protection: An N95 or higher-level respirator is crucial when handling the powdered form of the compound to prevent inhalation of aerosolized particles.[9]

Experimental Protocols: Step-by-Step Guidance

Adherence to standardized procedures is paramount for both safety and experimental reproducibility. The following protocols outline the essential steps for common laboratory tasks.

Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Perform Hand Hygiene Don2 Put on Gown Don1->Don2 Don3 Put on N95 Respirator Don2->Don3 Don4 Put on Goggles/Face Shield Don3->Don4 Don5 Put on Gloves (over cuffs) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove N95 Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6

Figure 1: PPE Donning and Doffing Workflow
Handling of Solid Compound (Weighing and Aliquoting)

  • Preparation: Ensure the work area, preferably within a chemical fume hood or a ventilated balance enclosure, is clean and decontaminated.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: Use a dedicated set of spatulas and weighing boats. Handle the compound gently to minimize aerosol generation.

  • Cleaning: After weighing, carefully clean all surfaces with a suitable laboratory detergent, followed by 70% ethanol. Dispose of all contaminated disposables as hazardous waste.

Preparation of Stock Solutions
  • Preparation: Perform this procedure in a chemical fume hood.

  • PPE: Don the appropriate PPE.

  • Dissolving: Add the solvent to the vial containing the pre-weighed compound. Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution under the conditions specified in the product's Certificate of Analysis.

Operational and Disposal Plans: A Cradle-to-Grave Approach

A comprehensive waste management plan is essential to prevent environmental contamination and ensure the safety of all laboratory personnel, including support staff.[5]

Waste Segregation

All waste generated from procedures involving Remdesivir and its derivatives must be considered contaminated and segregated at the point of generation.[10] Do not mix this waste with general laboratory waste.

Waste Streams and Disposal Procedures

Waste_Disposal cluster_generation Waste Generation cluster_disposal Disposal Pathway cluster_final Final Disposition Solid Contaminated Solid Waste (Gloves, Gowns, Pipette Tips, Vials) Solid_Bin Labeled Hazardous Waste Bin (Yellow Bag with Cytotoxic Symbol) Solid->Solid_Bin Liquid Contaminated Liquid Waste (Cell Culture Media, Solvents) Liquid_Container Labeled, Leak-Proof Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (Needles, Syringes, Scalpels) Sharps_Container Puncture-Resistant Sharps Container (Purple Lid for Cytotoxic Sharps) Sharps->Sharps_Container Incineration Licensed Hazardous Waste Disposal Vendor (Incineration) Solid_Bin->Incineration Liquid_Container->Incineration Sharps_Container->Incineration

Figure 2: Waste Disposal Workflow for Remdesivir Contaminated Materials
  • Contaminated Solid Waste:

    • Includes: Gloves, disposable gowns, pipette tips, plastic vials, and any other solid materials that have come into contact with the compound.

    • Procedure: Place these items in a designated, leak-proof hazardous waste container lined with a yellow bag and clearly labeled with a cytotoxic/hazardous waste symbol.[3][11]

  • Contaminated Liquid Waste:

    • Includes: Unused stock solutions, cell culture media containing the compound, and solvents used for cleaning.

    • Procedure: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Contaminated Sharps:

    • Includes: Needles, syringes, and scalpels.

    • Procedure: Immediately place all contaminated sharps into a puncture-resistant sharps container specifically designated for cytotoxic/hazardous waste (often indicated by a purple lid).[2]

All waste must be disposed of through your institution's hazardous waste management program.[10]

Emergency Procedures: Preparedness is Key

Spills

In the event of a spill, remain calm and follow these steps:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • PPE: Don appropriate PPE, including double gloves, a gown, eye protection, and a respirator.

  • Contain: For liquid spills, surround the area with absorbent material. For powder spills, gently cover with a damp cloth or absorbent pads to avoid making the powder airborne.[1]

  • Clean: Clean the spill area from the outside in. Use a detergent solution followed by a decontaminating agent like 10% bleach, and then a final rinse with water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet for Remdesivir to the medical personnel.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that your valuable work can proceed without compromising well-being.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.